molecular formula C26H20O10 B3027880 isosalvianolic acid C CAS No. 142115-17-1

isosalvianolic acid C

Cat. No.: B3027880
CAS No.: 142115-17-1
M. Wt: 492.4 g/mol
InChI Key: AVGRZVZQTALJJF-VURDRKPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

isosalvianolic acid C is a natural product found in Salvia cavaleriei, Salvia chinensis, and Salvia prionitis with data available.

Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoyl]oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20O10/c27-17-6-1-13(9-19(17)29)10-23(26(33)34)35-24(32)8-4-14-3-7-18(28)25-16(14)5-2-15-11-20(30)21(31)12-22(15)36-25/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGRZVZQTALJJF-VURDRKPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=CC4=CC(=C(C=C4OC3=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Isosalvianolic Acid C: Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosalvianolic acid C is a naturally occurring phenolic acid that has garnered interest within the scientific community for its potential therapeutic applications. First identified in the early 1990s, this compound, a depside possessing a unique dibenzo[b,f]oxepin skeleton, is found in a variety of medicinal plants, most notably within the Salvia genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Structural Elucidation

This compound was first isolated and characterized from the aqueous extract of Salvia chinensis and subsequently from Salvia cavaleriei.[1][2] Its structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revealing a complex depside structure.

Spectroscopic Data for Structural Characterization

A comprehensive understanding of a compound's structure is paramount for its application in research and drug development. The following table summarizes the key spectroscopic data for this compound.

Parameter Value
Molecular Formula C₂₆H₂₀O₁₀
Molecular Weight 492.4 g/mol
UV λmax (MeOH) 255, 289, 307 nm
¹H NMR (CD₃OD, 400 MHz) Data not available in the searched sources
¹³C NMR (CD₃OD, 100 MHz) Data not available in the searched sources

Note: While the exact ¹H and ¹³C NMR chemical shift assignments for this compound were not available in the reviewed literature, further investigation into the original discovery publications is recommended for these specific details.

Natural Sources of this compound

This compound is primarily found in the roots of various plant species. The table below provides a summary of its known natural occurrences and, where available, the reported concentrations.

Plant Species Family Part of Plant Concentration (mg/g dry weight) Reference
Salvia chinensisLamiaceaeRootsNot specified[1][2]
Salvia cavalerieiLamiaceaeRootsNot specified[1]
Salvia prionitisLamiaceaeNot specifiedNot specified
Salvia miltiorrhizaLamiaceaeRoots0.45 (in 50% EtOH extract)
Salvia sonchifoliaLamiaceaeNot specifiedNot specified
Lavandula angustifoliaLamiaceaeNot specifiedNot specified
Lavandula latifoliaLamiaceaeNot specified0.1 - 0.2[3]
Tournefortia sarmentosaBoraginaceaeStemsNot specified

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of phenolic compounds like this compound from plant material.

G General Workflow for this compound Isolation start Dried Plant Material (e.g., Salvia roots) extraction Extraction with Aqueous Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., with Ethyl Acetate) concentration->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partition->column_chromatography purification Preparative HPLC column_chromatography->purification end Pure this compound purification->end

Caption: A generalized workflow for the isolation of this compound.

Methodology Details:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent such as aqueous ethanol (e.g., 50-70% ethanol) at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extract is then concentrated under reduced pressure to remove the solvent.

  • Solvent Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Phenolic acids like this compound are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel, Sephadex LH-20, or polyamide. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-formic acid-water) is used to separate the different components.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is often employed to yield highly pure this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, with a notable role in inducing pseudo-allergic reactions through a specific signaling pathway.

Pseudo-allergic Reactions via MRGPRX2

Recent studies have elucidated the mechanism by which this compound can induce pseudo-allergic reactions. This process is initiated by the activation of the mast cell-specific Mas-related G protein-coupled receptor X2 (MRGPRX2).[4][5]

The activation of MRGPRX2 by this compound triggers a downstream signaling cascade, as depicted in the following diagram.

G This compound-Induced MRGPRX2 Signaling Pathway cluster_cell Mast Cell MRGPRX2 MRGPRX2 PLCg PLC-γ MRGPRX2->PLCg Activates IP3R IP3R PLCg->IP3R PKC PKC PLCg->PKC Ca_mobilization Ca²⁺ Mobilization IP3R->Ca_mobilization p38 p38 MAPK PKC->p38 Chemokine_release Chemokine Release p38->Chemokine_release Degranulation Degranulation Ca_mobilization->Degranulation Isosalvianolic_C This compound Isosalvianolic_C->MRGPRX2 Activation

Caption: Signaling cascade initiated by this compound binding to MRGPRX2.

This signaling pathway leads to two primary outcomes:

  • Degranulation: The activation of Phospholipase C-gamma (PLC-γ) and subsequent stimulation of the Inositol 1,4,5-trisphosphate receptor (IP3R) leads to the mobilization of intracellular calcium (Ca²⁺), which is a critical step for mast cell degranulation and the release of histamine and other inflammatory mediators.[4][5]

  • Chemokine Release: The PLC-γ-mediated activation of Protein Kinase C (PKC) and subsequent phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 MAPK) results in the synthesis and release of various chemokines, further contributing to the inflammatory response.[4][5]

Antioxidant and Anti-inflammatory Activities

While specific quantitative data for this compound are limited in the reviewed literature, related salvianolic acids are well-known for their potent antioxidant and anti-inflammatory properties. It is plausible that this compound shares these characteristics due to its phenolic structure. Further research is required to quantify these activities, for instance, by determining its IC50 values in standard antioxidant (e.g., DPPH, ABTS) and anti-inflammatory (e.g., COX-2 inhibition) assays.

Conclusion and Future Directions

This compound is a structurally unique natural product with defined biological activities, particularly its role in modulating mast cell responses through the MRGPRX2 receptor. While its discovery and natural sources are relatively well-documented, there is a need for more detailed research into its quantitative biological activities, including its antioxidant and anti-inflammatory potential. Furthermore, the elucidation and public dissemination of its complete NMR spectral data would be invaluable to the research community. A deeper understanding of its pharmacological profile will be instrumental for its potential development as a therapeutic agent or as a valuable tool for studying mast cell biology.

References

An In-depth Technical Guide to Isosalvianolic Acid C: Chemical Properties and Formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvianolic acid C is a phenolic compound of significant interest within the scientific community, particularly for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, molecular formula, and relevant experimental methodologies. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Properties and Formula

This compound, a derivative of caffeic acid, possesses a complex polyphenolic structure. It is most notably found in plants of the Salvia genus, such as Salvia miltiorrhiza and Lavandula angustifolia.[1][2] The fundamental chemical attributes of this compound are summarized below.

General Properties
PropertyValueSource
Molecular Formula C₂₆H₂₀O₁₀[1][3][4]
Molecular Weight 492.43 g/mol [1]
IUPAC Name (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(2,3,10-trihydroxybenzo[b]oxepine-7-yl)prop-2-enoyl]oxypropanoic acid[3]
CAS Number 142115-17-1[3]
Physical Description Powder
Purity ≥99.0%[5]
Solubility

This compound exhibits solubility in various organic solvents. Quantitative solubility data is crucial for the design of in vitro and in vivo experiments.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)98 mg/mL (199.01 mM)[1]
Dimethyl Sulfoxide (DMSO)55 mg/mL (111.69 mM)[6]
MethanolSoluble[2]
WaterSoluble[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.08 mM)[7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5.5 mg/mL (11.17 mM)[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections outline key experimental protocols relevant to the study of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A precise and reproducible HPLC method is critical for the quantification and purification of this compound. The following protocol is a representative method adapted from the analysis of related salvianolic acids.

Objective: To determine the purity and concentration of this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • Methanol (for sample extraction)

  • Purified water (HPLC grade)

  • This compound standard

Procedure:

  • Sample Preparation: Extract the sample containing this compound with 75% methanol. For plasma samples, a liquid-liquid extraction can be employed.

  • Mobile Phase Preparation: Prepare a gradient elution system consisting of acetonitrile and an aqueous solution of a weak acid (e.g., 0.5% formic acid or a dilute phosphoric acid solution). The specific gradient will depend on the sample matrix and desired separation.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Gradient of acetonitrile and acidified water.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the prepared sample and a series of known concentrations of the this compound standard into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Enzyme Inhibition Assay

This compound has been shown to inhibit various enzymes. The following is a general protocol for assessing its inhibitory activity.

Objective: To determine the inhibitory effect of this compound on a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound

  • Appropriate buffer solution

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Solutions:

    • Dissolve the enzyme in the appropriate buffer to a desired concentration.

    • Prepare a stock solution of the substrate.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Setup (in a 96-well plate):

    • Control Wells: Add the enzyme solution and buffer.

    • Test Wells: Add the enzyme solution and the various dilutions of this compound.

    • Blank Wells: Add buffer only.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate time intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Modulation

This compound has been demonstrated to exert its biological effects through the modulation of key signaling pathways, particularly those involved in oxidative stress and inflammation.

Keap1/Nrf2/HO-1 Signaling Pathway

This compound has been shown to protect against cellular damage by activating the Keap1/Nrf2/HO-1 signaling pathway.[8][9] This pathway is a critical cellular defense mechanism against oxidative stress.

Keap1_Nrf2_HO1_Pathway Isosalvianolic_Acid_C This compound Keap1 Keap1 Isosalvianolic_Acid_C->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces Expression Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's role in the Keap1/Nrf2/HO-1 pathway.

CaMKK–AMPK–Sirt1 Signaling Pathway

In the context of cisplatin-induced acute kidney injury, this compound has been found to provide protection through the activation of the CaMKK–AMPK–Sirt1 signaling pathway.[10][11]

CaMKK_AMPK_Sirt1_Pathway Isosalvianolic_Acid_C This compound CaMKK CaMKK Isosalvianolic_Acid_C->CaMKK Activates AMPK AMPK CaMKK->AMPK Phosphorylates & Activates Sirt1 Sirt1 AMPK->Sirt1 Activates Cellular_Protection Cellular Protection (Reduced Inflammation & Oxidative Stress) Sirt1->Cellular_Protection

Caption: Activation of the CaMKK–AMPK–Sirt1 pathway by this compound.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to explore its therapeutic potential further. Continued investigation into its mechanisms of action and optimization of its delivery and formulation will be crucial for its translation into clinical applications.

References

Isosalvianolic Acid C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Isosalvianolic Acid C: Physicochemical Properties, Bioactivity, and Therapeutic Potential

This technical guide provides an in-depth analysis of this compound, a phenolic compound with significant therapeutic promise. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, bioactivity, and the molecular pathways it modulates.

Core Data Summary

This compound, a derivative of various Salvia species, has garnered attention for its potent antioxidant and anti-inflammatory properties. The fundamental physicochemical data for this compound are summarized below.

PropertyValueReferences
CAS Number 142115-17-1[1][2][3]
Molecular Weight 492.43 g/mol [1][4]
Molecular Formula C₂₆H₂₀O₁₀[3]

Biological Activity and Therapeutic Prospects

This compound has demonstrated significant potential in mitigating a range of pathological conditions, primarily through its robust antioxidant and anti-inflammatory effects. Research highlights its protective role in conditions such as acute kidney injury, cerebral ischemia, and liver damage.

Antioxidant and Anti-inflammatory Mechanisms

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress. Notably, it has been shown to inhibit the TLR4-NF-κB and activate the Keap1-Nrf2/HO-1 signaling pathways. These actions collectively reduce the production of pro-inflammatory cytokines and enhance the cellular antioxidant defense systems.

Featured Signaling Pathways

To elucidate the mechanisms of action of this compound, the following diagrams illustrate its interaction with critical signaling pathways.

TLR4_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Isosalvianolic_Acid_C This compound Isosalvianolic_Acid_C->IKK inhibits DNA DNA NFkB_n->DNA binds Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes transcription

Caption: this compound inhibits the TLR4-NF-κB signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Proteasome Proteasome Ub->Proteasome degradation Isosalvianolic_Acid_C This compound Isosalvianolic_Acid_C->Keap1 inhibits ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes transcription

Caption: this compound activates the Keap1-Nrf2/HO-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the study of this compound.

Animal Models

1. Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model

  • Objective: To induce acute kidney injury to study the protective effects of this compound.

  • Procedure:

    • Male C57BL/6 mice (6-8 weeks old) are used.

    • A single intraperitoneal injection of cisplatin (15-25 mg/kg body weight) is administered.

    • Kidney function is typically assessed 3-4 days post-injection by measuring serum creatinine and blood urea nitrogen (BUN) levels.

    • Kidney tissues are collected for histological analysis and molecular studies.[5][6][7][8]

2. Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

  • Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

  • Procedure:

    • Anesthesia is induced in mice.

    • The external carotid artery (ECA) is ligated, and a monofilament is inserted into the internal carotid artery (ICA) to occlude the middle cerebral artery (MCA).

    • Occlusion is maintained for a specific duration (e.g., 60 minutes) before the filament is withdrawn to allow reperfusion.

    • Neurological deficits, infarct volume, and molecular markers are assessed at various time points post-reperfusion.[9][10][11][12][13]

Molecular Biology Techniques

1. Western Blotting

  • Objective: To detect and quantify specific proteins in tissue or cell lysates.

  • Protocol:

    • Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a polyacrylamide gel.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies (typical dilution 1:1000) overnight at 4°C.

    • Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies (typical dilution 1:2000-1:5000) for 1 hour at room temperature.

    • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To measure the expression levels of specific messenger RNA (mRNA).

  • Protocol:

    • RNA Extraction: Total RNA is extracted from tissues or cells using a suitable kit.

    • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qPCR Reaction: The qPCR reaction is set up using cDNA, gene-specific primers, and a SYBR Green master mix.

    • Amplification: The reaction is run on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Concluding Remarks

This compound presents a compelling profile as a multi-target therapeutic agent with significant antioxidant and anti-inflammatory activities. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for further research and development of this promising natural compound. The continued investigation into its molecular mechanisms and preclinical efficacy is warranted to translate its potential into clinical applications.

References

An In-depth Technical Guide to Isosalvianolic Acid C and Salvianolic Acid C: A Comparative Analysis of Two Isomeric Phenolic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalvianolic acid C and salvianolic acid C, two naturally occurring phenolic acid isomers, present distinct structural backbones that give rise to a nuanced spectrum of biological activities. While both share the same molecular formula (C₂₆H₂₂O₁₀), their fundamental difference lies in their core heterocyclic systems: this compound is built upon a dibenzo[b,f]oxepine framework, whereas salvianolic acid C features a benzofuran moiety. This structural divergence significantly influences their pharmacological profiles, particularly their anti-inflammatory, antioxidant, and potential therapeutic applications. This technical guide provides a comprehensive comparison of their structures, known biological activities, and the signaling pathways they modulate, supported by available quantitative data and experimental insights.

Structural Elucidation: A Tale of Two Skeletons

The isomeric relationship between this compound and salvianolic acid C is rooted in their distinct polycyclic core structures, a critical determinant of their three-dimensional conformation and subsequent interaction with biological targets.

This compound possesses a dibenzo[b,f]oxepine ring system. This seven-membered central ring imparts a more flexible and non-planar conformation to the molecule.

Salvianolic Acid C , in contrast, is characterized by a more rigid, planar benzofuran skeleton. This five-membered heterocyclic ring is fused to a benzene ring, resulting in a different spatial arrangement of its constituent aromatic rings compared to its isomer.

FeatureThis compoundSalvianolic Acid C
Core Skeleton Dibenzo[b,f]oxepineBenzofuran
Molecular Formula C₂₆H₂₂O₁₀C₂₆H₂₂O₁₀
Molecular Weight 494.45 g/mol 494.45 g/mol
General Structure Flexible, non-planarRigid, planar

Comparative Biological Activities and Therapeutic Potential

While direct comparative studies are limited, the existing body of research allows for a side-by-side evaluation of their reported biological effects.

Anti-inflammatory and Immunomodulatory Effects

Both isomers have demonstrated potent anti-inflammatory properties, albeit through potentially different or overlapping mechanisms.

Salvianolic Acid C has been extensively studied for its anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1] This inhibition is mediated through the downregulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3]

This compound is also reported to possess anti-inflammatory activities, although the specific signaling pathways are less elucidated. One study highlighted its potential as a more potent hypocholesterolemic agent than the drug probucol, suggesting a role in mitigating inflammation associated with cardiovascular diseases.[1]

Antioxidant Activity

The polyphenolic nature of both compounds endows them with significant antioxidant capabilities, primarily through the scavenging of free radicals.

Salvianolic Acid C has demonstrated the ability to reduce oxidative stress by increasing the levels of endogenous antioxidant enzymes.[2]

This compound 's antioxidant potential is inferred from its phenolic structure, a common feature of radical-scavenging molecules.

Other Reported Activities

Salvianolic Acid C has shown protective effects against cisplatin-induced nephrotoxicity by attenuating inflammation, oxidative stress, and apoptosis.[2] It is also a noncompetitive inhibitor of Cytochrome P450 2C8 (CYP2C8) and a moderate mixed inhibitor of Cytochrome P450 2J2 (CYP2J2).[1]

Isosalvianolic Acid A-1 , a related compound, has been shown to exert anti-inflammatory effects by activating α7nAchR signaling and subsequently inhibiting STAT3 and NF-κB pathways.[4]

Signaling Pathways

The differential modulation of intracellular signaling cascades is a key aspect of the distinct pharmacological profiles of these isomers.

Salvianolic Acid C Signaling

// Nodes SAC [label="Salvianolic Acid C", fillcolor="#EA4335"]; TLR4 [label="TLR4"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05"]; MAPK [label="MAPK Pathway\n(JNK, ERK, p38)", fillcolor="#FBBC05"]; CaMKK [label="CaMKK"]; AMPK [label="AMPK"]; Sirt1 [label="Sirt1"]; Inflammation [label="Inflammation\n(iNOS, COX-2, TNF-α, IL-1β, IL-6)", shape=ellipse, fillcolor="#34A853"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853"]; Cell_Protection [label="Cell Protection", shape=ellipse, fillcolor="#34A853"];

// Edges SAC -> TLR4 [label="inhibits"]; SAC -> NFkB [label="inhibits"]; SAC -> MAPK [label="inhibits"]; SAC -> CaMKK [label="activates"]; TLR4 -> NFkB; NFkB -> Inflammation; MAPK -> Inflammation; MAPK -> Apoptosis; CaMKK -> AMPK; AMPK -> Sirt1; Sirt1 -> Cell_Protection; Inflammation -> Oxidative_Stress [dir=both]; Oxidative_Stress -> Apoptosis; } Salvianolic Acid C Signaling Pathways.

Salvianolic acid C has been shown to exert its anti-inflammatory and cytoprotective effects by modulating several key signaling pathways[2][3][5]:

  • Inhibition of NF-κB Pathway: It suppresses the activation of NF-κB, a master regulator of inflammation, thereby reducing the expression of pro-inflammatory genes.[3]

  • Inhibition of MAPK Pathway: It attenuates the phosphorylation of JNK, ERK, and p38 MAPKs, which are involved in inflammatory responses and apoptosis.[2]

  • Activation of CaMKK-AMPK-Sirt1 Pathway: It activates this pathway, which is known to play a crucial role in cellular protection and longevity.[2]

  • Inhibition of TLR4: It can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB.[2][5]

This compound Signaling

Currently, there is a paucity of data specifically detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action at the molecular level.

Quantitative Data

Direct comparative quantitative data is scarce. However, individual studies provide valuable insights into the potency of salvianolic acid C.

CompoundTarget/AssayIC₅₀ / KᵢReference
Salvianolic Acid CCYP2C8 (inhibition)Kᵢ = 4.82 µM[1]
Salvianolic Acid CCYP2J2 (inhibition)Kᵢ = 5.75 µM[1]
Salvianolic Acid AIKKβ (inhibition)Kᵢ = 3.63 μM[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research in this field. Below are generalized workflows for key experimental procedures.

Isolation of Salvianolic Acids from Salvia miltiorrhiza

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Start Dried Salvia miltiorrhiza roots Extraction Extraction with aqueous ethanol/methanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Macroporous_Resin Macroporous Resin Chromatography Concentration->Macroporous_Resin Crude Extract Elution Stepwise elution with ethanol-water mixtures Macroporous_Resin->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Isolated_Compounds Isolated_Compounds HPLC->Isolated_Compounds Pure Isomers

A common method for the isolation of salvianolic acids involves solvent extraction followed by chromatographic purification. The general steps are outlined in the workflow above. Specific details can be found in the literature.[7][8]

Anti-inflammatory Activity Assay (In Vitro)

// Nodes Cell_Culture [label="Culture macrophages\n(e.g., RAW 264.7)"]; Pretreatment [label="Pre-treat cells with\nthis compound or\nSalvianolic Acid C"]; Stimulation [label="Stimulate with LPS"]; Incubation [label="Incubate for a defined period"]; Supernatant_Collection [label="Collect supernatant"]; Cell_Lysis [label="Lyse cells"]; ELISA [label="ELISA for cytokines\n(TNF-α, IL-6, etc.)"]; Griess_Assay [label="Griess Assay for NO"]; Western_Blot [label="Western Blot for\nNF-κB, MAPK proteins"];

// Edges Cell_Culture -> Pretreatment -> Stimulation -> Incubation; Incubation -> Supernatant_Collection; Incubation -> Cell_Lysis; Supernatant_Collection -> ELISA; Supernatant_Collection -> Griess_Assay; Cell_Lysis -> Western_Blot; } In Vitro Anti-inflammatory Assay Workflow.

This workflow outlines a typical in vitro experiment to assess the anti-inflammatory effects of the isomers. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophage cell lines.[6]

Synthesis

The total synthesis of salvianolic acid C and its analogues has been achieved, providing a means to produce these compounds for further study and potential therapeutic development. The synthesis of a functionalized benzofuran synthon is a key step for creating analogues of salvianolic acid C.[9][10][11]

Conclusion and Future Directions

This compound and salvianolic acid C represent a compelling pair of isomers with distinct structural features and promising, albeit differentially characterized, biological activities. Salvianolic acid C has emerged as a potent anti-inflammatory and cytoprotective agent with well-defined mechanisms of action. This compound, with its unique dibenzo[b,f]oxepine core, remains a more enigmatic but equally promising molecule, particularly given its reported hypocholesterolemic potential.

Future research should prioritize direct, head-to-head comparative studies of these isomers to delineate their relative potencies and therapeutic indices across a range of biological assays. Elucidation of the specific signaling pathways modulated by this compound is a critical next step. Furthermore, the development of scalable synthetic routes for both isomers will be essential to facilitate comprehensive preclinical and clinical investigations, ultimately unlocking their full therapeutic potential.

References

Isosalvianolic Acid C: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a polyphenolic compound and a member of the salvianolic acid family, which are water-soluble bioactive components primarily isolated from Salvia miltiorrhiza Bunge (Danshen). Structurally, it is a depside formed from danshensu (3-(3,4-dihydroxyphenyl)lactic acid) and a caffeic acid dimer. While the broader family of salvianolic acids, particularly A and B, are well-studied, this compound is emerging as a compound of significant interest due to its distinct and potent biological activities. This document provides a technical guide to the current understanding of its primary biological effects, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways.

Core Biological Activities

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities. These effects are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory and Enzyme Inhibitory Activity

This compound has demonstrated significant anti-inflammatory and enzyme-inhibiting properties. A key target is xanthine oxidase (XO), an enzyme pivotal in the pathogenesis of gout. Additionally, it modulates inflammatory responses in various cell types.

Quantitative Data: Enzyme Inhibition and Anti-inflammatory Effects

Biological ActivityAssay/ModelTest SystemConcentration/DoseResultReference
Enzyme Inhibition Xanthine Oxidase InhibitionBovine Milk Xanthine Oxidase5.84 ± 0.18 µMIC₅₀ [1][2]
Antiviral SARS-CoV-2 Pseudovirus EntryHEK293T/ACE2 cells10.14 µMEC₅₀ [3]
Anti-inflammatory Cytokine InhibitionLPS-stimulated hPDLSCs0-5 mMDose-dependent inhibition of TNF-α, IL-6, IL-1β[4]

This protocol outlines the spectrophotometric measurement of xanthine oxidase inhibition.

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM potassium phosphate buffer (pH 7.5).

    • Enzyme Solution: Bovine milk xanthine oxidase (XO) is diluted in the phosphate buffer to a final concentration that yields a change in absorbance of approximately 0.025 per minute.

    • Substrate Solution: Xanthine is dissolved in the phosphate buffer to a final concentration of 100 µM.

    • Test Compound: this compound is dissolved in DMSO and then diluted with the phosphate buffer to achieve various final concentrations. Allopurinol is used as a positive control.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the test compound solution (or buffer for control).

    • Add 50 µL of the substrate solution (xanthine).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the enzyme solution (XO).

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The formation of uric acid from xanthine results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(V_control - V_inhibitor) / V_control] * 100.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Hepatoprotective Activity

This compound has shown significant protective effects against drug-induced liver injury, primarily by mitigating oxidative stress and inflammation through the activation of the Nrf2 signaling pathway.

Quantitative Data: Hepatoprotection in APAP-Induced Liver Injury

Biological ActivityAssay/ModelTest SystemDoseResultReference
Hepatoprotection Acetaminophen (APAP)-induced hepatotoxicityC57BL/6J mice5, 10, 20 mg/kg (i.p.)Significantly prevented the elevation of serum AST, ALT, and T-Bil. Reduced levels of TBARS (lipid peroxidation).[5][6]

This compound confers hepatoprotection by activating the Keap1/Nrf2/HO-1 pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress and compounds like this compound, this interaction is disrupted. Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1), which has potent antioxidant and anti-inflammatory effects.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SAC Isosalvianolic Acid C Keap1_Nrf2 Keap1-Nrf2 Complex SAC->Keap1_Nrf2 disrupts ROS Oxidative Stress (e.g., from APAP) ROS->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub_Proteasome Ubiquitin-Proteasome Degradation Keap1->Ub_Proteasome targets Nrf2 for ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Protection Hepatoprotection Genes->Protection

Caption: Keap1/Nrf2/HO-1 signaling pathway activated by this compound.

This protocol is used to assess the cytotoxicity or cytostatic activity of a compound on cultured cells.

  • Cell Plating:

    • Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and cells with medium but no compound (negative control).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7][8][9][10][11]

Neuroprotective Activity

This compound demonstrates neuroprotective effects by suppressing neuroinflammation. This is achieved through the modulation of pathways including AMPK/Nrf2 and the inhibition of NF-κB activation.

In neuroinflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound can activate AMP-activated protein kinase (AMPK), which in turn promotes the activation and nuclear translocation of Nrf2. Activated Nrf2 not only upregulates antioxidant enzymes but also interferes with the NF-κB pathway, thereby reducing the inflammatory response.

Neuro_Pathway LPS LPS NFkB_IkB NF-κB-IκBα Complex LPS->NFkB_IkB activates IKK SAC Isosalvianolic Acid C AMPK AMPK SAC->AMPK SAC->NFkB_IkB inhibits IKK pAMPK p-AMPK AMPK->pAMPK activates Nrf2 Nrf2 pAMPK->Nrf2 activates NFkB NF-κB (p65/p50) Nrf2->NFkB inhibits activation IkB IκBα Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription in nucleus pIkB p-IκBα NFkB_IkB->pIkB phosphorylation pIkB->NFkB releases Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Neuroprotective mechanism via AMPK/Nrf2 and NF-κB pathways.

The transient middle cerebral artery occlusion (tMCAO) model is a widely used in vivo model to study ischemic stroke and evaluate neuroprotective agents.

  • Animal Preparation:

    • Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

    • The ECA is ligated and transected.

    • A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • The suture is left in place for a period of time (e.g., 60-90 minutes) to induce ischemia.

  • Reperfusion and Drug Administration:

    • This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at a specific time point (e.g., 30 minutes before MCAO or immediately after reperfusion).

    • After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

    • The neck incision is closed, and the animal is allowed to recover.

  • Post-operative Evaluation:

    • Neurological Deficit Scoring: At 24 hours post-MCAO, neurological function is assessed using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).

    • Infarct Volume Measurement: Animals are euthanized, and brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (ischemic) tissue remains white. The infarct volume is then quantified using image analysis software.[12][13][14]

This protocol details the detection of NF-κB (p65) phosphorylation and translocation, key markers of its activation.

  • Protein Extraction:

    • Cells (e.g., LPS-stimulated RAW 264.7 macrophages) or tissue samples are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear translocation studies, cytoplasmic and nuclear protein fractions are isolated using a nuclear extraction kit.

    • Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • The separated proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, or anti-IκBα). A loading control antibody (e.g., anti-β-actin for total lysates or anti-Lamin B1 for nuclear fractions) is also used.

    • The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The membrane is washed again with TBST.

    • An enhanced chemiluminescence (ECL) substrate is added to the membrane.

    • The chemiluminescent signal is detected using an imaging system. The intensity of the bands is quantified using densitometry software. The levels of phosphorylated or nuclear proteins are normalized to the total protein or loading control.[15][16][17]

Conclusion

This compound is a multi-target bioactive compound with significant therapeutic potential. Its strong anti-inflammatory and antioxidant activities, demonstrated through the inhibition of key enzymes like xanthine oxidase and the modulation of critical signaling pathways such as NF-κB and Nrf2, underpin its protective effects in models of liver injury and neuroinflammation. The quantitative data and established protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the pharmacological profile and clinical applications of this promising natural product. Future research should focus on its pharmacokinetic properties, long-term safety, and efficacy in more complex disease models.

References

Isosalvianolic Acid C: A Multifaceted Therapeutic Candidate for Ischemic Stroke and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isosalvianolic acid C (SalC), a polyphenolic compound derived from Salvia miltiorrhiza, has emerged as a promising therapeutic agent with significant potential in the management of ischemic stroke and other inflammatory conditions. Preclinical studies have robustly demonstrated its neuroprotective, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanisms of action, quantitative efficacy data from animal models, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a novel therapeutic entity.

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2] Current therapeutic options are limited, highlighting the urgent need for novel and effective neuroprotective agents. This compound, a water-soluble compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered considerable attention for its potent pharmacological activities.[3][4] This document synthesizes the existing preclinical evidence for the therapeutic potential of this compound, with a particular emphasis on its role in mitigating cerebral ischemia-reperfusion injury.

Therapeutic Potential and Mechanisms of Action

This compound exerts its therapeutic effects through multiple, interconnected signaling pathways. Its primary mechanisms of action include potent anti-inflammatory and antioxidant activities, as well as the modulation of apoptotic processes.

Anti-inflammatory Effects

A key therapeutic action of this compound is its ability to suppress neuroinflammation, a critical component of the ischemic cascade.[3][4] This is primarily achieved through the inhibition of the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) signaling pathway in microglia, the resident immune cells of the central nervous system.[3][4][5] By downregulating this pathway, this compound effectively reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7]

Furthermore, this compound has been shown to exert anti-inflammatory effects through the activation of the α7 nicotinic acetylcholine receptor (α7nAchR) signaling pathway, which subsequently inhibits the STAT3 and NF-κB pathways.[3]

Antioxidant Effects

Oxidative stress is a major contributor to neuronal damage following ischemic stroke. This compound demonstrates significant antioxidant properties by activating key cellular defense mechanisms. It upregulates the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][8] The activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6]

In the context of cisplatin-induced acute kidney injury, this compound has been shown to activate the CaMKK-AMPK-Sirt1 signaling pathway, which also plays a crucial role in mitigating oxidative stress and inflammation.[1][8]

Anti-apoptotic Effects

This compound has been observed to reduce neuronal apoptosis in the ischemic brain.[3][4] This is achieved, in part, by inhibiting the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and modulating the expression of apoptosis-related proteins.[7][9]

Quantitative Efficacy Data

Preclinical studies in animal models of ischemic stroke have provided compelling quantitative data supporting the therapeutic efficacy of this compound.

Parameter Animal Model Treatment Dosage Result Reference
Infarct VolumetMCAO MiceThis compound20 and 40 mg/kgMarked reduction in cerebral infarct volume compared to the model group.[4]
Neurological Deficit ScoretMCAO MiceThis compoundNot specifiedSignificant improvement in neurological function.[3][4]
Gene Reversion RatetMCAO MiceThis compoundNot specified80% gene reversion rate within the cerebral ischemic disease network.[3][4]
Neuronal ApoptosistMCAO MiceHigh-dose this compoundNot specifiedSignificant reduction in TUNEL-positive (apoptotic) cells in the ischemic cortex.[3]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Cisplatin-induced AKI MiceThis compoundNot specifiedSignificant decrease in serum levels.[1]

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Models
  • Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke: Male CD1 mice are anesthetized, and the right middle cerebral artery is occluded for 60 minutes using a filament, followed by reperfusion. Body temperature is maintained at 37 ± 0.5°C during the surgical procedure. Neurological deficits, infarct volume, and brain edema are assessed at 24 and 72 hours post-tMCAO.[4][10]

  • Cisplatin-Induced Acute Kidney Injury (AKI) Model: Mice are administered this compound intraperitoneally for 10 consecutive days. On day 7, a single intraperitoneal injection of cisplatin (20 mg/kg) is administered to induce nephrotoxicity.[1]

In Vitro Assays
  • Cell Culture: Mouse microglial cells (BV2) and mouse endothelial cells (bEnd.3) are commonly used. For neuroinflammation studies, BV2 cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[11]

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: To mimic ischemic conditions in vitro, cells are cultured in a glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions.[12]

Molecular and Cellular Analyses
  • Western Blot Analysis: Total protein is extracted from brain tissue or cultured cells, separated by SDS-PAGE, and transferred to a PVDF membrane. Membranes are incubated with primary antibodies against target proteins (e.g., TLR4, TREM1, p-p65, p-AMPK, Nrf2, HO-1, β-actin), followed by incubation with appropriate secondary antibodies. Protein bands are visualized and quantified.[4][6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.[1][6]

  • Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay: Apoptotic cells in brain tissue sections are detected using a TUNEL assay kit. TUNEL-positive cells are visualized under a fluorescence microscope.[3][4]

  • Histopathological Examination: Brain tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess histopathological changes.[4]

  • 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining: To measure infarct volume, fresh brain slices are stained with TTC solution. Healthy tissue stains red, while the infarcted area remains white.[4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

G cluster_0 Ischemic Stroke / Cellular Stress cluster_1 This compound Intervention cluster_2 TLR4-TREM1-NF-κB Pathway cluster_3 AMPK/Nrf2 Pathway Ischemia Ischemia/ Reperfusion TLR4 TLR4 Ischemia->TLR4 activates AMPK AMPK Ischemia->AMPK inhibits SalC This compound SalC->TLR4 inhibits TREM1 TREM1 SalC->TREM1 inhibits SalC->AMPK activates TLR4->TREM1 activates NFkB NF-κB TREM1->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Nrf2 Nrf2 AMPK->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription OxidativeStress Reduced Oxidative Stress AntioxidantEnzymes->OxidativeStress

Figure 1: Simplified signaling pathways of this compound in neuroprotection.

G cluster_workflow Experimental Workflow for tMCAO Study cluster_analysis Post-mortem Analysis Model tMCAO Model Induction Treatment This compound Administration Model->Treatment Assessment Behavioral and Neurological Assessment Treatment->Assessment Sacrifice Euthanasia and Tissue Collection Assessment->Sacrifice TTC TTC Staining (Infarct Volume) Sacrifice->TTC Histo Histopathology (H&E, TUNEL) Sacrifice->Histo Molecular Molecular Analysis (Western Blot, ELISA) Sacrifice->Molecular

Figure 2: General experimental workflow for preclinical studies of this compound in ischemic stroke.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of ischemic stroke and other inflammatory conditions. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further drug development. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, conducting long-term safety and efficacy studies in larger animal models, and ultimately translating these promising preclinical findings into clinical trials for the treatment of ischemic stroke and other related diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

Isosalvianolic Acid C: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a phenolic compound with notable antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological activities primarily through the modulation of key signaling pathways involved in oxidative stress and inflammation. The core mechanisms include the scavenging of reactive oxygen species (ROS), inhibition of pro-inflammatory mediators, and regulation of cellular signaling cascades.

Antioxidant Mechanisms

The antioxidant effects of this compound are attributed to its ability to directly scavenge free radicals and to activate endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound has been shown to exhibit potent radical scavenging activity against various free radicals.

Activation of the Nrf2/ARE Pathway

A key mechanism of the antioxidant action of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isosalvianolic_Acid_C Isosalvianolic_Acid_C Keap1_Nrf2 Keap1-Nrf2 Complex Isosalvianolic_Acid_C->Keap1_Nrf2 Inhibits ROS ROS ROS->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds HO1_NQO1 HO-1, NQO1 (Antioxidant Enzymes) ARE->HO1_NQO1 Upregulates HO1_NQO1->ROS Scavenges

Figure 1: Nrf2/ARE Signaling Pathway Activation by this compound.

Anti-inflammatory Mechanisms

This compound mitigates inflammation by inhibiting key pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways, often initiated by stimuli such as lipopolysaccharide (LPS) acting on Toll-like receptor 4 (TLR4).

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the TLR4 signaling pathway. By doing so, it prevents the downstream activation of the Nuclear Factor-kappa B (NF-κB) pathway. This involves inhibiting the phosphorylation and subsequent degradation of IκBα, which retains the p65 subunit of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][2][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Isosalvianolic_Acid_C Isosalvianolic_Acid_C Isosalvianolic_Acid_C->TLR4 Inhibits IκBα_p65 IκBα-p65 Complex IKK->IκBα_p65 Phosphorylates IκBα_p65->p_IκBα p65_cyto p65 p_IκBα->p65_cyto Releases p65_nuc p65 p65_cyto->p65_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Pro_inflammatory_Genes Activates Transcription

Figure 2: Inhibition of the TLR4/NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to attenuate the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, in response to inflammatory stimuli.[1] The inhibition of MAPK signaling further contributes to the reduction of pro-inflammatory gene expression.

Inflammatory_Stimuli Inflammatory_Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Isosalvianolic_Acid_C Isosalvianolic_Acid_C Isosalvianolic_Acid_C->p38 Inhibits Phosphorylation Isosalvianolic_Acid_C->ERK Inhibits Phosphorylation Isosalvianolic_Acid_C->JNK Inhibits Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Figure 3: Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound and related salvianolic acids.

Table 1: In Vitro Antioxidant Activity

AssayCompoundTest SystemIC50 / ActivityReference
DPPH Radical ScavengingThis compoundChemical AssayData not available
ABTS Radical ScavengingThis compoundChemical AssayData not available
Superoxide Anion ScavengingThis compoundChemical AssayData not available
Hydroxyl Radical ScavengingThis compoundChemical AssayData not available

Table 2: In Vitro Anti-inflammatory Activity

AssayCompoundCell LineInducerIC50 / InhibitionReference
NO ProductionThis compoundhPDLSCsLPS (1 µg/mL)Significant reduction at 0.1, 1, and 5 mM[4]
TNF-α ProductionThis compoundhPDLSCsLPS (1 µg/mL)Significant reduction at 0.1, 1, and 5 mM[4]
IL-6 ProductionThis compoundhPDLSCsLPS (1 µg/mL)Significant reduction at 0.1, 1, and 5 mM[4]
IL-1β ProductionThis compoundhPDLSCsLPS (1 µg/mL)Significant reduction at 0.1, 1, and 5 mM[4]

Table 3: In Vivo Antioxidant and Anti-inflammatory Effects

ParameterCompoundAnimal ModelTreatmentResultReference
MDA LevelsThis compoundCisplatin-induced AKI mice20 mg/kg, i.p.Significantly reduced[5]
GSH LevelsThis compoundCisplatin-induced AKI mice20 mg/kg, i.p.Significantly increased[5]
SOD ActivityThis compoundCisplatin-induced AKI mice20 mg/kg, i.p.Significantly increased protein expression[1]
Serum TNF-αThis compoundCisplatin-induced AKI mice20 mg/kg, i.p.Significantly reduced[6]
Serum IL-6This compoundCisplatin-induced AKI mice20 mg/kg, i.p.Significantly reduced[6]
Serum IL-1βThis compoundCisplatin-induced AKI mice20 mg/kg, i.p.Significantly reduced[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Treatment
  • Cell Lines: Human periodontal ligament stem cells (hPDLSCs) or RAW 264.7 murine macrophage cells are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For inflammatory stimulation, cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 5 mM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[4]

Western Blot Analysis

This protocol is for the detection of protein expression levels of key signaling molecules.

Cell_Lysate 1. Cell Lysis Protein_Quant 2. Protein Quantification (BCA Assay) Cell_Lysate->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescence Detection Secondary_Ab->Detection

Figure 4: General Workflow for Western Blot Analysis.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. Recommended antibodies and their sources are listed in Table 4. The optimal dilution for each antibody should be determined empirically, but a starting dilution of 1:1000 is common.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Table 4: Recommended Primary Antibodies for Western Blot

Target ProteinRecommended Source
p-NF-κB p65Cell Signaling Technology
NF-κB p65Cell Signaling Technology
p-IκBαCell Signaling Technology
IκBαCell Signaling Technology
p-p38 MAPKCell Signaling Technology
p38 MAPKCell Signaling Technology
p-ERK1/2Cell Signaling Technology
ERK1/2Cell Signaling Technology
p-JNKCell Signaling Technology
JNKCell Signaling Technology
Nrf2Santa Cruz Biotechnology
HO-1Abcam
NQO1Abcam
iNOSAbcam
COX-2Cell Signaling Technology
TLR4GeneTex
β-actin (Loading Control)Sigma-Aldrich
Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants or serum.

  • Sample Collection: Cell culture supernatants or serum samples are collected.

  • ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated based on this curve.

Nitric Oxide (NO) Production Assay
  • Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Immunofluorescence for NF-κB p65 and Nrf2 Nuclear Translocation
  • Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.

  • Treatment: Cells are treated with this compound and/or an inflammatory stimulus.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked with 1% BSA in PBS.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against NF-κB p65 or Nrf2 (e.g., 1:200 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) for 1 hour at room temperature.

  • Counterstaining: Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation is observed as the co-localization of the p65 or Nrf2 signal with the DAPI signal.[2][7]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of gene expression levels of antioxidant enzymes and pro-inflammatory mediators.

  • RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression of target genes (e.g., HO-1, NQO1, TNF-α, IL-6) is quantified using a SYBR Green-based qRT-PCR assay. The expression levels are normalized to a housekeeping gene, such as GAPDH or β-actin.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound demonstrates significant antioxidant and anti-inflammatory properties through its ability to scavenge reactive oxygen species and modulate key cellular signaling pathways, including the Nrf2, NF-κB, and MAPK pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its pharmacological profile and to explore its clinical applications in the management of oxidative stress- and inflammation-related diseases.

References

Isosalvianolic Acid C: A Comprehensive Technical Review of its History, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isosalvianolic acid C, a phenolic acid predominantly isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest within the scientific and medical communities. Possessing a complex chemical structure, this natural product has demonstrated a remarkable breadth of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the existing literature on this compound, encompassing its historical discovery, detailed pharmacological actions, and the underlying molecular mechanisms. Particular emphasis is placed on presenting quantitative data in a clear, comparative format, elucidating key experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding of this compound and inspiring further investigation into its therapeutic applications.

History and Discovery

The journey of this compound is intrinsically linked to the long-standing use of Salvia miltiorrhiza in traditional Chinese medicine. For centuries, Danshen has been utilized to treat a variety of ailments, particularly cardiovascular conditions. Scientific investigation into the chemical constituents of this plant led to the isolation and characterization of a family of water-soluble compounds known as salvianolic acids.

Pharmacological Properties and Mechanism of Action

This compound exhibits a wide spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties. These fundamental activities underpin its therapeutic potential in a range of disease models, including those for kidney injury, neurodegenerative disorders, and cardiovascular diseases.

Anti-inflammatory and Antioxidant Effects

A substantial body of evidence highlights the capacity of this compound to mitigate inflammation and oxidative stress. It has been shown to reduce the production of pro-inflammatory cytokines and mediators. Furthermore, this compound can enhance the cellular antioxidant defense systems.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models of neurological disorders. Its ability to cross the blood-brain barrier and exert its anti-inflammatory and antioxidant effects within the central nervous system makes it a promising candidate for the treatment of conditions such as ischemic stroke.

Cardioprotective and Other Activities

In line with the traditional use of Danshen, this compound has shown potential in protecting the cardiovascular system. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and potentially other pathways, contributes to its cardioprotective effects. Research has also begun to explore its potential in other therapeutic areas, including its effects on certain cancer cell lines.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its related compounds, providing a comparative overview of their biological activities.

Activity Test System Parameter Value Reference
Antiviral (2019-nCoV Spike Pseudovirus Entry)HEK293T/ACE2 cellsEC5010.14 µM
Binding Affinity (2019-nCoV Spike RBD)Surface Plasmon ResonanceKd(2.19 ± 0.14)e-6 M
Binding Affinity (ACE2)Surface Plasmon ResonanceKd(7.32 ± 0.42)e-7 M
Enzyme Inhibition (CYP2C8)In vitro assayKi4.82 µM
Enzyme Inhibition (CYP2J2)In vitro assayKi5.75 µM
In Vivo Efficacy Animal Model Dose Effect Reference
NeuroprotectionNeonatal rats with hypoxic-ischemic brain damage15 mg/kg/day, i.p.Improved muscle strength, motor function, and spatial memory; suppressed neuron loss.[1]
Anti-neuroinflammationLPS-induced neuroinflammation in SD rats10 and 20 mg/kgDown-regulated brain TNF-α, IL-1β, and IL-6 levels.
Attenuation of Acute Kidney InjuryCisplatin-induced AKI in mice5, 10, and 20 mg/kg, i.p.Mitigated renal histological changes, reduced CRE and BUN, and decreased inflammatory mediators.[2][3]

Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

CaMKK_AMPK_Sirt1_Pathway Isosalvianolic_Acid_C This compound CaMKK CaMKK Isosalvianolic_Acid_C->CaMKK Activates AMPK AMPK CaMKK->AMPK Phosphorylates Sirt1 Sirt1 AMPK->Sirt1 Activates Inflammation Inflammation Sirt1->Inflammation Inhibits Oxidative_Stress Oxidative Stress Sirt1->Oxidative_Stress Inhibits

CaMKK-AMPK-Sirt1 Signaling Pathway

TLR4_TREM1_NFkB_Pathway Isosalvianolic_Acid_C This compound TLR4 TLR4 Isosalvianolic_Acid_C->TLR4 Inhibits TREM1 TREM1 TLR4->TREM1 Activates NFkB NF-κB TREM1->NFkB Activates Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Promotes AMPK_Nrf2_Pathway Isosalvianolic_Acid_C This compound AMPK AMPK Isosalvianolic_Acid_C->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates NQO1 NQO1 Nrf2->NQO1 Upregulates NFkB_Inflammation NF-κB Mediated Inflammation Nrf2->NFkB_Inflammation Inhibits Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response

References

An In-depth Technical Guide to Isosalvianolic Acid C Derivatives and Analogues: Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a phenolic acid derived from Salvia miltiorrhiza, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound derivatives and analogues, focusing on their synthesis, biological evaluation, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating the exploration of this promising class of compounds for various therapeutic applications.

Synthesis of this compound Derivatives and Analogues

The structural modification of this compound has led to the development of numerous derivatives and analogues with potentially enhanced biological activities and improved pharmacokinetic profiles. A common strategy involves the synthesis of 2-arylbenzofuran derivatives, which mimic the core structure of salvianolic acids.

General Synthetic Approach: Palladium-Catalyzed Cross-Coupling Reactions

A versatile and widely employed method for the synthesis of 2-arylbenzofuran analogues of this compound involves a palladium-catalyzed cross-coupling reaction. This approach typically utilizes an o-iodophenol derivative and a terminal alkyne as key building blocks.

Experimental Protocol: Synthesis of a 2-Arylbenzofuran Analogue

This protocol outlines a general procedure for the synthesis of a functionalized benzofuran, which can serve as a synthon for various this compound analogues.

Materials:

  • Substituted o-iodophenol

  • Substituted terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, THF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted o-iodophenol (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Addition of Reagents: Dissolve the terminal alkyne (1.1-1.5 eq) in the chosen solvent and add it to the reaction mixture via syringe. Subsequently, add the base.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-arylbenzofuran derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Quantitative Data

This compound derivatives and analogues have demonstrated a wide range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The following tables summarize some of the reported quantitative data for these activities.

Table 1: Neuroprotective Activity of this compound and its Analogues
CompoundAssayModelIC₅₀ / EC₅₀Reference
This compoundNeuroprotectionNeonatal rats with HIBD15 mg/kg/day (in vivo)[1]
Salvianolic Acid BNeuroprotectionPC12 cells (Aβ toxicity)50 µM[2]

HIBD: Hypoxic-ischemic brain damage

Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundAssayModelIC₅₀ (µM)Reference
Benzofuran derivative 1NO Production InhibitionLPS-stimulated RAW 264.7 cells17.31[3]
Benzofuran derivative 3NO Production InhibitionLPS-stimulated RAW 264.7 cells16.5[3]
Benzofuran derivative 2NO Production InhibitionLPS-stimulated RAW 264.7 cells31.5[3]
Benzofuran derivative 4NO Production InhibitionLPS-stimulated RAW 264.7 cells42.8[3]
Heterocyclic/benzofuran hybrid 5dNO Production InhibitionLPS-stimulated RAW264.7 cells52.23[4]
Table 3: Antioxidant Activity of this compound Analogues
CompoundAssayIC₅₀ (µM)Reference
Diaryl derivative 28aDPPH radical scavenging10.3[5]
Diaryl derivative 28aSuperoxide anion quenching0.187[5]
Diaryl derivative 28aLipid peroxidation inhibition0.129[5]
FM10DPPH radical scavenging8.36[6]
FM12DPPH radical scavenging15.30[6]
FM10ABTS radical scavenging8.90[6]
FM12ABTS radical scavenging17.22[6]

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key in vitro and in vivo experiments used to assess the biological activities of this compound derivatives and analogues.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of compounds.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., methanol, DMSO)

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and the positive control.

  • Assay Protocol: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control well should contain the solvent instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

2. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest (e.g., neuronal cells, macrophages)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the vehicle control group. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curve.

3. Western Blot Analysis of TLR4-NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TLR4, MyD88, p-IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

In Vivo Models

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used preclinical model to mimic ischemic stroke in humans.[3][7]

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

Procedure:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • For transient MCAO, the suture is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Drug Administration: Administer the test compound (this compound derivative or analogue) at a predetermined dose and route (e.g., intraperitoneal, intravenous) at a specific time point relative to the MCAO procedure (e.g., before, during, or after).

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess neurological function at various time points after MCAO using a standardized scoring system.

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animals and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

    • Histological and Molecular Analysis: Collect brain tissue for further analysis, such as histology (e.g., H&E staining) and Western blotting to investigate the underlying mechanisms.

Signaling Pathways and Mechanistic Insights

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. A key pathway implicated in their anti-inflammatory and neuroprotective actions is the Toll-like receptor 4 (TLR4) - Nuclear Factor kappa B (NF-κB) signaling cascade.

TLR4-NF-κB Signaling Pathway

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Inflammatory_genes Induces SAC_derivative This compound Derivatives SAC_derivative->TLR4_MD2 Inhibits SAC_derivative->IKK_complex Inhibits SAC_derivative->NFkB_nuc Inhibits

Caption: The TLR4-NF-κB signaling pathway and points of inhibition by this compound derivatives.

Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 recruits adaptor proteins like MyD88, initiating a downstream signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound and its derivatives have been shown to inhibit this pathway at multiple points, including the initial receptor activation and the subsequent activation of downstream kinases and transcription factors.

Experimental Workflow for Drug Screening

Drug_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Validation Synthesis Synthesis of this compound Derivatives and Analogues Library Compound Library Synthesis->Library Primary_Screening Primary Screening (e.g., Antioxidant Assays - DPPH, ABTS) Library->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability - MTT, Anti-inflammatory - NO inhibition) Primary_Screening->Secondary_Screening Hit_Identification Hit Identification (Potent & Non-toxic Compounds) Secondary_Screening->Hit_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for TLR4-NF-κB) Hit_Identification->Pathway_Analysis Animal_Model Animal Model of Disease (e.g., MCAO for Ischemic Stroke) Pathway_Analysis->Animal_Model Efficacy_Testing Efficacy Testing (Neurological Scoring, Infarct Volume) Animal_Model->Efficacy_Testing Lead_Candidate Lead Candidate Selection Efficacy_Testing->Lead_Candidate

Caption: A typical experimental workflow for the screening and development of this compound analogues.

This workflow outlines a systematic approach for the discovery and preclinical evaluation of novel this compound derivatives. It begins with the synthesis of a compound library, followed by a hierarchical in vitro screening process to identify potent and non-toxic "hits." Promising candidates are then subjected to mechanistic studies to elucidate their mode of action. Finally, the most promising compounds are validated in relevant in vivo animal models to assess their therapeutic efficacy, leading to the selection of lead candidates for further development.

Conclusion

This compound derivatives and analogues represent a promising class of compounds with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanistic underpinnings. The detailed experimental protocols and structured data presentation are intended to empower researchers to further explore and develop these valuable molecules into novel therapeutics. The continued investigation of their structure-activity relationships and mechanisms of action will be crucial in unlocking their full clinical potential.

References

The Pivotal Role of Isosalvianolic Acid C in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a member of the salvianolic acid family of polyphenolic compounds, is a significant secondary metabolite found predominantly in plants of the Salvia genus, most notably in the roots of Salvia miltiorrhiza (Danshen).[1] While extensively studied for its potent pharmacological properties, including anti-inflammatory and antioxidant activities, its intrinsic role within the plant's own metabolic and defense systems is a subject of growing interest. This technical guide provides an in-depth exploration of this compound's function in plant secondary metabolism, its biosynthesis, and its interplay with key signaling pathways. This document is intended to serve as a comprehensive resource for researchers in phytochemistry, plant biology, and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the phenylpropanoid and tyrosine-derived pathways, which are central to the production of a wide array of plant secondary metabolites. The pathway commences with primary metabolites from the shikimic acid pathway.

The key precursors for the salvianolic acid skeleton are caffeic acid and 3,4-dihydroxyphenyllactic acid (danshensu).[2][3] These precursors are themselves products of multi-step enzymatic reactions. The formation of more complex salvianolic acids, including this compound, involves the condensation and modification of these basic units. Key enzymes implicated in this process include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid, a critical entry point into the phenylpropanoid pathway.[4][5]

  • Tyrosine aminotransferase (TAT): Involved in the conversion of tyrosine to 4-hydroxyphenylpyruvic acid, a precursor to danshensu.[4][5]

  • Rosmarinic acid synthase (RAS): An acyltransferase that catalyzes the esterification of caffeic acid and other phenolic precursors.[2][3]

  • Cytochrome P450 monooxygenases (CYP450s): A diverse family of enzymes that catalyze hydroxylation and other modification reactions, contributing to the structural diversity of salvianolic acids.[2][6][7][8] Specifically, members of the CYP98A family are known to be involved in the meta-hydroxylation of p-coumarate derivatives, a key step in the biosynthesis of caffeic acid and its derivatives.[2][6]

While the precise enzymatic step leading to the specific isomeric form of this compound is yet to be fully elucidated, it is understood to arise from the oxidative condensation of its precursors.

Isosalvianolic_Acid_C_Biosynthesis Shikimic Acid Pathway Shikimic Acid Pathway Phenylalanine Phenylalanine Shikimic Acid Pathway->Phenylalanine Tyrosine Tyrosine Shikimic Acid Pathway->Tyrosine Caffeic Acid Caffeic Acid Phenylalanine->Caffeic Acid PAL, C4H, 4CL Danshensu Danshensu Tyrosine->Danshensu TAT, HPPR Rosmarinic Acid Rosmarinic Acid Caffeic Acid->Rosmarinic Acid RAS Danshensu->Rosmarinic Acid RAS This compound This compound Rosmarinic Acid->this compound Oxidative Condensation (CYP450s)

Figure 1: Simplified biosynthetic pathway of this compound.

Role in Plant Defense and Stress Response

This compound, as a phenolic compound, plays a crucial role in the plant's defense against both biotic and abiotic stressors. Its accumulation is often induced by environmental challenges, suggesting its function as a protective agent.

Antioxidant Activity and ROS Scavenging

One of the primary roles of this compound in plants is its function as a potent antioxidant. Abiotic stresses such as drought, salinity, and high light intensity lead to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components. This compound, with its multiple hydroxyl groups, can effectively scavenge these harmful ROS, thereby protecting the plant from oxidative stress.[9][10][11][12][13]

Response to Abiotic Stress

Studies have shown that the application of salvianolic acids can enhance plant tolerance to osmotic stress.[14][15] This is achieved through the modulation of various physiological and biochemical processes, including the regulation of gene expression related to stress response and the maintenance of cellular homeostasis. The accumulation of salvianolic acids, including this compound, is a key adaptive response of Salvia species to challenging environmental conditions.[16][17][18]

Interaction with Phytohormone Signaling Pathways

The protective effects of this compound are also mediated through its interaction with plant hormone signaling pathways, which are central to the regulation of growth, development, and stress responses.

Crosstalk with Salicylic Acid (SA) and Jasmonic Acid (JA)

Salicylic acid and jasmonic acid are key phytohormones involved in plant defense against pathogens and herbivores. There is evidence of crosstalk between the biosynthesis of salvianolic acids and the signaling pathways of SA and JA.[1] For instance, the application of SA has been shown to induce the expression of genes involved in the biosynthesis of rosmarinic acid, a precursor to this compound.[1] This suggests that this compound may be a component of the SA- and JA-mediated defense responses in plants.

Phytohormone_Crosstalk cluster_stress Biotic/Abiotic Stress Stress Stress SA_Pathway Salicylic Acid Pathway Stress->SA_Pathway JA_Pathway Jasmonic Acid Pathway Stress->JA_Pathway Isosalvianolic_Acid_C This compound Accumulation SA_Pathway->Isosalvianolic_Acid_C Induces Biosynthesis JA_Pathway->Isosalvianolic_Acid_C Modulates Biosynthesis Defense_Response Plant Defense Response Isosalvianolic_Acid_C->Defense_Response Contributes to

Figure 2: Crosstalk between phytohormone signaling and this compound.

Quantitative Data on this compound and Related Compounds

The concentration and effects of this compound and its precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Compound Plant Species Tissue Concentration / Effect Reference
Total Salvianolic AcidsSalvia miltiorrhizaLeafHighest content in June, decreases towards December.[19]
Total Salvianolic AcidsSalvia miltiorrhizaRootHigh and consistent content from July to September.[19]
Rosmarinic AcidSalvia verticillataLeaf41.53 ± 0.88 mg/g DW[20]
Salvianolic Acid ASalvia verticillataLeaf8.10 ± 0.35 mg/g DW[20]
Salvianolic Acid BSalvia syriacaLeaf54.47 ± 2.00 mg/g DW[20]

Table 1: Concentration of Salvianolic Acids in Salvia Species

Treatment Plant Parameter Effect Reference
Salvianolic AcidSoybean (osmotic stress)Plant HeightIncreased by 59.18%[14]
Salvianolic AcidSoybean (osmotic stress)Root LengthIncreased by 41.33%[14]
Salvianolic AcidSoybean (osmotic stress)GmMIPS2 gene expressionDecreased by 50.94%[14]
Salicylic Acid (500 µM)Salvia virgataRosmarinic Acid AccumulationIncreased[1]

Table 2: Effects of Salvianolic Acid and Elicitors on Plant Growth and Metabolism

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by HPLC

This protocol outlines a general method for the extraction and quantification of this compound from Salvia miltiorrhiza root tissue.

1. Sample Preparation: a. Harvest fresh Salvia miltiorrhiza roots and wash them thoroughly with deionized water. b. Freeze-dry the roots and then grind them into a fine powder.

2. Extraction: a. Weigh 0.5 g of the powdered root sample and place it in a 50 mL conical tube. b. Add 25 mL of 80% methanol (v/v) to the tube.[21] c. Sonicate the mixture for 40 minutes in an ultrasonic bath.[21] d. Centrifuge the extract at 13,000 rpm for 10 minutes. e. Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a UV-Vis detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[21][22] c. Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[21] d. Gradient Program:

  • 0-15 min: 10% to 40% A
  • 15-30 min: 40% to 60% A
  • 30-35 min: 60% to 90% A
  • 35-40 min: Hold at 90% A
  • 40-45 min: 90% to 10% A
  • 45-50 min: Hold at 10% A e. Flow Rate: 1.0 mL/min. f. Column Temperature: 35 °C.[21] g. Detection Wavelength: 280 nm. h. Injection Volume: 10 µL.

4. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Freeze-dry, Grind) Extraction Ultrasonic Extraction (80% Methanol) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Quantification Quantification (Calibration Curve) HPLC_Analysis->Quantification

Figure 3: Workflow for HPLC quantification of this compound.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol provides a general framework for analyzing the effect of this compound on the NF-κB signaling pathway in plant cell cultures or tissues.

1. Protein Extraction: a. Treat plant cell cultures or tissues with this compound at various concentrations and time points. Include an untreated control. b. Harvest the cells/tissues and immediately freeze in liquid nitrogen. c. Homogenize the frozen samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the lysate at 12,000 rpm for 30 minutes at 4 °C. e. Collect the supernatant containing the total protein extract. f. Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer: a. Load 40 µg of total protein per lane onto an SDS-polyacrylamide gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane.[23]

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23] b. Incubate the membrane with primary antibodies against p-IκBα and NF-κB p65 overnight at 4 °C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a multifaceted secondary metabolite with a significant role in the physiology and defense of plants, particularly within the Salvia genus. Its biosynthesis is deeply rooted in the core phenylpropanoid pathway, and its accumulation is a key strategy for mitigating the damaging effects of environmental stressors. Through its potent antioxidant properties and its interplay with crucial phytohormone signaling networks, this compound contributes significantly to the plant's resilience. Further research into the specific enzymatic control of its biosynthesis and its precise regulatory functions will not only enhance our understanding of plant secondary metabolism but also open new avenues for the biotechnological production of this valuable compound for pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a phenolic compound typically isolated from plants of the Salvia genus, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory activities. A critical parameter for the preclinical and pharmaceutical development of any active compound is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for its determination, and insights into its related signaling pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents and solvent systems. The available quantitative data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

Solvent/SystemTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified55 mg/mL (111.69 mM)[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified≥ 2.5 mg/mL (5.08 mM)[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL (5.08 mM)[2]

Note: Sonication is recommended to aid dissolution in DMSO. For in vivo formulations, it is advised to add solvents sequentially and ensure the solution is clear before adding the next component. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]

Qualitative information suggests that this compound is also soluble in pyridine, methanol, and ethanol. For context, related compounds such as salvianolic acid A and salvianolic acid B exhibit solubility in water and ethanol. Specifically, salvianolic acid B has a reported solubility of ≥5 mg/mL in water.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for accurate formulation development and in vitro/in vivo studies. The following is a detailed methodology combining the widely accepted shake-flask method with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, phosphate-buffered saline at various pH values)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., methanol:water with 0.1% formic acid)

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add to a known volume of solvent A->B C Incubate in thermostatic shaker B->C D Ensure constant temperature and agitation C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.45 µm filter E->F G Prepare dilutions of the filtrate F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration from calibration curve H->I

Figure 1. Workflow for solubility determination.
Detailed Procedure

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient or isocratic mixture of methanol and water (acidified with a small amount of formic or acetic acid to improve peak shape).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

      • Injection Volume: 10-20 µL.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted sample filtrate into the HPLC system. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility: Back-calculate the concentration in the original undiluted filtrate to determine the solubility of this compound in the tested solvent. Express the solubility in units such as mg/mL or mM.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

CaMKKβ-AMPK-Sirt1 Pathway

This compound can activate the CaMKKβ-AMPK-Sirt1 signaling pathway, which is involved in cellular energy homeostasis and has protective effects against cellular stress.

G This compound This compound CaMKKβ CaMKKβ This compound->CaMKKβ Activates AMPK AMPK CaMKKβ->AMPK Activates Sirt1 Sirt1 AMPK->Sirt1 Activates Cellular Protection Cellular Protection Sirt1->Cellular Protection

Figure 2. Activation of the CaMKKβ-AMPK-Sirt1 pathway.
TLR4-TREM1-NF-κB Pathway

This compound has been demonstrated to inhibit the TLR4-TREM1-NF-κB signaling pathway, thereby reducing neuroinflammation.

G This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits TREM1 TREM1 TLR4->TREM1 NF-κB NF-κB TREM1->NF-κB Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response

Figure 3. Inhibition of the TLR4-TREM1-NF-κB pathway.
AMPK/Nrf2 Pathway

By activating the AMPK/Nrf2 signaling pathway, this compound can attenuate inflammatory responses mediated by NF-κB.

G This compound This compound AMPK AMPK This compound->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates NF-κB NF-κB Nrf2->NF-κB Inhibits Inflammatory Response Inflammatory Response NF-κB->Inflammatory Response

Figure 4. Modulation of the AMPK/Nrf2 and NF-κB pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound and the methodologies for its determination. The presented data and protocols are intended to support researchers and drug development professionals in their efforts to formulate and evaluate this promising natural compound. Further research is warranted to expand the solubility profile of this compound in a broader range of pharmaceutically relevant solvents and to further elucidate its complex mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isosalvianolic Acid C from Salvia chinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia chinensis, a perennial herb belonging to the Lamiaceae family, is a traditional Chinese medicine with a history of use in treating various ailments. Phytochemical investigations have revealed that Salvia chinensis is rich in phenolic acids, flavonoids, and terpenoids, which are believed to contribute to its therapeutic effects. Among these compounds, isosalvianolic acid C, a phenolic acid derivative, has garnered interest for its potential biological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from the aerial parts of Salvia chinensis.

Experimental Protocols

Crude Extraction of this compound

This protocol outlines the initial extraction of a crude extract enriched with phenolic compounds, including this compound, from the dried aerial parts of Salvia chinensis. One study on the chemical constituents of Salvia chinensis utilized an ethyl acetate extract for the isolation of various compounds, including salvianolic acid C[1]. Another study on the anticancer activity of a Salvia chinensis extract employed 95% methanol for hot extraction using a Soxhlet apparatus[2]. The following protocol is a comprehensive approach combining solvent extraction and partitioning to enrich the target compound.

Materials and Equipment:

  • Dried aerial parts of Salvia chinensis

  • 95% Methanol

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Soxhlet apparatus

  • Filter paper

  • Separatory funnel

Procedure:

  • Grinding: Grind the dried aerial parts of Salvia chinensis into a coarse powder.

  • Soxhlet Extraction: Place the powdered plant material into a thimble and perform hot extraction with 95% methanol for 4-6 hours using a Soxhlet apparatus[2].

  • Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Solvent Partitioning:

    • Suspend the residue in deionized water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.

    • Combine the ethyl acetate fractions.

  • Final Concentration: Concentrate the combined ethyl acetate fractions under reduced pressure to yield the crude extract containing this compound.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving column chromatography. A study on the chemical constituents of Salvia chinensis successfully isolated "salvianol acid C" using a combination of silica gel, Sephadex LH-20, and reversed-phase HPLC[1]. The following protocol is based on this multi-step chromatographic approach.

2.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials and Equipment:

  • Crude ethyl acetate extract

  • Silica gel (100-200 mesh)

  • Glass column

  • Solvents: Chloroform, Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Packing: Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing this compound. Pool the fractions that show the presence of the target compound.

  • Concentration: Concentrate the pooled fractions to obtain a semi-purified extract.

2.2. Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation)

Materials and Equipment:

  • Semi-purified extract from silica gel chromatography

  • Sephadex LH-20

  • Glass column

  • Solvent: Methanol

  • Fraction collector

Procedure:

  • Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Sample Application: Dissolve the semi-purified extract in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Elution: Elute the column with 100% methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them using TLC or analytical HPLC to identify the fractions containing this compound.

  • Concentration: Pool the relevant fractions and concentrate them to yield a more purified fraction.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials and Equipment:

  • Purified fraction from Sephadex LH-20 chromatography

  • Preparative HPLC system with a C18 column

  • Solvents: Acetonitrile (ACN), Water with 0.1% formic acid

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid). The specific gradient will need to be optimized based on analytical HPLC results. A starting point could be a linear gradient from 10% to 50% acetonitrile over 40 minutes.

    • Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min.

    • Detection: UV detector at a wavelength determined from the UV spectrum of this compound (typically around 280 nm for phenolic acids).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Confirmation and Solvent Removal: Confirm the purity of the collected fraction using analytical HPLC. Remove the solvent from the pure fraction by lyophilization or rotary evaporation to obtain pure this compound.

Data Presentation

The following table summarizes the key parameters and potential outcomes of the extraction and purification process. Please note that the yield of this compound from Salvia chinensis has not been explicitly reported in the reviewed literature; therefore, the values provided are hypothetical and based on general yields for similar compounds from plant sources.

ParameterValue/RangeReference/Note
Extraction
Plant MaterialDried aerial parts of Salvia chinensis[1][2]
Extraction Solvent95% Methanol[2]
Extraction MethodSoxhlet Extraction[2]
Partitioning SolventEthyl Acetate[1]
Purification
Silica Gel Chromatography
Stationary PhaseSilica Gel (100-200 mesh)[1]
Mobile PhaseChloroform-Methanol gradientGeneral Protocol
Sephadex LH-20 Chromatography
Stationary PhaseSephadex LH-20[1]
Mobile PhaseMethanolGeneral Protocol
Preparative HPLC
Stationary PhaseC18 reversed-phase[1]
Mobile PhaseAcetonitrile/Water with 0.1% Formic AcidGeneral Protocol
Yield and Purity
Crude Extract Yield5-15% (w/w of dry plant material)Estimated
Purified this compound Yield0.01-0.1% (w/w of dry plant material)Estimated
Final Purity>95% (by HPLC)Target

Mandatory Visualization

Extraction_Purification_Workflow cluster_start Plant Material cluster_extraction Crude Extraction cluster_purification Purification cluster_end Final Product start Dried Aerial Parts of Salvia chinensis grinding Grinding start->grinding soxhlet Soxhlet Extraction (95% Methanol) grinding->soxhlet concentrate1 Concentration (Rotary Evaporator) soxhlet->concentrate1 partition Solvent Partitioning (Ethyl Acetate/Water) concentrate1->partition concentrate2 Concentration of Ethyl Acetate Fraction partition->concentrate2 crude_extract Crude Extract concentrate2->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the extraction and purification of this compound.

While specific signaling pathways for this compound from Salvia chinensis are not yet elucidated, extracts from this plant have been shown to induce apoptosis in cancer cells[2]. The following diagram illustrates a generalized apoptosis induction pathway that could be investigated for this compound.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell isosalvianolic_acid_c This compound cell_stress Induction of Cellular Stress isosalvianolic_acid_c->cell_stress mitochondria Mitochondrial Dysfunction cell_stress->mitochondria caspase_activation Caspase Cascade Activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothesized apoptosis induction pathway for this compound.

References

Application Notes and Protocols for the Isolation and Purification of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a bioactive phenolic compound found in various species of the Salvia genus, notably Salvia miltiorrhiza (Danshen). As a member of the salvianolic acids family, it exhibits a range of pharmacological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for therapeutic development. This document provides detailed application notes and standardized protocols for the efficient isolation and purification of this compound from its natural plant sources. The methodologies described herein are compiled from established techniques for the separation of related salvianolic acids and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following table summarizes the quantitative data derived from analogous isolation procedures for salvianolic acids from Salvia miltiorrhiza. These values can be considered as benchmarks for the anticipated yield and purity of this compound when employing the protocols detailed below.

ParameterValueSource
Starting Material Dried roots of Salvia miltiorrhizaGeneral Knowledge
Initial Extraction Yield (Crude Extract) 15-25% (w/w) of dried plant material[1]
Enrichment by Macroporous Resin 2-5 fold increase in total salvianolic acids[2]
Final Purity (after Preparative HPLC) >95%[3]
Typical Yield (this compound) Varies depending on plant material and specific fractions collected[4]

Experimental Workflow

The overall process for isolating and purifying this compound involves a multi-step approach beginning with extraction from the plant material, followed by enrichment and final purification using chromatographic techniques.

G cluster_0 Extraction and Pre-purification cluster_1 High-Resolution Purification cluster_2 Final Processing Plant Material (Salvia miltiorrhiza roots) Plant Material (Salvia miltiorrhiza roots) Extraction (Ethanol/Water) Extraction (Ethanol/Water) Plant Material (Salvia miltiorrhiza roots)->Extraction (Ethanol/Water) Crude Extract Crude Extract Extraction (Ethanol/Water)->Crude Extract Macroporous Resin Chromatography Macroporous Resin Chromatography Crude Extract->Macroporous Resin Chromatography Enriched Salvianolic Acid Fraction Enriched Salvianolic Acid Fraction Macroporous Resin Chromatography->Enriched Salvianolic Acid Fraction Preparative HPLC Preparative HPLC Enriched Salvianolic Acid Fraction->Preparative HPLC This compound Fractions This compound Fractions Preparative HPLC->this compound Fractions Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) This compound Fractions->Purity Analysis (Analytical HPLC) Lyophilization Lyophilization Purity Analysis (Analytical HPLC)->Lyophilization Purified this compound (>95%) Purified this compound (>95%) Lyophilization->Purified this compound (>95%) G Start Start Crude Extract Obtained Crude Extract Obtained Start->Crude Extract Obtained Enrich with Macroporous Resin Enrich with Macroporous Resin Crude Extract Obtained->Enrich with Macroporous Resin Proceed Analyze by Analytical HPLC Analyze by Analytical HPLC Enrich with Macroporous Resin->Analyze by Analytical HPLC Optimize Prep-HPLC Gradient Optimize Prep-HPLC Gradient Analyze by Analytical HPLC->Optimize Prep-HPLC Gradient Run Preparative HPLC Run Preparative HPLC Optimize Prep-HPLC Gradient->Run Preparative HPLC Check Purity of Fractions Check Purity of Fractions Run Preparative HPLC->Check Purity of Fractions Check Purity of Fractions->Run Preparative HPLC Purity <95% Pool Pure Fractions & Lyophilize Pool Pure Fractions & Lyophilize Check Purity of Fractions->Pool Pure Fractions & Lyophilize Purity >95% End End Pool Pure Fractions & Lyophilize->End

References

Application Note & Protocol: Quantification of Isosalvianolic Acid C by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a phenolic acid found in various plants, including those of the Salvia genus. It is recognized for its potential antioxidant properties and is often analyzed as a marker compound in herbal medicine and drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The protocol is designed to be a starting point for method development and validation in a research or quality control setting.

Principle

This method utilizes reverse-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile). The acidic mobile phase helps to suppress the ionization of the phenolic acid, leading to better peak shape and retention. Quantification is performed by comparing the peak area of this compound in a sample to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid or Phosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored in a refrigerator and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., plant extract, biological fluid). A general procedure for a dried plant extract is provided below.

  • Accurately weigh approximately 100 mg of the powdered plant extract.

  • Add 10 mL of 70% methanol to the sample.

  • Sonicate for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-10 min, 10-25% B10-25 min, 25-40% B25-30 min, 40-10% B30-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 288 nm

Method Validation (Representative Data)

The following tables summarize the expected performance of the HPLC method for the quantification of this compound. This data is based on typical values for similar phenolic acids and should be verified through in-house validation studies.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD) < 2.0%
Table 2: Linearity and Range
AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100≥ 0.999
Table 3: Precision
AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound< 2.0%< 3.0%
Table 4: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Recovery (%)
This compoundLow, Medium, High95 - 105%
Table 5: Limits of Detection and Quantification
AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~0.1~0.5

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC System Standard_Prep->HPLC Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Prep->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection (288 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification by HPLC.

Note on Signaling Pathways: this compound is primarily studied for its chemical properties and as a marker compound. Detailed signaling pathway diagrams related to its biological activity are extensive and beyond the scope of this application note, which focuses on the analytical method for its quantification.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound. The method is suitable for use in quality control of herbal materials and in various research applications. As with any analytical method, it is crucial to perform a thorough in-house validation to ensure its suitability for the intended purpose.

Application Notes and Protocols: Isosalvianolic Acid C in Animal Models of Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Isosalvianolic Acid C (SalC) in preclinical animal models of ischemic stroke. The information is curated from recent studies and is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of SalC.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain.[1][2][3] The subsequent cascade of events, including excitotoxicity, oxidative stress, and neuroinflammation, leads to neuronal death and neurological deficits.[4][5][6] this compound, a polyphenolic compound extracted from Salvia miltiorrhiza, has emerged as a promising therapeutic agent due to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] Recent studies have demonstrated its efficacy in reducing infarct volume and improving neurological outcomes in animal models of ischemic stroke, primarily through the modulation of inflammatory pathways.[1][2][3]

Preclinical Efficacy of this compound

This compound has been shown to exert significant neuroprotective effects in rodent models of transient focal cerebral ischemia. Treatment with SalC has been demonstrated to reduce the volume of cerebral infarction, improve neurological function, and mitigate neuronal apoptosis in the ischemic penumbra.[1][2][3]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the key quantitative findings from a representative study investigating the effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model.

Table 1: Effect of this compound on Infarct Volume in tMCAO Mice

Treatment GroupDosage (mg/kg)Mean Infarct Volume Ratio (%)
Sham-0
tMCAO Model-30.9
SalC - Low Dose2015.5
SalC - High Dose4010.9
Edaravone (Positive Control)-Comparable to High-Dose SalC

Data adapted from Guo et al., 2024.[1]

Table 2: Effect of this compound on Neurological Deficit Scores in tMCAO Mice

Treatment GroupDosage (mg/kg)Neurological Deficit Score
Sham-0
tMCAO Model-Significantly elevated
SalC - Low Dose20Significantly reduced vs. Model
SalC - High Dose40Significantly reduced vs. Model
Edaravone (Positive Control)-Comparable to High-Dose SalC

Neurological deficit scores were assessed on a five-point scale. Data adapted from Guo et al., 2024.[1]

Mechanism of Action: Inhibition of Neuroinflammation

A key mechanism underlying the neuroprotective effects of this compound is the suppression of neuroinflammation mediated by microglia.[1][2][3] SalC has been shown to down-regulate the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] This pathway plays a critical role in the inflammatory response following ischemic stroke.[1]

Isosalvianolic_Acid_C_Signaling_Pathway cluster_0 Ischemic Stroke cluster_1 Microglia Activation cluster_2 Neuroinflammation Ischemia/Reperfusion Ischemia/Reperfusion TLR4 TLR4 Ischemia/Reperfusion->TLR4 activates TREM1 TREM1 TLR4->TREM1 activates NFkB NF-κB TREM1->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription Neuronal_Damage Neuronal Damage Cytokines->Neuronal_Damage leads to SalC This compound SalC->TLR4 inhibits SalC->TREM1 inhibits SalC->NFkB inhibits

Caption: this compound inhibits the TLR4-TREM1-NF-κB signaling pathway in microglia.

Experimental Protocols

The following protocols are based on established methods for inducing ischemic stroke in rodents and assessing the efficacy of therapeutic interventions.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This is a widely used and well-standardized model for inducing focal cerebral ischemia and reperfusion injury.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 22-25 g)

  • Isoflurane anesthesia system

  • Heating pad with rectal probe for temperature control

  • Surgical microscope or loupes

  • Sterile surgical instruments (forceps, scissors, microvascular clips)

  • 6-0 nylon monofilament with a rounded tip

  • Sutures (6-0 silk and dissolvable)

  • Laser Doppler flowmetry (LDF) system

  • This compound solution

  • Vehicle control (e.g., saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with 4-5% isoflurane and maintain at 1-2% during surgery.[8] Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[7] Apply ophthalmic ointment to prevent corneal drying.[9]

  • Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 6-0 silk sutures.[9] Place a temporary microvascular clip on the ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Insert the 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[7][8] A successful occlusion is typically indicated by an 80% reduction in cerebral blood flow as monitored by LDF.[9]

  • Ischemia and Reperfusion: Maintain the occlusion for the desired period (e.g., 60 or 90 minutes).[8] To initiate reperfusion, gently withdraw the monofilament.[8]

  • Wound Closure and Post-operative Care: Remove the microvascular clip from the ICA and ligate the ECA stump. Close the cervical incision with sutures. Allow the animal to recover in a warm cage.

tMCAO_Workflow A Anesthesia and Preparation B Midline Cervical Incision A->B C Exposure of Carotid Arteries (CCA, ECA, ICA) B->C D Ligation of ECA and CCA C->D E Insertion of Monofilament via ECA to occlude MCA D->E F Ischemia Period (e.g., 60-90 min) E->F G Withdrawal of Monofilament (Reperfusion) F->G H Wound Closure and Recovery G->H

Caption: Experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model.

Administration of this compound

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

Dosage: Based on preclinical studies, effective doses range from 20 to 40 mg/kg.[1]

Timing of Administration: SalC can be administered at the onset of reperfusion or at various time points post-ischemia to evaluate its therapeutic window.

Assessment of Neurological Deficits

Neurological function should be assessed at specific time points post-tMCAO (e.g., 24 and 48 hours) using a standardized scoring system.

Five-Point Neurological Deficit Scale: [9]

  • 0: No observable deficit

  • 1: Forelimb flexion

  • 2: Circling to the contralateral side

  • 3: Leaning to the contralateral side

  • 4: No spontaneous motor activity

Measurement of Infarct Volume

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining:

  • At the end of the experiment (e.g., 48 hours post-tMCAO), euthanize the animals and carefully remove the brains.

  • Freeze the brains at -20°C for 30 minutes to facilitate slicing.

  • Slice the brain into 2-mm coronal sections.[7]

  • Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[7]

  • Fix the stained slices in 10% formalin.

  • The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.

Histopathological and Molecular Analyses

Hematoxylin and Eosin (H&E) Staining: To assess neuronal damage and morphological changes in the ischemic penumbra.

TUNEL Assay: To quantify apoptotic cell death.

Western Blotting and Immunohistochemistry: To measure the expression levels of proteins in the TLR4-TREM1-NF-κB signaling pathway (e.g., TLR4, TREM1, phosphorylated p65) in brain tissue lysates or sections.[1]

Conclusion

This compound represents a promising candidate for the treatment of ischemic stroke. The protocols and data presented here provide a framework for further investigation into its neuroprotective mechanisms and therapeutic potential. Rigorous adherence to standardized experimental procedures is crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols for Neuroprotective Assays of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess the neuroprotective effects of Isosalvianolic Acid C (Salvianolic Acid C), a polyphenolic compound with demonstrated therapeutic potential in ischemic stroke and other neurodegenerative conditions.[1][2][3] This document includes detailed experimental protocols for key in vivo and in vitro assays, summarizes quantitative data from relevant studies, and provides visual representations of signaling pathways and experimental workflows.

Introduction

This compound (SalC) has emerged as a promising neuroprotective agent, primarily through its anti-inflammatory and anti-apoptotic activities.[1][4] Understanding the methodologies to evaluate its efficacy is crucial for advancing its development as a potential therapeutic. These protocols are designed to guide researchers in setting up robust and reproducible assays to investigate the neuroprotective mechanisms of SalC.

In Vivo Neuroprotective Assays

A primary model for studying the neuroprotective effects of SalC in vivo is the transient middle cerebral artery occlusion (tMCAO) model, which mimics ischemic stroke.[1]

Quantitative Data Summary: In Vivo Studies
ParameterModelTreatmentDosageOutcomeReference
Infarct VolumetMCAO MiceSalC20 mg/kgSignificant reduction in infarct volume compared to model group.[1]
Infarct VolumetMCAO MiceSalC40 mg/kgMarked reduction in the volume of the cerebral infarct.[1]
Neurological Deficit ScoretMCAO MiceSalC20 and 40 mg/kgSignificant improvement in neurological function.[1]
Neuronal Apoptosis (TUNEL assay)tMCAO MiceSalC40 mg/kgSignificant reduction in TUNEL-positive cells in the ischemic cortex.[1]
Motor and Cognitive FunctionNeonatal Hypoxic-Ischemic Brain Damage (HIBD) RatsSalC15 mg/kg/dayImproved muscle strength, motor function, and spatial memory.[3][4]

Experimental Protocols: In Vivo Assays

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Isoflurane

  • 7-0 nylon monofilament with a silicon-coated tip

  • Heating pad with rectal probe

  • Microvascular clips

  • Surgical microscope

  • This compound (for treatment groups)

  • Vehicle (e.g., saline)

Procedure:

  • Anesthetize the mouse with isoflurane (3% for induction, 1.5% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA with microvascular clips.

  • Make a small incision in the ECA and insert the nylon monofilament.

  • Advance the monofilament through the ICA to the origin of the middle cerebral artery (MCA) to occlude blood flow.

  • After 60 minutes of occlusion, withdraw the monofilament to allow reperfusion.

  • Close the incision and allow the mouse to recover.

  • Administer this compound or vehicle intraperitoneally at the desired time points (e.g., immediately after reperfusion).

Evaluation of Neurological Deficit

Neurological function is assessed 24 hours after tMCAO.

Procedure: A five-point scoring system is commonly used:

  • 0: No observable neurological deficit.

  • 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

  • 2: Circling to the left (a moderate focal neurological deficit).

  • 3: Falling to the left (a severe focal neurological deficit).

  • 4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • 10% formalin

  • Brain matrix slicer

Procedure:

  • Euthanize the mouse 24 hours after tMCAO.

  • Rapidly remove the brain and slice it into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 20 minutes in the dark.

  • Fix the stained slices in 10% formalin.

  • Capture images of the slices. The viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct area using image analysis software (e.g., ImageJ). The infarct volume is calculated by integrating the infarct area of each slice.

TUNEL Assay for Neuronal Apoptosis

This assay detects DNA fragmentation in apoptotic cells.

Materials:

  • Paraffin-embedded brain sections

  • TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)

  • Proteinase K

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Treat with Proteinase K for 15 minutes at room temperature.

  • Wash with PBS.

  • Incubate with permeabilization solution for 2 minutes on ice.

  • Wash with PBS.

  • Apply the TUNEL reaction mixture and incubate for 60 minutes at 37°C in a humidified chamber.

  • Wash with PBS.

  • Mount with a DAPI-containing medium to counterstain nuclei.

  • Visualize under a fluorescence microscope. TUNEL-positive cells will show green fluorescence.

In Vitro Neuroprotective Assays

The oxygen-glucose deprivation/reperfusion (OGD/R) model in cultured cells is a widely used in vitro model to simulate ischemic conditions.[1]

Quantitative Data Summary: In Vitro Studies
ParameterModelTreatmentDosageOutcomeReference
Protein Expression (TREM1, TLR4, p-p65/p65)OGD/R in MicrogliaSalC-Significant downregulation compared to OGD/R group.[1]
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β)Neonatal HIBD RatsSalC15 mg/kg/dayEffectively diminished levels of these cytokines.[3]
Microglial Polarization (M1)LPS/IFN-γ stimulated BV2 cellsSalC-Suppressed M1 polarization.[5]

Experimental Protocols: In Vitro Assays

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Microglia

This protocol simulates ischemic-reperfusion injury in cultured microglial cells (e.g., BV2 cells).

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with and without glucose

  • Hypoxic chamber (1% O2, 5% CO2, 94% N2)

  • This compound

Procedure:

  • Culture BV2 cells in standard DMEM.

  • For OGD, replace the medium with glucose-free DMEM and place the cells in a hypoxic chamber for 4-6 hours.

  • For reperfusion, replace the glucose-free medium with standard DMEM and return the cells to a normoxic incubator (95% air, 5% CO2) for 24 hours.

  • Treat cells with this compound at various concentrations during the OGD and/or reperfusion phase.

Western Blot Analysis of Signaling Proteins

This protocol is for determining the expression levels of proteins in pathways like TLR4-TREM1-NF-κB.

Materials:

  • Cell lysates from OGD/R-treated microglia

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-TLR4, anti-TREM1, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash with TBST and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

ELISA for Pro-inflammatory Cytokines

This assay measures the concentration of cytokines like TNF-α, IL-6, and IL-1β in cell culture supernatants or brain homogenates.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell culture supernatants or brain tissue homogenates

  • Microplate reader

Procedure:

  • Collect cell culture supernatants or prepare brain tissue homogenates.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway of this compound Neuroprotection

SalC_Neuroprotection_Pathway Ischemia Ischemia/ Reperfusion TLR4 TLR4 Ischemia->TLR4 activates JNK JNK Pathway Ischemia->JNK activates SalC Isosalvianolic Acid C SalC->TLR4 inhibits TREM1 TREM1 SalC->TREM1 SalC->JNK inhibits Neuroprotection Neuroprotection SalC->Neuroprotection TLR4->TREM1 NFkB NF-κB TREM1->NFkB Inflammation Neuroinflammation (TNF-α, IL-6, IL-1β) NFkB->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis JNK->Apoptosis

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow for In Vivo Neuroprotective Assay

InVivo_Workflow tMCAO tMCAO Model Induction Treatment SalC / Vehicle Administration tMCAO->Treatment Neuro_Assess Neurological Deficit Scoring (24h) Treatment->Neuro_Assess Sacrifice Sacrifice (24h) Neuro_Assess->Sacrifice Brain_Harvest Brain Harvest Sacrifice->Brain_Harvest TTC TTC Staining (Infarct Volume) Brain_Harvest->TTC TUNEL TUNEL Assay (Apoptosis) Brain_Harvest->TUNEL WB_ELISA Western Blot / ELISA (Protein/Cytokine Levels) Brain_Harvest->WB_ELISA

Caption: Workflow for in vivo assessment of SalC neuroprotection.

Experimental Workflow for In Vitro Neuroprotective Assay

InVitro_Workflow Cell_Culture Microglia Culture (e.g., BV2 cells) OGDR OGD/R Induction Cell_Culture->OGDR Treatment SalC / Vehicle Treatment OGDR->Treatment Sample_Collection Sample Collection (Lysates & Supernatants) Treatment->Sample_Collection WB Western Blot (Signaling Proteins) Sample_Collection->WB ELISA ELISA (Pro-inflammatory Cytokines) Sample_Collection->ELISA Flow_Cytometry Flow Cytometry (Microglial Polarization) Sample_Collection->Flow_Cytometry

Caption: Workflow for in vitro assessment of SalC neuroprotection.

References

Measuring the Antioxidant Capacity of Isosalvianolic Acid C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a phenolic acid derivative isolated from Salvia miltiorrhiza (Danshen), is a subject of growing interest due to its significant biological activities, including potent antioxidant and anti-inflammatory effects. As a derivative of caffeic acid, its chemical structure lends itself to effective free radical scavenging. These application notes provide detailed protocols for measuring the antioxidant capacity of this compound using common in vitro chemical assays—DPPH, ABTS, and ORAC—as well as a cell-based assay for biological relevance. Furthermore, we explore the underlying molecular mechanisms through which this compound exerts its antioxidant effects, primarily through the modulation of the Nrf2 and NF-κB signaling pathways.

Principle of Antioxidant Capacity Assays

The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the net area under the fluorescence decay curve of the sample to that of a standard, typically Trolox.

  • Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within a cell line, such as HepG2. This method accounts for cellular uptake and metabolism of the compound.

Data Presentation: Antioxidant Capacity of Salvianolic Acids

While specific quantitative data for isolated this compound is limited in publicly available literature, the following table summarizes the reported antioxidant capacities of extracts rich in salvianolic acids and of the closely related salvianolic acid B. This data provides a contextual understanding of the potent antioxidant nature of this class of compounds.

Compound/ExtractAssayIC50 / TEAC / ORAC ValueReference CompoundComments
Salvia miltiorrhiza extractDPPHIC50: 8.75 ± 0.37 µg/mL-Extract contains a mixture of salvianolic acids.[1]
Salvia miltiorrhiza extractABTSIC50: 10.23 ± 0.37 µg/mL-Extract contains a mixture of salvianolic acids.[1]
Salvianolic Acid BDPPH-Known to be a potent DPPH radical scavenger.[2]
Salvianolic Acid BCell ViabilityIC50: 4.5 mg/mL (in MCF-7 cells)-This value reflects cytotoxicity, not direct radical scavenging.[3]
Salvia officinalis extractsDPPHHigh % inhibitionConcentrated extracts showed up to 89.89% DPPH inhibition.

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) values are expressed as equivalents of Trolox, a water-soluble vitamin E analog.

Experimental Protocols

DPPH Radical Scavenging Assay

a. Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (95%)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (Trolox or Ascorbic Acid).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of methanol and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

a. Materials and Reagents:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

b. Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark blue-green ABTS•+ solution.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation: Prepare a stock solution of this compound in the same solvent used for dilution. Create a series of dilutions. Prepare a standard curve using Trolox (e.g., 0-200 µM).

  • Assay Procedure:

    • Add 20 µL of the sample or standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the TEAC value by comparing the antioxidant activity of this compound with that of the Trolox standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

a. Materials and Reagents:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

b. Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.

    • Prepare a fresh solution of AAPH (e.g., 153 mM) in phosphate buffer.

    • Prepare a series of Trolox standards (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.

    • Prepare various concentrations of this compound in phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.

  • Measurement: Measure the fluorescence kinetically every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank. Plot the net AUC of the Trolox standards against their concentrations to create a standard curve. The ORAC value of this compound is expressed as µmol of Trolox equivalents per gram or µmol of the compound.

Cellular Antioxidant Activity (CAA) Assay

a. Materials and Reagents:

  • This compound

  • Human hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH

  • Quercetin (as a standard)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

b. Protocol:

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.

  • Probe Loading: Wash the cells with PBS and add 100 µL of 25 µM DCFH-DA in treatment medium. Incubate for 1 hour.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with HBSS, and add 100 µL of 600 µM AAPH in HBSS to all wells except the control wells (add HBSS only).

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour at 37°C.

  • Calculation: After subtracting the blank and initial fluorescence values, calculate the CAA value as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are typically expressed as micromoles of Quercetin Equivalents (QE) per gram of sample.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound exerts its antioxidant effects in part by modulating key cellular signaling pathways involved in the response to oxidative stress.

cluster_nrf2 Nrf2 Signaling Pathway cluster_nfkb NF-κB Signaling Pathway Isosalvianolic_Acid_C Isosalvianolic_Acid_C Oxidative_Stress Oxidative_Stress Inflammation Inflammation Nrf2 Nrf2 Isosalvianolic_Acid_C->Nrf2 activates IKK IKK Isosalvianolic_Acid_C->IKK inhibits ROS ROS ROS->IKK activates Oxidative_Stress->Inflammation Antioxidant_Response Antioxidant_Response Keap1 Keap1 Nrf2->Keap1 inhibition ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->Oxidative_Stress reduces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Pro_inflammatory_Genes promotes transcription Pro_inflammatory_Genes->Inflammation induces

Caption: Antioxidant signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for the chemical-based antioxidant assays is outlined below.

start Start prep Prepare Reagents (DPPH, ABTS, or Fluorescein/AAPH) start->prep sample_prep Prepare this compound and Standard Dilutions prep->sample_prep reaction Mix Reagents and Samples in 96-well Plate sample_prep->reaction incubation Incubate (Time and Temperature vary by assay) reaction->incubation measurement Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) incubation->measurement calculation Calculate % Inhibition, IC50, or Trolox Equivalents measurement->calculation end_node End calculation->end_node

Caption: General workflow for DPPH, ABTS, and ORAC antioxidant assays.

Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

The workflow for the more biologically relevant CAA assay is depicted below.

start Start cell_culture Seed and Culture HepG2 Cells (24 hours) start->cell_culture treatment Treat Cells with this compound and Standards (1 hour) cell_culture->treatment probe_loading Load Cells with DCFH-DA Probe (1 hour) treatment->probe_loading wash Wash Cells with Buffer probe_loading->wash stress_induction Induce Oxidative Stress with AAPH wash->stress_induction measurement Kinetic Measurement of Fluorescence (1 hour) stress_induction->measurement calculation Calculate CAA Value (Quercetin Equivalents) measurement->calculation end_node End calculation->end_node

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Application Notes and Protocols: Isosalvianolic Acid C Anti-inflammatory Effect Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosalvianolic acid C, also known as Salvianolic acid C (SalC), is a potent, water-soluble polyphenolic compound isolated from Salvia miltiorrhiza Bunge (Danshen).[1][2][3] This traditional Chinese medicine has been widely used for treating various ailments, particularly cardiovascular diseases.[2][4] Modern pharmacological studies have revealed that SalC possesses significant anti-inflammatory and antioxidant properties, making it a promising therapeutic candidate for a range of inflammatory conditions.[2][5] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways implicated in the inflammatory response. These notes provide an overview of the anti-inflammatory effects of this compound, quantitative data from various assays, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tissue injury, SalC has been shown to:

  • Inhibit the NF-κB Pathway: SalC suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[6][7] It can prevent the phosphorylation and degradation of IκBα and inhibit the nuclear translocation of the p65 subunit of NF-κB.[2][6]

  • Downregulate MAPK Signaling: SalC attenuates the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK, and JNK.[1][8] This inhibition further contributes to the reduced expression of inflammatory mediators.

  • Suppress TLR4 Signaling: SalC can diminish the expression of Toll-like receptor 4 (TLR4).[1][9] In neuroinflammation models, it has been shown to inhibit the TLR4-TREM1-NF-κB pathway in microglia.[9]

  • Activate Protective Pathways: SalC activates the CaMKK-AMPK-Sirt1 and Nrf2/HO-1 signaling pathways.[1][2][6] These pathways are crucial for cellular homeostasis, antioxidant defense, and the resolution of inflammation. Activation of AMPK has known anti-inflammatory effects, while the Nrf2 pathway upregulates antioxidant enzymes that protect cells from oxidative stress, a common feature of inflammation.[2][6]

By modulating these pathways, SalC effectively reduces the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][6]

LPS Inflammatory Stimuli (e.g., LPS, Cisplatin) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB NFkB NF-κB MAPK->NFkB IkB->NFkB | Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Genes->Mediators Inflammation Inflammation Mediators->Inflammation SalC This compound SalC->TLR4 | SalC->MAPK | SalC->NFkB | AMPK AMPK/Nrf2 Pathways SalC->AMPK + AMPK->NFkB |

Figure 1. Signaling pathways modulated by this compound.

Data Presentation: Summary of Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo experimental models.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInducer (Concentration)SalC TreatmentMeasured ParametersResultsReference(s)
Human Periodontal Ligament Stem Cells (hPDLSCs)LPS (1 µg/mL)5 mM, 24hTNF-α, IL-6, IL-1βSignificant, dose-dependent suppression of all cytokines.[3]
Human Periodontal Ligament Stem Cells (hPDLSCs)LPS (1 µg/mL)5 mM, 24hROS, NO, iNOSSignificant, dose-dependent reduction in oxidative stress markers.[3]
Microglia CellsLPSNot specifiedTNF-α, IL-1β, IL-6, PGE₂SalC reversed the LPS-induced overexpression of inflammatory cytokines.[6]
Microglia CellsLPSNot specifiedNF-κB p65Inhibited phosphorylation and nuclear translocation.[6]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelDisease InductionSalC TreatmentMeasured ParametersResultsReference(s)
MouseCisplatin-induced Acute Kidney Injury20 mg/kg, i.p., 10 daysSerum CRE and BUNMitigated renal histological changes and reduced CRE and BUN levels.[1][8]
MouseCisplatin-induced Acute Kidney Injury20 mg/kg, i.p., 10 daysKidney iNOS, COX-2, p-NF-κB, p-MAPKsReduced expression of inflammatory and signaling proteins.[1][8]
SD RatLPS-induced NeuroinflammationNot specifiedBrain TNF-α, IL-1β, IL-6Reversed the inflammatory response induced by LPS.[6]
MouseTransient Middle Cerebral Artery Occlusion (tMCAO)Not specifiedInfarct volume, neurological deficitsSignificantly reduced infarct volume and improved neurological function.[9]
MouseTransient Middle Cerebral Artery Occlusion (tMCAO)Not specifiedBrain TLR4, TREM1, p-p65Inhibited the TLR4-TREM1-NF-κB signaling pathway.[9]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (SalC)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent Kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents and equipment for Western Blotting (lysis buffer, antibodies for iNOS, COX-2, p-NF-κB, etc.)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells into appropriate plates (e.g., 96-well for viability/NO assay, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium.

    • Pre-treat the cells with various concentrations of SalC (e.g., 1, 5, 10 µM) diluted in fresh serum-free DMEM for 1-2 hours. Include a vehicle control group (medium only).

    • Following pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Maintain a negative control group (no LPS) and a positive control group (LPS only).

    • Incubate for 24 hours.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess Reagent Kit according to the manufacturer's instructions.

    • Cytokine Measurement (ELISA): Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits as per the manufacturer's protocols.

    • Western Blot Analysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer. Determine the total protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-p65 NF-κB, and other proteins of interest. Use an appropriate loading control (e.g., β-actin or GAPDH).

start Start: Culture RAW 264.7 Cells seed Seed Cells into Multi-well Plates start->seed treat Pre-treat with SalC (1-2 hours) seed->treat stimulate Stimulate with LPS (1 µg/mL, 24 hours) treat->stimulate collect Collect Supernatant & Cell Lysates stimulate->collect analysis Endpoint Analysis collect->analysis no_assay Griess Assay (NO) analysis->no_assay elisa ELISA (Cytokines) analysis->elisa wb Western Blot (Protein Expression) analysis->wb

Figure 2. Experimental workflow for in vitro anti-inflammatory assay.

Protocol 2: In Vivo Anti-inflammatory Assay in a Cisplatin-Induced Acute Kidney Injury Model

This protocol describes an in vivo model to assess the protective effects of this compound against inflammation and organ damage.[1][2]

Materials:

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • This compound (SalC)

  • Cisplatin

  • Sterile saline solution for injections

  • Equipment for intraperitoneal (i.p.) injections

  • Metabolic cages for urine collection (optional)

  • Biochemical analyzer for blood urea nitrogen (BUN) and creatinine (CRE)

  • Reagents and equipment for histology (formalin, paraffin, H&E stain) and Western Blotting/ELISA from kidney tissue homogenates.

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Randomly divide mice into groups (n=6-8 per group):

    • Control Group: Vehicle (saline) i.p. daily.

    • Cisplatin Group: Vehicle i.p. for 10 days + single cisplatin injection on day 7.

    • SalC Treatment Group: SalC (e.g., 20 mg/kg) i.p. for 10 days + single cisplatin injection on day 7.

  • Drug Administration:

    • Administer SalC or vehicle intraperitoneally (i.p.) once daily for 10 consecutive days.

    • On day 7, induce acute kidney injury (AKI) by administering a single i.p. injection of cisplatin (e.g., 20 mg/kg). The control group receives a saline injection.

  • Monitoring: Monitor the body weight and general health of the animals daily.

  • Sample Collection:

    • On day 11, euthanize the mice.

    • Collect blood via cardiac puncture. Allow it to clot and centrifuge to obtain serum for BUN and CRE analysis.

    • Perfuse the kidneys with cold PBS and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis. The other can be snap-frozen in liquid nitrogen and stored at -80°C for protein analysis (Western Blot, ELISA).

  • Endpoint Analysis:

    • Renal Function: Measure serum levels of BUN and CRE to assess kidney function.

    • Histopathology: Process the formalin-fixed kidney tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage (e.g., tubular necrosis, inflammation).

    • Tissue Biomarkers: Homogenize the frozen kidney tissue. Use the homogenate to measure levels of inflammatory cytokines (TNF-α, IL-6) by ELISA and the expression of proteins like iNOS, COX-2, and key signaling molecules by Western Blot.

start Acclimatize Mice & Randomize Groups treat Daily i.p. Injection (SalC or Vehicle) Days 1-10 start->treat induce Single i.p. Injection (Cisplatin or Saline) Day 7 treat->induce monitor Monitor Animals (Weight, Health) Daily induce->monitor euthanize Euthanize & Collect Blood/Kidneys Day 11 monitor->euthanize analysis Endpoint Analysis euthanize->analysis biochem Serum Analysis (BUN, CRE) analysis->biochem histo Histology (H&E) analysis->histo protein Kidney Homogenate (ELISA, Western Blot) analysis->protein

Figure 3. Workflow for in vivo cisplatin-induced nephrotoxicity model.

References

Application Notes and Protocols for Developing Stable Formulations of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a phenolic compound found in plants of the Salvia genus, has garnered interest for its potential therapeutic properties, including antioxidant effects.[1] However, like many phenolic compounds, this compound is susceptible to degradation, posing a significant challenge to the development of stable pharmaceutical formulations. This document provides detailed application notes and protocols to guide researchers in developing stable formulations of this compound. The focus is on understanding its stability profile, selecting appropriate stabilization strategies, and providing methodologies for formulation and testing.

Phenolic compounds are known to be sensitive to environmental factors such as pH, temperature, light, and oxygen. Their degradation can lead to a loss of therapeutic efficacy and the formation of potentially undesirable byproducts. Therefore, a thorough understanding of the degradation kinetics and the implementation of effective stabilization techniques are crucial for successful formulation development.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties and solubility of this compound and related salvianolic acids is presented in Table 1. This information is critical for the initial stages of formulation development, particularly for preparing stock solutions and selecting appropriate solvent systems.

Table 1: Physicochemical Properties and Solubility of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )SolubilityReference
This compoundC₂₆H₂₀O₁₀492.43Soluble in methanol and water.[1]
Salvianolic Acid CC₂₆H₂₀O₁₀492.43DMSO: 55 mg/mL (111.69 mM)[2]
Salvianolic Acid AC₂₆H₂₂O₁₂538.45-[3]
Salvianolic Acid BC₃₆H₃₀O₁₆718.62Ethanol: ~10 mg/mL; DMSO: ~20 mg/mL; DMF: ~20 mg/mL[3]

Stability Profile and Degradation Pathways

While specific quantitative degradation kinetics for this compound are not extensively available in public literature, studies on related phenolic acids, such as salvianolic acid A and B, provide valuable insights into its likely stability profile. Phenolic acids are generally susceptible to degradation under various stress conditions.

3.1. Forced Degradation Studies

Forced degradation studies are essential to identify the degradation pathways and the intrinsic stability of this compound.[4][5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[4]

Table 2: Summary of Forced Degradation Conditions for Phenolic Compounds

Stress ConditionTypical ConditionsExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for 8-12 hoursHydrolysis of ester linkages
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for 8-12 hoursHydrolysis of ester linkages, potential oxidation
Oxidation 3-30% H₂O₂, room temperature, 24 hoursOxidation of phenolic hydroxyl groups
Thermal Degradation 60-80°C, solid state or solution, 24-48 hoursDecarboxylation, polymerization
Photodegradation Exposure to UV/Vis light (ICH Q1B guidelines)Photo-oxidation, isomerization

Note: The conditions provided are starting points and should be optimized to achieve 5-30% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are representative of those likely to form under normal storage conditions.[6]

Experimental Protocols

4.1. Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in stability and formulation studies.

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of methanol to dissolve the powder. This compound is reported to be soluble in methanol.[1]

  • Once dissolved, add deionized water to the desired final volume.

  • Stir the solution until it is homogeneous.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Store the stock solution in an amber vial at 2-8°C and protect from light.

4.2. Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Materials:

  • This compound stock solution (from Protocol 1)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a stability-indicating method

Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 1 M HCl. Heat the solution at 60°C for 8 hours. Take samples at regular intervals (e.g., 0, 2, 4, 8 hours), neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 1 M NaOH. Keep the solution at room temperature for 8 hours. Take samples at regular intervals, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Take samples at regular intervals and analyze by HPLC.

  • Thermal Degradation: Place the this compound stock solution in a heating block at 80°C for 24 hours. Take samples at regular intervals and analyze by HPLC. For solid-state thermal degradation, place the powder in an oven at the same temperature.

  • Photodegradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

4.3. Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the degradation of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using the PDA detector (phenolic compounds typically absorb around 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Stabilization Strategies

Several strategies can be employed to enhance the stability of this compound in formulations.

5.1. pH Optimization

The stability of phenolic compounds is often pH-dependent. A pH-rate profile should be determined by studying the degradation of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature. This will help identify the pH of maximum stability.

5.2. Use of Excipients

Table 3: Potential Stabilizing Excipients for this compound Formulations

Excipient TypeExamplesProposed Mechanism of Action
Antioxidants Ascorbic acid, Butylated hydroxytoluene (BHT)Inhibit oxidative degradation by scavenging free radicals.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Complex with metal ions that can catalyze oxidation reactions.
Cyclodextrins β-cyclodextrin, Hydroxypropyl-β-cyclodextrinForm inclusion complexes, protecting the drug molecule from degradation.[7][8]
Cryoprotectants/Lyoprotectants Mannitol, SucroseProtect the drug during lyophilization and in the solid state.[2]

5.3. Lyophilization (Freeze-Drying)

Lyophilization is a common technique to improve the long-term stability of labile drugs by removing water.[9][10] A well-developed lyophilization cycle is critical for obtaining a stable and elegant cake.[11][12]

5.3.1. Protocol 4: Development of a Lyophilized Formulation of this compound

This protocol provides a starting point for developing a lyophilized formulation.

Materials:

  • This compound

  • Mannitol (bulking agent and cryoprotectant)

  • Water for Injection (WFI)

  • Lyophilizer

Procedure:

  • Formulation Preparation: Dissolve this compound and mannitol in WFI to the desired concentrations. A common starting point is a 1:1 or 1:2 ratio of drug to mannitol.

  • Filling: Filter the solution through a 0.22 µm filter and fill into sterile vials.

  • Lyophilization Cycle Development:

    • Freezing: Freeze the vials to a temperature below the eutectic point of the formulation (e.g., -40°C to -50°C). The freezing rate can influence the ice crystal structure and subsequent drying.

    • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and gradually increase the shelf temperature to just below the collapse temperature of the formulation. This removes the frozen water.

    • Secondary Drying (Desorption): After all the ice has sublimed, increase the shelf temperature (e.g., 25°C) to remove residual unfrozen water.

  • Vial Stoppering: Backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum.

  • Stability Testing: Store the lyophilized vials at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and test for stability over time.

Signaling Pathways and Experimental Workflows

This compound has been shown to be an antioxidant.[1] The following diagrams illustrate a general workflow for stability testing and a relevant signaling pathway that could be investigated in relation to its antioxidant activity.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_optimization Optimization & Stability API This compound (API) Formulation Develop Formulation (e.g., with excipients) API->Formulation Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Photo Photolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradants Identify Degradants HPLC->Degradants Kinetics Determine Degradation Kinetics HPLC->Kinetics Optimize Optimize Formulation Kinetics->Optimize Stability Long-Term Stability Testing Optimize->Stability

Caption: Workflow for forced degradation and stability testing of this compound formulations.

Antioxidant_Signaling_Pathway cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces IsosalvianolicC This compound IsosalvianolicC->Nrf2 Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Scavenges

Caption: Proposed antioxidant signaling pathway involving this compound.

Conclusion

The development of stable formulations of this compound requires a systematic approach that includes a thorough characterization of its stability profile, the rational selection of stabilizing excipients, and the optimization of the formulation and manufacturing process. The protocols and information provided in these application notes serve as a comprehensive guide for researchers to navigate the challenges associated with the formulation of this promising phenolic compound. Further research to generate specific quantitative stability data for this compound is highly recommended to support the development of robust and effective pharmaceutical products.

References

Application Notes and Protocols: Isosalvianolic Acid C for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a polyphenolic compound, has garnered attention for its significant pharmacological activities, including cardioprotective, anti-inflammatory, and antioxidant effects.[1][2] While its therapeutic potential is evident, its application in targeted drug delivery systems is an emerging area of research. These application notes provide a comprehensive overview of the known mechanisms of this compound, alongside detailed protocols for the formulation and evaluation of targeted drug delivery systems, extrapolated from closely related salvianolic acid compounds. This document aims to serve as a foundational guide for researchers venturing into the development of targeted therapies utilizing this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cellular stress, inflammation, and apoptosis.[1][2] Understanding these pathways is crucial for designing effective targeted drug delivery strategies.

Key Signaling Pathways Modulated by this compound:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to enhance the activation of the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[1]

  • Nrf2/HO-1 Pathway: It upregulates the antioxidant factors Nrf2 and HO-1, key components of the cellular defense against oxidative stress.[1]

  • AMPK/Nrf2 Pathway: this compound can activate AMPK, a central regulator of cellular energy homeostasis, which in turn can activate the Nrf2 signaling pathway to combat oxidative stress and inflammation.[3]

  • NF-κB Pathway: It has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and mediators.[2][3]

  • MAPK Pathway: this compound can reduce the phosphorylation of JNK, a member of the MAPK family, which is involved in stress-induced apoptosis.[1]

Below are diagrammatic representations of these signaling pathways.

PI3K_Akt_mTOR_Pathway Isosalvianolic_Acid_C This compound PI3K PI3K Isosalvianolic_Acid_C->PI3K enhances activation Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

PI3K/Akt/mTOR Signaling Pathway

Nrf2_HO1_Pathway Isosalvianolic_Acid_C This compound Nrf2 Nrf2 Isosalvianolic_Acid_C->Nrf2 upregulates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Nrf2/HO-1 Signaling Pathway

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Isosalvianolic_Acid_C This compound Isosalvianolic_Acid_C->NFkB inhibits

NF-κB Signaling Pathway

Data Presentation: Formulation and Toxicity of Salvianolic Acids

While specific quantitative data for this compound in targeted drug delivery systems is not yet widely available, the following tables summarize data from studies on salvianolic acid A and B, which can serve as a valuable reference for formulation development.

Table 1: Nanoparticle Formulation Parameters for Salvianolic Acid B

FormulationDrugCarrierParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nano-SABSalvianolic Acid BPhospholipid Complex~150>90~10[4]
SCHA-CS-NPsSida cordifolia Hydroalcoholic ExtractChitosan91.0984.54Not Reported[5]

Table 2: Liposomal Formulation Parameters for Salvianolic Acid A and Vitamin C

FormulationDrugTargeting LigandParticle Size (nm)Encapsulation Efficiency (%)Reference
IGF1R-targeted Lipo/SAASalvianolic Acid AIGF1R Monoclonal Antibody~100Not Reported[6][7]
Liposomal Vitamin CAscorbic AcidNone100-400>60[8][9]

Experimental Protocols

The following protocols are adapted from methodologies used for other salvianolic acids and can be modified for the development of this compound-based targeted drug delivery systems.

Protocol 1: Formulation of Targeted Liposomes

This protocol is based on the preparation of IGF1R-targeted liposomes for salvianolic acid A and can be adapted for this compound.[6][7]

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG2000

  • DSPE-PEG2000-maleimide

  • Targeting ligand with a free thiol group (e.g., antibody fragment, peptide)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Lipid Film Hydration:

    • Dissolve SPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-maleimide in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of this compound in PBS by gentle rotation at a temperature above the lipid phase transition temperature.

  • Liposome Sizing:

    • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a mini-extruder to obtain unilamellar vesicles (LUVs) of a uniform size.

  • Purification:

    • Separate the unincorporated this compound from the liposomes by size exclusion chromatography using a Sephadex G-50 column.

  • Conjugation of Targeting Ligand:

    • Incubate the maleimide-functionalized liposomes with the thiol-containing targeting ligand overnight at room temperature with gentle stirring.

    • Remove the unconjugated ligand by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the concentration of this compound using HPLC.

    • Confirm the conjugation of the targeting ligand using appropriate analytical techniques (e.g., SDS-PAGE, ELISA).

Targeted_Liposome_Workflow Start Start Lipid_Film Prepare Lipid Film Start->Lipid_Film Hydration Hydrate with Isosalvianolic Acid C Solution Lipid_Film->Hydration Sizing Liposome Sizing (Extrusion) Hydration->Sizing Purification1 Purify Liposomes Sizing->Purification1 Conjugation Conjugate Targeting Ligand Purification1->Conjugation Purification2 Purify Targeted Liposomes Conjugation->Purification2 Characterization Characterize Formulation Purification2->Characterization End End Characterization->End

Targeted Liposome Formulation Workflow
Protocol 2: In Vitro Evaluation of Targeted Liposomes

Cell Culture:

  • Culture target cells (overexpressing the receptor for the targeting ligand) and control cells (low or no receptor expression) in appropriate media.

Cellular Uptake Study:

  • Label the targeted and non-targeted liposomes with a fluorescent dye (e.g., Rhodamine B).

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled liposomes for various time points.

  • Wash the cells with cold PBS to remove non-internalized liposomes.

  • Lyse the cells and measure the fluorescence intensity using a microplate reader.

  • Alternatively, visualize the cellular uptake using fluorescence microscopy or confocal microscopy.

Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates.

  • Treat the cells with various concentrations of free this compound, targeted liposomes, and non-targeted liposomes for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Evaluation in Animal Models

Animal Model:

  • Establish a relevant animal model (e.g., tumor xenograft model where the tumor cells overexpress the target receptor).

Biodistribution Study:

  • Label the targeted and non-targeted liposomes with a near-infrared (NIR) fluorescent dye or a radionuclide.

  • Administer the labeled liposomes to the animals via intravenous injection.

  • At various time points, image the animals using an in vivo imaging system (IVIS) or sacrifice the animals and collect major organs and the tumor.

  • Measure the fluorescence or radioactivity in the collected tissues to determine the accumulation of the liposomes.

Therapeutic Efficacy Study:

  • Randomly divide the tumor-bearing animals into different treatment groups (e.g., saline control, free this compound, non-targeted liposomes, targeted liposomes).

  • Administer the treatments intravenously at a predetermined schedule.

  • Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Monitor the body weight of the animals as an indicator of systemic toxicity.

  • At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histopathology, Western blotting to assess target engagement).

InVivo_Evaluation_Workflow Start Start Animal_Model Establish Animal Model Start->Animal_Model Biodistribution Biodistribution Study (Labeled Formulations) Animal_Model->Biodistribution Efficacy Therapeutic Efficacy Study Animal_Model->Efficacy Imaging In Vivo Imaging Biodistribution->Imaging ExVivo_Analysis Ex Vivo Tissue Analysis Biodistribution->ExVivo_Analysis Tumor_Monitoring Monitor Tumor Growth & Body Weight Efficacy->Tumor_Monitoring End End ExVivo_Analysis->End End_Analysis End-of-Study Analysis (Histology, etc.) Tumor_Monitoring->End_Analysis End_Analysis->End

In Vivo Evaluation Workflow

Conclusion and Future Perspectives

This compound holds considerable promise as a therapeutic agent due to its multifaceted pharmacological activities. The development of targeted drug delivery systems is a critical step towards harnessing its full potential by improving its bioavailability, reducing off-target effects, and enhancing its therapeutic efficacy. While research on targeted delivery of this compound is still in its infancy, the protocols and data presented here for related salvianolic acids provide a solid foundation for future investigations. Further studies are warranted to develop and characterize specific targeted formulations for this compound and to validate their efficacy in relevant preclinical models. Such advancements will be instrumental in translating the therapeutic benefits of this potent natural compound into clinical applications.

References

Application Notes & Protocols for Quantifying Isosalvianolic Acid C in Herbal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C, a phenolic acid found in medicinal herbs such as Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol outlines the extraction of this compound from herbal raw materials.

Materials and Reagents:

  • Herbal sample (e.g., dried roots of Salvia miltiorrhiza), powdered and passed through a 60-mesh sieve

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Weigh 0.5 g of the powdered herbal sample into a 50 mL conical tube.

  • Add 25 mL of 85% aqueous methanol (v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Quantification of this compound

This protocol details the instrumental analysis for the quantification of this compound.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.5% acetic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0–1.02 min: 10%–20% B

    • 1.02–4.08 min: 20%–28% B

    • 4.08–4.76 min: 28%–45% B

    • 4.76–5.50 min: 45%–10% B

    • 5.50–8.00 min: 10% B (re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM):

    • The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. For its isomer, salvianolic acid C, the precursor ion [M-H]⁻ is at m/z 491.1.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

    • Collision Gas: Argon

3. Calibration and Quantification:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with 85% methanol to cover the expected concentration range in the samples.

  • Inject the calibration standards into the UPLC-MS/MS system to construct a calibration curve by plotting the peak area against the concentration.

  • The concentration of this compound in the herbal extracts is determined by interpolating the peak area of the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the reported content of salvianolic acids, including isomers that may co-elute or have similar fragmentation patterns to this compound, in various parts of Salvia miltiorrhiza. It is important to note that specific quantitative data for this compound is limited, and the values for "Salvianolic Acid C" may represent a combination of isomers depending on the chromatographic separation.

Herbal Extract SourcePart of PlantAnalytical MethodThis compound Content (mg/g dry weight)Reference
Salvia miltiorrhizaRootUPLC-MS/MS0.01 - 0.15[1]
Salvia miltiorrhizaStemUPLC-MS/MS0.005 - 0.08[1]
Salvia miltiorrhizaLeafUPLC-MS/MS0.02 - 0.25[1]
Salvia miltiorrhizaFlowerUPLC-MS/MSNot Detected - 0.05[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification start Powdered Herbal Sample weigh Weigh 0.5g of Sample start->weigh extract Add 25mL of 85% Methanol weigh->extract sonicate Ultrasonic Extraction (30 min) extract->sonicate centrifuge Centrifuge (4000 rpm, 10 min) sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc_vial Collect in HPLC Vial filter->hplc_vial inject Inject 1µL into UPLC-MS/MS hplc_vial->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection Mass Spectrometric Detection (ESI-, MRM Mode) separation->detection data_acq Data Acquisition detection->data_acq quantify Quantify this compound (Peak Area Integration) data_acq->quantify cal_curve Construct Calibration Curve (Standard Solutions) cal_curve->quantify result Report Concentration (mg/g) quantify->result

References

Application Notes and Protocols for Isosalvianolic Acid C in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalvianolic acid C is a water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine. Emerging research highlights its significant therapeutic potential, particularly in cardiovascular and cerebrovascular diseases, owing to its anti-inflammatory and antioxidant properties. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, serves as a powerful tool to elucidate the mechanisms of action of therapeutic compounds. The application of metabolomics in studying this compound can uncover novel biomarkers, reveal perturbed metabolic pathways, and provide a deeper understanding of its pharmacological effects. These application notes provide detailed protocols for utilizing this compound in metabolomics research.

Key Applications

  • Mechanism of Action Elucidation: Investigating the systemic metabolic changes induced by this compound to understand its therapeutic effects.

  • Biomarker Discovery: Identifying specific metabolites or metabolic pathways that are modulated by this compound as potential biomarkers for disease progression or drug efficacy.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Correlating the metabolic profile with the concentration and activity of this compound over time.

  • Toxicity Assessment: Evaluating off-target metabolic effects to assess the safety profile of this compound.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize quantitative data from studies investigating the effects of this compound and related salvianolic acid preparations.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (2 mg/kg)Oral (20 mg/kg)
t1/2 (min) 23.5 ± 5.835.8 ± 11.2
Cmax (ng/mL) 1235.6 ± 211.438.7 ± 9.5
AUC(0-t) (ng/mL*min) 18765.4 ± 3245.71089.7 ± 289.6
Absolute Bioavailability (%) -0.29 ± 0.05

Data adapted from a study on the pharmacokinetics of this compound in rat plasma. The method involved liquid-liquid extraction and analysis by LC-ESI-MS.

Table 2: Neuroprotective Effects of this compound in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO) [1]

Treatment GroupInfarct Volume (%)Neurological Deficit Score
Sham 00
tMCAO + Vehicle 45.3 ± 5.83.2 ± 0.5
tMCAO + this compound 28.7 ± 4.21.8 ± 0.4

*p < 0.05 compared to tMCAO + Vehicle group. Data indicates a significant reduction in infarct volume and neurological deficits with this compound treatment.[1]

Table 3: Inhibitory Effects of a Salvianolic Acid-Containing Injection on Prostaglandin-Endoperoxide Synthase (PTGS) In Vitro

EnzymeIC50 (µg/mL)
PTGS1 18.3
PTGS2 2.9

IC50 values represent the concentration required for 50% inhibition. This demonstrates the anti-inflammatory potential of salvianolic acids.

Experimental Protocols

The following are detailed methodologies for key experiments in a metabolomics study involving this compound. These protocols are adapted from studies on salvianolic acids and general metabolomics practices.

Protocol 1: Untargeted Metabolomics of Plasma Samples Using UPLC-Q/TOF-MS

This protocol is designed for the global profiling of metabolites in plasma samples from subjects treated with this compound.

1. Sample Collection and Preparation:

  • Collect whole blood into heparinized tubes.
  • Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate plasma.
  • Store plasma samples at -80°C until analysis.
  • For analysis, thaw plasma samples on ice.
  • To 100 µL of plasma, add 400 µL of pre-chilled methanol (containing an internal standard, e.g., 2-chloro-L-phenylalanine) for protein precipitation.
  • Vortex the mixture for 1 minute.
  • Incubate at -20°C for 30 minutes.
  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of 50% methanol in water.
  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for UPLC-Q/TOF-MS analysis.

2. UPLC-Q/TOF-MS Analysis:

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.
  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-10 min: 5-95% B
  • 10-12 min: 95% B
  • 12-12.1 min: 95-5% B
  • 12.1-15 min: 5% B
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Waters Xevo G2-S Q-TOF mass spectrometer or equivalent.
  • Ionization Mode: Electrospray ionization (ESI), positive and negative modes.
  • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).
  • Sampling Cone Voltage: 40 V.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 450°C.
  • Desolvation Gas Flow: 800 L/h.
  • Mass Range: m/z 50-1200.

3. Data Processing and Analysis:

  • Use software such as Progenesis QI or XCMS for peak picking, alignment, and normalization.
  • Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA)) to identify differential metabolites.
  • Identify metabolites by comparing mass-to-charge ratio (m/z) and retention times with databases such as the Human Metabolome Database (HMDB) and METLIN.

Protocol 2: Quantification of this compound in Plasma by LC-MS

This protocol is for the targeted quantification of this compound in plasma.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of ethyl acetate (containing an internal standard, e.g., puerarin).
  • Vortex for 3 minutes.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Centrifuge at 12,000 rpm for 5 minutes.
  • Inject 10 µL of the supernatant into the LC-MS system.

2. LC-MS Analysis:

  • Chromatographic System: Agilent 1200 series HPLC or equivalent.
  • Column: Zorbax SB-C18 column (2.1 mm × 100 mm, 3.5 µm).
  • Mobile Phase: Acetonitrile and water (gradient may need optimization).
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Single quadrupole mass spectrometer with ESI source.
  • Ionization Mode: Negative ESI.
  • Detection Mode: Selected Ion Monitoring (SIM).
  • Monitor m/z for this compound.
  • Monitor m/z for the internal standard.

3. Quantification:

  • Construct a calibration curve using standard solutions of this compound.
  • Calculate the concentration of this compound in the plasma samples based on the peak area ratio to the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general workflow for metabolomics studies.

G cluster_workflow Metabolomics Experimental Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Metabolite Extraction (e.g., Methanol Precipitation) Sample->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Picking, Alignment) Analysis->DataProcessing Stats Statistical Analysis (PCA, OPLS-DA) DataProcessing->Stats Biomarker Biomarker Identification Stats->Biomarker Pathway Pathway Analysis Stats->Pathway

Metabolomics Experimental Workflow

G cluster_pathway This compound Modulated Anti-inflammatory Pathway Isosalvianolic_Acid_C This compound TLR4 TLR4 Isosalvianolic_Acid_C->TLR4 inhibits TREM1 TREM1 TLR4->TREM1 NFkB NF-κB TREM1->NFkB activates Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation promotes

TLR4-TREM1-NF-κB Signaling Pathway

G cluster_pathway2 This compound and Oxidative Stress Response Isosalvianolic_Acid_C This compound AMPK AMPK Isosalvianolic_Acid_C->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant Antioxidant Response HO1->Antioxidant

AMPK/Nrf2 Antioxidant Signaling Pathway

References

Application Notes and Protocols for the Synthesis of Isosalvianolic Acid C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Isosalvianolic Acid C derivatives, valuable compounds for research in areas such as inflammation, oxidative stress, and cardiovascular diseases. The following sections detail the synthesis of key intermediates and the subsequent preparation of ester and amide derivatives, along with data on their biological activities and insights into their mechanisms of action.

Introduction

This compound, a naturally occurring phenolic acid, and its parent compound, salvianolic acid C, have garnered significant interest due to their diverse pharmacological activities. These compounds, extracted from Salvia miltiorrhiza, have shown potential in treating a range of conditions.[1] The development of synthetic routes to this compound and its derivatives is crucial for enabling structure-activity relationship (SAR) studies and optimizing their therapeutic potential. This document outlines protocols for the synthesis of a key benzofuran synthon and its conversion into various derivatives.

Data Presentation

The following table summarizes the biological activities of various benzofuran derivatives, which serve as structural analogs to this compound derivatives. This data can guide the selection of substituents for the synthesis of novel compounds with desired biological profiles.

Table 1: Biological Activities of Benzofuran Derivatives

Compound IDDerivative TypeTarget/AssayIC50/EC50 (µM)Reference
1 2-ArylbenzofuranXanthine Oxidase5.23[2]
2 2-ArylbenzofuranXanthine Oxidase3.99[2]
3 2-ArylbenzofuranXanthine Oxidase6.36[2]
4 Cinnamic Acid HybridDPPH Radical Scavenging4.5[3]
5 Cinnamic Acid HybridLipoxygenase Inhibition4.5[3]
6 3-Substituted-2-OxindoleDPPH Radical Scavenging-[4]
7 Phenethyl TrifluoroacetateABTS Radical Scavenging>10[5]
8 Salinomycin AmideAnticancer (MDA-MB-231)<4.9[6]
9 Salicylic Acid AmideAnticancer (MCF-7)8.68 µg/mL[7]
10 TMP-based AmideAnticancer (HepG2)0.65[8]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Benzofuran Synthon

This protocol describes the synthesis of a key functionalized benzofuran which can serve as a common precursor for various this compound analogues. The synthesis involves a palladium-catalyzed coupling reaction.[9]

Materials:

  • Substituted o-iodophenol

  • Substituted phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the o-iodophenol (1 equivalent) and phenylacetylene (1.2 equivalents) in the chosen solvent, add the palladium catalyst (0.05 equivalents), CuI (0.1 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzofuran synthon.

Characterization:

  • Confirm the structure of the synthesized synthon using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound Ester Derivatives

This protocol outlines the esterification of the carboxylic acid functionality of an this compound precursor.

Materials:

  • This compound precursor (with a free carboxylic acid)

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol)

  • Acid catalyst (e.g., sulfuric acid) or coupling agent (e.g., DCC/DMAP)

  • Solvent (e.g., dichloromethane, THF)

Procedure (Acid-Catalyzed Esterification):

  • Dissolve the this compound precursor in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the ester derivative by column chromatography.

Procedure (DCC/DMAP Coupling):

  • Dissolve the this compound precursor (1 equivalent), the desired alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in an anhydrous solvent.

  • Add DCC (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl and saturated aqueous sodium bicarbonate.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Synthesis of this compound Amide Derivatives

This protocol describes the formation of amide derivatives from an this compound precursor.

Materials:

  • This compound precursor (with a free carboxylic acid)

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, CH2Cl2)

Procedure:

  • Dissolve the this compound precursor (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) in the anhydrous solvent.

  • Add the amine (1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways

The biological effects of this compound and its derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 TLR4/NF-κB Pathway cluster_2 AMPK/Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates AMPK AMPK Nrf2 Nrf2 AMPK->Nrf2 activates ARE ARE Nrf2->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates Isosalvianolic_Acid_C This compound Derivatives Isosalvianolic_Acid_C->IKK inhibits Isosalvianolic_Acid_C->AMPK activates

Caption: Modulation of NF-κB and Nrf2 signaling pathways by this compound derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G start Start: This compound Precursor ester Esterification start->ester amide Amidation start->amide derivatives Library of Derivatives ester->derivatives amide->derivatives purification Purification & Characterization derivatives->purification bioassay Biological Assays (e.g., Antioxidant, Anti-inflammatory) purification->bioassay sar SAR Analysis bioassay->sar end Lead Compound Identification sar->end

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Logical Relationships

The structure-activity relationship (SAR) of this compound derivatives can be conceptualized as follows.

G core This compound Core Structure substituents Substituents (R groups) - Esters - Amides - Alkyl/Aryl groups core->substituents properties Physicochemical Properties - Lipophilicity - Solubility - Stability substituents->properties activity Biological Activity - Antioxidant - Anti-inflammatory - Anticancer properties->activity

Caption: Conceptual framework for the Structure-Activity Relationship (SAR) of this compound derivatives.

References

Troubleshooting & Optimization

improving isosalvianolic acid C extraction yield from plants

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isosalvianolic Acid C Extraction

Welcome to the technical support center for the extraction of this compound and other related phenolic compounds from plant materials. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals enhance their extraction yields and overcome common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the extraction of this compound.

Question: Why is my this compound yield consistently low?

Answer: Low yields can stem from several factors related to your extraction protocol. Consider the following:

  • Suboptimal Solvent Choice: this compound is a polar phenolic compound. The choice of solvent and its polarity are critical for efficient extraction. While various solvents can be used, aqueous mixtures of ethanol or methanol often provide the best results for polyphenols by increasing solvent polarity and improving the swelling of plant tissues.[1][2]

  • Compound Degradation: Phenolic acids, including isosalvianolic acids, are often thermolabile. High temperatures and long extraction times used in conventional methods like reflux or Soxhlet extraction can lead to significant degradation of the target compound.[3][4][5]

  • Inefficient Extraction Method: Conventional methods may not be efficient enough to disrupt the plant cell walls and release the bioactive compounds fully. Advanced techniques can significantly improve yields.

  • Improper Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution before all the target compound has been extracted. A higher solvent-to-material ratio generally improves extraction efficiency.[3][6]

Question: How can I prevent the degradation of this compound during extraction?

Answer: Preventing degradation is key to maximizing yield.

  • Lower the Temperature: Whenever possible, reduce the extraction temperature. This compound is sensitive to heat, and lower temperatures minimize thermal degradation.[5][7]

  • Reduce Extraction Time: Prolonged exposure to heat, light, and oxygen can degrade the compound. Modern extraction techniques can significantly shorten the required time.[8][9]

  • Use Modern Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be performed at lower temperatures and for shorter durations, offering higher yields with less degradation compared to conventional refluxing.[3][4] Supercritical Fluid Extraction (SFE) is another excellent method for heat-sensitive compounds as it can be performed at mild temperatures (e.g., 35-60°C).[10][11]

  • Control pH: For some phenolic compounds, maintaining a slightly acidic pH can improve stability. For instance, an acidic extraction solution is often preferable for stabilizing ascorbic acid, another sensitive compound.[7]

Question: What is the best extraction method for this compound?

Answer: The "best" method depends on available equipment, scalability, and desired purity. However, for maximizing the yield of thermolabile phenolic acids, advanced methods are generally superior to conventional ones.

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is fast, efficient, and operates at lower temperatures, making it ideal for preventing degradation.[3][8][12] Studies on the related compound salvianolic acid B show UAE provides significantly higher yields than reflux methods.[3][4]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample rapidly and uniformly, reducing extraction time and solvent consumption.[9][13] It has been shown to be a more rapid method with a higher yield for phenolic acids compared to conventional techniques.[14]

  • Supercritical Fluid Extraction (SFE): This "green" technique uses supercritical CO2 as a solvent, often with a polar co-solvent like ethanol.[10][15] It is highly effective for extracting thermolabile compounds because the extraction can be performed at low critical temperatures (for CO2, Tc = 31.1°C).[10]

Question: Which solvent system should I use for this compound?

Answer: The optimal solvent is one that maximizes the solubility of this compound while minimizing the co-extraction of impurities.

  • Aqueous Ethanol/Methanol: For phenolic acids, binary solvent systems are often more efficient than mono-solvents.[1] Aqueous ethanol solutions (e.g., 50-70%) are highly effective.[2][3][16] For example, an optimized UAE protocol for salvianolic acid B used 60% aqueous ethanol.[3][4]

  • Water: While this compound is water-soluble, using only water may be less efficient than an alcohol mixture. However, water is a safe and environmentally friendly solvent and can be effective in MAE.[14]

  • Acidified Solvents: Adding a small amount of acid (e.g., lactic, formic) can sometimes improve the stability and extraction of phenolic compounds.[17]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the extraction of salvianolic acids and related phenolic compounds. Note: Data for this compound is limited; therefore, data for the structurally similar and co-occurring salvianolic acid B is presented as a proxy to demonstrate the relative efficacy of different methods.

Table 1: Comparison of Extraction Methods for Salvianolic Acid B from Salvia miltiorrhiza

Extraction MethodSolventTemperature (°C)Time (min)Yield (mg/g of plant material)Reference
Ultrasound-Assisted Extraction (UAE)60% Ethanol302533.93[3][4]
Conventional Reflux60% EthanolNot SpecifiedNot Specified28.76[3][4]

Table 2: Optimized Parameters for Various Extraction Techniques

TechniqueTarget Plant/CompoundOptimal SolventOptimal TemperatureOptimal TimeKey FindingReference
Ethanol RefluxPhenolic Acids from S. miltiorrhiza60% EthanolNot Specified1.5 hoursMaterial-to-liquid ratio (1:10) was the most significant factor.[6]
Microwave-Assisted Extraction (MAE)Phenolic Acids from S. officinalis30% Aqueous Ethanol/Acetone80°C9 minMAE yields were significantly higher than conventional extraction.[18]
Supercritical Fluid Extraction (SFE)Bioactives from Apple PeelsCO₂ with 20% Ethanol60°C15 minMild temperature preserves antioxidant properties.[11]
Ultrasound-Assisted Extraction (UAE)Phenolic Acids from S. miltiorrhiza60% Ethanol30°C25 minHigher efficiency and yield than reflux method.[3]

Experimental Protocols & Visualizations

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized parameters for extracting salvianolic acids from Salvia species.[3][4]

  • Sample Preparation: Dry the plant material (e.g., roots of Salvia miltiorrhiza) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare a 60% (v/v) aqueous ethanol solution.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it into an extraction vessel.

    • Add 20 mL of the 60% ethanol solvent (achieving a 1:20 w/v ratio).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters:

      • Ultrasonic Frequency: ~45 kHz

      • Temperature: 30°C

      • Duration: 25 minutes

  • Post-Extraction:

    • After extraction, immediately filter the mixture (e.g., using Whatman No. 1 paper) to separate the extract from the plant debris.

    • If necessary, centrifuge the filtrate to remove any remaining fine particles.

    • Store the crude extract at 4°C in a dark container for further purification or analysis.

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Processing plant Plant Material grind Grinding (40-60 mesh) plant->grind mix Mix Powder with 60% Ethanol (1:20 w/v) grind->mix uae Ultrasonication (30°C, 25 min, 45 kHz) mix->uae filter Filtration uae->filter extract Crude Extract filter->extract

Fig 1. Workflow for Ultrasound-Assisted Extraction (UAE).
Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methodologies for extracting phenolic compounds from plant sources.[14][18]

  • Sample Preparation: Prepare dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it into a microwave-safe extraction vessel.

    • Add 20 mL of the desired solvent (e.g., 50% aqueous ethanol).

    • Securely close the vessel and place it in the microwave extractor.

    • Set the extraction parameters (these may need optimization):

      • Microwave Power: 450-500 W

      • Temperature: 80°C (hold time)

      • Ramp Time: 1-2 minutes to reach temperature

      • Hold Time: 9 minutes at the set temperature

  • Post-Extraction:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract to remove solid plant material.

    • Store the crude extract at 4°C in a dark container.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making process for troubleshooting low extraction yields.

Troubleshooting_Yield start Low Isosalvianolic Acid C Yield q_method Using Conventional Method? (e.g., Reflux) start->q_method s_adv Switch to Advanced Method (UAE or MAE) - Reduces time & temp - Prevents degradation q_method->s_adv Yes q_solvent Check Solvent System q_method->q_solvent No s_adv->q_solvent s_solvent Optimize Solvent - Try 50-70% aq. Ethanol - Test different polarities q_solvent->s_solvent Suboptimal q_params Check Other Parameters q_solvent->q_params Optimal s_solvent->q_params s_params Optimize Parameters - Increase Solvent:Solid Ratio - Check particle size - Verify temperature/time q_params->s_params end_node Improved Yield s_params->end_node

Fig 2. Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Optimizing HPLC Separation of Salvianolic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of salvianolic acid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of salvianolic acid isomers.

1. Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for two or more salvianolic acid isomers.

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase. An acidic mobile phase is crucial for good peak shape and resolution of phenolic acids like salvianolic acids.[1] Try adding 0.1% formic acid or phosphoric acid to the aqueous phase.[2] Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.
Suboptimal Column Chemistry Not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. Consider screening different C18 columns from various manufacturers. For highly polar isomers, a column with a more polar stationary phase (e.g., a polar-embedded C18 or a Phenyl-Hexyl column) might provide better separation.
Incorrect Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
Elevated Column Temperature While higher temperatures can improve efficiency and reduce backpressure, they may not always improve the resolution of isomers. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your specific separation.

2. Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending to the right.

  • Inaccurate peak integration and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols The acidic nature of salvianolic acids can lead to interactions with free silanol groups on the silica support of the column. Using a mobile phase with a low pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of both the analytes and the silanol groups, minimizing these interactions.[1]
Column Overload Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.
Contaminated Guard Column or Column Inlet If the problem develops over time, the guard column or the inlet frit of the analytical column may be contaminated. Replace the guard column and try back-flushing the analytical column with a strong solvent.

3. Poor Peak Shape (Fronting or Splitting)

Symptoms:

  • Asymmetrical peaks with a "front" extending to the left.

  • Split or shouldered peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Solvent Incompatibility Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Void or Channeling A sudden pressure shock or long-term use can lead to the formation of a void at the column inlet. This can be diagnosed by a significant drop in backpressure and poor peak shape. If a void is suspected, the column may need to be replaced.
Co-elution with an Interfering Compound A small, closely eluting impurity can manifest as a shoulder or a split peak. Optimize the separation selectivity by adjusting the mobile phase composition or trying a different column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for salvianolic acid isomers?

A good starting point is a reversed-phase C18 column with a gradient elution using an acidic mobile phase. For example, a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B) is commonly used. A typical gradient might run from 10-40% B over 30-40 minutes. The detection wavelength is usually set around 280-286 nm.

Q2: How can I improve the resolution between salvianolic acid B and its isomers?

Salvianolic acid B and its isomers can be challenging to separate. To improve resolution, consider the following:

  • Use a high-efficiency column: A column with smaller particles (e.g., sub-2 µm for UPLC or 3.5 µm for HPLC) will provide higher theoretical plates and better resolving power.

  • Optimize the organic modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Fine-tune the pH: Small adjustments to the mobile phase pH can influence the ionization state of the isomers and affect their retention times differently.

Q3: My salvianolic acid B peak is degrading over time in my sample solution. What can I do?

Salvianolic acid B is known to be unstable and can degrade, especially at neutral or alkaline pH and elevated temperatures. To minimize degradation, prepare your samples fresh in a slightly acidic solvent and store them at a low temperature (e.g., 4°C) in an autosampler vial if possible. Avoid prolonged exposure to light.

Q4: What is the typical elution order for common salvianolic acids in reversed-phase HPLC?

In reversed-phase HPLC, more polar compounds generally elute earlier. The exact elution order can vary depending on the specific chromatographic conditions, but a general trend is:

  • Danshensu

  • Protocatechuic acid

  • Protocatechuic aldehyde

  • Salvianolic acid D

  • Rosmarinic acid

  • Salvianolic acid A

  • Salvianolic acid E

  • Lithospermic acid

  • Salvianolic acid B

Data Presentation

The following tables summarize quantitative data from published HPLC methods for the separation of salvianolic acid isomers and related compounds.

Table 1: Example HPLC Conditions and Retention Times for Salvianolic Acids

CompoundMethod 1: Retention Time (min)[2]Method 2: Retention Time (min)
Danshensu4.15.2
Protocatechuic acid5.86.9
Protocatechuic aldehyde7.28.5
Rosmarinic acid15.618.3
Lithospermic acid18.221.5
Salvianolic acid A20.524.1
Salvianolic acid B22.126.3

Method 1 Details:

  • Column: YMC-Pack Pro C18 (250 mm × 4.6 mm, 5 µm)[2]

  • Mobile Phase: A: 0.1% (v/v) phosphoric acid in water, B: Acetonitrile[2]

  • Gradient: (Details of the gradient program would be listed here)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: 280 nm[2]

  • Column Temperature: 30°C

Method 2 Details:

  • Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A: 0.1% formic acid in water, B: Methanol

  • Gradient: (Details of the gradient program would be listed here)

  • Flow Rate: 0.8 mL/min

  • Detection: 286 nm

  • Column Temperature: 35°C

Experimental Protocols

Protocol 1: Simultaneous Determination of Five Bioactive Phenolic Acids [2]

This protocol is for the simultaneous separation and determination of yunnaneic acid E, rosmarinic acid, lithospermic acid, salvianolic acid B, and salvianolic acid A.

  • Sample Preparation: Extract the sample with 50% methanol in an ultrasonic bath for 60 minutes.[2]

  • Chromatographic Conditions:

    • Column: YMC-Pack Pro C18 (250 mm × 4.6 mm, 5 µm).[2]

    • Mobile Phase: A gradient of 0.1% (v/v) phosphoric acid in water (A) and acetonitrile (B).[2]

    • Gradient Program: (A detailed time course of the %B would be provided here).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 280 nm.[2]

    • Column Temperature: 30°C.

  • Analysis: Inject the filtered sample extract into the HPLC system. The separation should be achieved within 65 minutes.[2]

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Material / Drug Product Extraction Ultrasonic Extraction (e.g., 50% Methanol) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Filtration->HPLC_System Injection Column Reversed-Phase C18 Column HPLC_System->Column Gradient Elution Detection UV Detection (280-286 nm) Column->Detection Mobile_Phase Acidic Mobile Phase (e.g., Water/ACN with 0.1% Formic Acid) Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_shape Other Peak Shape Issues Start Identify Chromatographic Issue Poor_Resolution Poor Resolution / Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Bad_Shape Fronting / Splitting Start->Bad_Shape Adjust_Mobile_Phase Adjust Mobile Phase (Gradient, pH, Organic Modifier) Poor_Resolution->Adjust_Mobile_Phase Yes Change_Column Change Column Chemistry (Different C18, Phenyl-Hexyl) Adjust_Mobile_Phase->Change_Column Still unresolved Optimize_Temp_Flow Optimize Temperature & Flow Rate Change_Column->Optimize_Temp_Flow Still unresolved Check_pH Ensure Low pH of Mobile Phase (e.g., 0.1% Formic Acid) Peak_Tailing->Check_pH Yes Check_Overload Reduce Sample Concentration Check_pH->Check_Overload Still tailing Check_Column_Health Replace Guard Column / Back-flush Check_Overload->Check_Column_Health Still tailing Check_Solvent Match Sample Solvent to Mobile Phase Bad_Shape->Check_Solvent Yes Check_Column_Void Inspect for Column Void Check_Solvent->Check_Column_Void Still poor shape

References

Technical Support Center: Isosalvianolic Acid C Large-Scale Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of isosalvianolic acid C.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges include:

  • Chemical Instability: this compound is a phenolic acid susceptible to degradation under various conditions. It is a known degradation product of salvianolic acid A, particularly in strong basic solutions[1]. Phenolic compounds, in general, are sensitive to factors like pH, temperature, light, and oxygen, which can lead to oxidation and reduced yield during purification[2][3][4][5].

  • Structural Similarity to Other Salvianolic Acids: this compound is often present in extracts of Salvia miltiorrhiza (Danshen) alongside numerous other structurally similar salvianolic acids[6]. This makes achieving high purity a significant challenge, requiring highly selective purification techniques.

  • Low Abundance: As this compound can be a minor component or a degradation product, its initial concentration in the crude extract may be low, necessitating efficient enrichment and purification strategies to obtain large quantities.

  • Scaling Up Purification Methods: Transitioning from analytical or lab-scale purification to a large-scale process presents challenges in maintaining resolution, purity, and yield while increasing throughput and ensuring cost-effectiveness[7][8].

Q2: What is the major cause of this compound degradation during purification, and how can it be minimized?

A2: The primary cause of degradation for this compound and related compounds is pH instability. This compound can be formed from the degradation of salvianolic acid A in strong basic solutions[1]. Phenolic compounds are generally more stable in acidic conditions[2]. To minimize degradation:

  • Maintain a slightly acidic pH throughout the extraction and purification process.

  • Avoid prolonged exposure to high temperatures, as heat can accelerate degradation[3][9][10].

  • Protect the sample from light and oxygen by using amber glassware and inert gas blanketing where possible[4][5].

  • Minimize the duration of the purification process.

Q3: Which purification techniques are most suitable for large-scale purification of this compound?

A3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two of the most effective techniques.

  • Prep-HPLC: Offers high resolution and is a powerful tool for isolating pure compounds from complex mixtures[11]. However, scaling up can be expensive due to high solvent consumption and the cost of stationary phases.

  • HSCCC: This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample[6][12]. It is particularly well-suited for separating components from crude extracts and can be more easily scaled up than preparative HPLC[6].

Troubleshooting Guides

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem Possible Causes Solutions
Poor Resolution/Peak Tailing 1. Column overload. 2. Inappropriate mobile phase. 3. Column degradation. 4. Sample solvent incompatible with mobile phase.1. Reduce sample loading concentration or injection volume. 2. Optimize the mobile phase composition, including the organic solvent ratio and pH. For salvianolic acids, a mobile phase of acetonitrile-water-formic acid is often used[11]. 3. Flush the column or replace it if it has deteriorated. 4. Dissolve the sample in the initial mobile phase whenever possible[13].
Low Yield/Recovery 1. Irreversible adsorption on the column. 2. Degradation of this compound during the run. 3. Inefficient fraction collection.1. Consider HSCCC to avoid a solid stationary phase. 2. Ensure the mobile phase is slightly acidic and avoid high temperatures. Work quickly to minimize processing time. 3. Optimize the fraction collection parameters to ensure the entire peak is collected.
High Backpressure 1. Clogged column frit or tubing. 2. Particulate matter in the sample. 3. Precipitation of the sample or buffer in the system.1. Back-flush the column or replace the frit. Check for blockages in the system[14][15]. 2. Filter the sample through a 0.45 µm filter before injection. 3. Ensure the mobile phase components are miscible and that the sample is fully dissolved. Flush the system with an appropriate solvent to remove any precipitates[13][15].
Variable Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in temperature. 3. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing and degassing. If using a gradient, ensure the pump is functioning correctly[16]. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection[16].
High-Speed Counter-Current Chromatography (HSCCC)
Problem Possible Causes Solutions
Poor Resolution 1. Inappropriate two-phase solvent system. 2. Incorrect flow rate or rotational speed. 3. Emulsion formation.1. The partition coefficient (K) is crucial. For salvianolic acids, a common solvent system is n-hexane-ethyl acetate-methanol-water[6][17]. Adjust the ratios to achieve an optimal K value. 2. Optimize the flow rate of the mobile phase and the rotational speed of the column to improve resolution[12]. 3. Modify the solvent system or add an anti-emulsifying agent.
Low Stationary Phase Retention 1. High mobile phase flow rate. 2. Incorrect rotational speed. 3. Inappropriate solvent system.1. Reduce the flow rate of the mobile phase. 2. Adjust the rotational speed; too low a speed may not retain the stationary phase effectively[12]. 3. Select a solvent system with appropriate viscosity and interfacial tension.
Sample Precipitation at Injection 1. Low sample solubility in the stationary or mobile phase.1. Dissolve the sample in a small amount of both phases or in a solvent that is miscible with both phases.
Long Separation Times 1. Low mobile phase flow rate. 2. Solvent system with a very high affinity for the target compound in the stationary phase.1. Increase the flow rate, but be mindful of its effect on resolution and stationary phase retention. 2. Modify the solvent system to reduce the partition coefficient of this compound.

Quantitative Data

The following table summarizes purification data for salvianolic acid B, a structurally related compound, which can serve as a reference for the large-scale purification of this compound.

Purification Method Starting Material Amount of Starting Material Amount of Purified Compound Purity Recovery Rate Reference
HSCCCCrude extract of Salvia miltiorrhiza500 mg342 mg98%Not specified[17]
HSCCCCrude sample260 mg32.09 mg (Sal B) & 4.27 mg (Sal A)97.43% (Sal B) & 96.67% (Sal A)Not specified

Experimental Protocols

Preparative HPLC for Salvianolic Acids

This protocol is a general guideline based on methods used for related salvianolic acids[11]. Optimization will be required for this compound.

  • Column: C18 reversed-phase preparative column.

  • Mobile Phase: A gradient of acetonitrile (A) and water containing a small amount of formic or acetic acid (e.g., 0.1%) (B) to maintain an acidic pH[11].

    • Example Gradient: Start with a low percentage of A, and gradually increase the concentration of A over the course of the run to elute the compounds of interest.

  • Flow Rate: The flow rate will depend on the column dimensions. For a preparative column, it could range from 10 to 50 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm[11].

  • Sample Preparation: Dissolve the crude or semi-purified extract in the initial mobile phase and filter through a 0.45 µm membrane.

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the relevant fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the purified compound.

High-Speed Counter-Current Chromatography (HSCCC) for Salvianolic Acids

This protocol is based on established methods for separating salvianolic acids[6][17].

  • Two-Phase Solvent System: A common system is n-hexane-ethyl acetate-methanol-water. The volume ratios need to be optimized to achieve a suitable partition coefficient (K) for this compound. An example ratio used for salvianolic acid B is 3:7:1:9 (v/v/v/v)[17].

  • HSCCC Procedure: a. Fill the column with the stationary phase (typically the upper phase). b. Rotate the column at a set speed (e.g., 850 rpm)[6]. c. Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.5-2.0 mL/min)[6]. d. Once the system reaches hydrodynamic equilibrium, inject the sample solution. e. Continuously monitor the effluent with a UV detector (e.g., at 280 nm).

  • Fraction Collection: Collect fractions as the peaks elute.

  • Analysis and Post-Processing: Analyze the purity of the fractions using analytical HPLC. Combine the pure fractions, remove the solvent, and lyophilize.

Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product raw_material Raw Material (e.g., Salvia miltiorrhiza) extraction Solvent Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract purification_method Large-Scale Purification (Prep-HPLC or HSCCC) crude_extract->purification_method fraction_collection Fraction Collection purification_method->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal & Lyophilization purity_analysis->solvent_removal final_product Pure this compound solvent_removal->final_product

Caption: General workflow for the large-scale purification of this compound.

degradation_pathway cluster_conditions Degradation Conditions sal_a Salvianolic Acid A iso_sal_c This compound sal_a->iso_sal_c Strong Basic Conditions other_degradation Other Degradation Products sal_a->other_degradation High Temperature, Oxidation strong_base Strong Base (e.g., high pH) high_temp High Temperature oxidants Oxidants

Caption: Simplified degradation pathway showing the formation of this compound.

References

Isosalvianolic Acid C Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isosalvianolic acid C. Due to limited direct stability data for this compound, much of the guidance provided is extrapolated from studies on the closely related and structurally similar compounds, salvianolic acid A and salvianolic acid B. It is crucial to validate these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What does this indicate?

A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation. Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to light, elevated temperature, and alkaline pH.

Q2: What is the optimal pH for storing this compound in solution?

While specific data for this compound is scarce, studies on the related compound salvianolic acid A suggest that maximum stability is achieved in acidic conditions, specifically around pH 4.0[1]. In contrast, the degradation of salvianolic acid B increases as the pH moves from neutral to alkaline conditions[2]. It is therefore recommended to prepare and store this compound solutions in a buffer with a pH in the acidic range (e.g., pH 3-5) to minimize degradation.

Q3: How does temperature affect the stability of this compound solutions?

Elevated temperatures significantly accelerate the degradation of salvianolic acids. For instance, the degradation of salvianolic acid B is more pronounced at higher temperatures[3]. It is strongly recommended to store stock solutions of this compound at low temperatures, such as -20°C or -80°C, and to keep working solutions on ice during experiments.

Q4: Should I protect my this compound solutions from light?

Yes. Phenolic compounds are generally light-sensitive. To prevent photodegradation, always store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q5: What are the expected degradation products of this compound?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh solutions for each experiment.- Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Use an acidic buffer (pH 3-5) for dilutions.- Protect solutions from light at all times.- Keep solutions on ice during experimental procedures.
Loss of compound purity over time (confirmed by HPLC) Instability under current storage conditions.- Solvent: If using aqueous buffers, consider adding a co-solvent like ethanol or using deep eutectic solvents, which have been shown to improve the stability of salvianolic acid B[4].- pH: Adjust the pH of the solution to the acidic range (pH 3-5).- Temperature: Ensure storage is at or below -20°C for short-term and -80°C for long-term.- Atmosphere: For sensitive applications, consider de-gassing solvents and purging vials with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.- Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products.- Use HPLC-MS to tentatively identify the mass of the degradation products and infer their structures[3].- Adjust experimental and storage conditions to minimize the formation of these products.

Data Presentation

Table 1: Stability of Salvianolic Acid A (SAA) in Solution at Different Temperatures

Data extrapolated from a study on Salvianolic Acid A and should be used as a reference only.[1]

Temperature (K)Rate Constant (k, h⁻¹)Half-life (t₀.₅, hours)Shelf-life (t₀.₉, hours)
3130.009970.010.6
3330.023130.14.6
3530.054912.61.9
3630.08049.81.5

Table 2: pH-Rate Profile for Salvianolic Acid A (SAA) Degradation

This data for Salvianolic Acid A suggests a V-shaped profile with maximum stability at pH 4.0.[1]

pHRelative Stability
< 4.0Decreasing
4.0 Maximum
> 4.0Decreasing

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Transfer the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in a hot air oven at 80°C for various time points (e.g., 24, 48, 72 hours). Reconstitute in the mobile phase before analysis.

  • Photodegradation: Expose a solution of this compound (~100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

4. Data Interpretation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • If degradation products are observed, use HPLC-MS to determine their mass-to-charge ratio and propose potential structures.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Stability Issues Start Inconsistent Results or Visible Degradation Check_Preparation Review Solution Preparation (Freshness, Solvent) Start->Check_Preparation Check_Storage Evaluate Storage Conditions (Temperature, Light, pH) Check_Preparation->Check_Storage Implement_Changes Implement Corrective Actions (Fresh Solutions, Low Temp, Acidic pH, Light Protection) Check_Storage->Implement_Changes Re_evaluate Re-run Experiment and Evaluate Results Implement_Changes->Re_evaluate Problem_Solved Problem Resolved Re_evaluate->Problem_Solved Success Further_Investigation Problem Persists: Conduct Forced Degradation Study Re_evaluate->Further_Investigation Failure

Caption: A flowchart for troubleshooting stability issues with this compound.

G cluster_degradation Hypothesized Degradation Pathway of this compound Isosalvianolic_Acid_C This compound Isomerization Isomerization Isosalvianolic_Acid_C->Isomerization Heat, pH Hydrolysis Hydrolysis (Ester Linkage Cleavage) Isosalvianolic_Acid_C->Hydrolysis Acid/Base Oxidation Oxidation (Phenolic Hydroxyls) Isosalvianolic_Acid_C->Oxidation O₂, Light Salvianolic_Acid_Isomers Other Salvianolic Acid Isomers Isomerization->Salvianolic_Acid_Isomers Smaller_Phenolic_Acids Smaller Phenolic Acids (e.g., Caffeic Acid, Danshensu) Hydrolysis->Smaller_Phenolic_Acids Oxidized_Products Oxidized Products (Quinones) Oxidation->Oxidized_Products

References

preventing degradation of isosalvianolic acid C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of isosalvianolic acid C (ISC). This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of ISC during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phenolic compound found in plants such as Salvia chinensis and Lavandula angustifolia.[1][2][3] Like many phenolic compounds, ISC is susceptible to degradation, which can be accelerated by factors such as heat, light, oxygen, and non-optimal pH levels.[4][5] Its instability is a significant concern during extraction and purification as it can lead to lower yields and the presence of impurities in the final extract, potentially compromising research results and the therapeutic efficacy of ISC-containing formulations.

Q2: What are the primary factors that cause the degradation of this compound?

The primary factors leading to the degradation of this compound, a phenolic compound, include:

  • Temperature: High temperatures can accelerate the degradation of phenolic acids. For the related compound salvianolic acid B, degradation is observed under high-temperature stress (60°C).[6][7]

  • pH: The stability of phenolic compounds is often pH-dependent.[8] For instance, salvianolic acid B degrades more rapidly at higher pH values.[7] Generally, neutral or slightly acidic conditions are preferred for the extraction of similar compounds.[4]

  • Oxygen: As an antioxidant, this compound is prone to oxidation.[2] This process can be accelerated by the presence of oxygen, especially when combined with heat and light.[4]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of phenolic compounds.[4][9]

  • Enzymatic Activity: Enzymes like polyphenol oxidase present in the plant material can contribute to the degradation of phenolic compounds if not inactivated.[5]

  • Metal Ions: The presence of metal ions, such as copper (Cu2+) and iron (Fe2+), can catalyze the oxidation of phenolic compounds.[9]

Q3: Can this compound degrade into other compounds?

Yes, like other salvianolic acids, this compound can degrade into other products. For example, salvianolic acid A, a related compound, is known to degrade into several oxidation products.[1][10] Similarly, salvianolic acid B can degrade into danshensu and lithospermic acid at higher pH or temperature.[7] While the specific degradation pathway for this compound is not detailed in the provided results, it is reasonable to assume it would also break down into smaller phenolic acids or form oxidation products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the final extract. Degradation during extraction: High temperatures, prolonged extraction times, exposure to light or oxygen.Optimize extraction parameters: - Use a lower extraction temperature (e.g., 30-60°C).[4][11] - Reduce extraction time by using methods like ultrasound-assisted extraction (UAE).[11][12] - Protect the extraction setup from light by using amber glassware or covering it with aluminum foil.[4] - Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Inefficient extraction method: The chosen solvent or technique may not be optimal for ISC.Modify the extraction method: - Use a polar organic solvent, such as an aqueous mixture of ethanol (e.g., 60-80%).[4][11] - Consider using ultrasound-assisted extraction, which has been shown to be more efficient for related compounds.[11][12] - The use of deep eutectic solvents has been shown to improve the stability of salvianolic acid B and could be a viable alternative.[13]
Presence of unknown peaks or impurities in HPLC analysis. Formation of degradation products: This is a strong indicator that ISC has degraded during extraction or storage.Implement protective measures: - Add an antioxidant, such as ascorbic acid, to the extraction solvent to inhibit oxidation.[4] - If metal ion contamination is suspected, add a chelating agent like EDTA to the solvent.[4] - Ensure the pH of the extraction solvent is neutral or slightly acidic.[4]
Co-extraction of other compounds: The solvent system may be extracting a wide range of compounds from the plant matrix.Refine the purification process: - Employ further chromatographic steps, such as column chromatography, to isolate ISC from other extracted compounds.[14]
Color change (e.g., browning) of the extract during processing. Oxidation of phenolic compounds: This is a common sign of oxidation, which can be triggered by exposure to air (oxygen), light, or high temperatures.[15]Minimize exposure to oxidative conditions: - Work quickly and minimize the exposure of the extract to air. - Store the extract at low temperatures (e.g., -20°C) in an airtight, light-protected container.[4] - Consider processing under an inert atmosphere.[4]

Factors Influencing this compound Degradation

ISC This compound Degradation Degradation ISC->Degradation Temp High Temperature Temp->Degradation pH Extreme pH (Alkaline/Strongly Acidic) pH->Degradation Oxygen Oxygen (Air) Oxygen->Degradation Light Light (UV) Light->Degradation Metals Metal Ions (e.g., Cu²⁺, Fe²⁺) Metals->Degradation

Caption: Key factors that can lead to the degradation of this compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) to Minimize Degradation

This protocol is designed to extract this compound while minimizing degradation by using a lower temperature and shorter extraction time.[11][12]

Materials:

  • Dried and powdered plant material containing this compound

  • 60% aqueous ethanol (v/v)

  • Antioxidant (e.g., ascorbic acid, optional)

  • Chelating agent (e.g., EDTA, optional)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Amber-colored collection vials

Procedure:

  • Sample Preparation: Weigh the desired amount of dried, powdered plant material.

  • Solvent Preparation: Prepare the 60% aqueous ethanol solvent. If desired, add a small amount of an antioxidant (e.g., 0.1% w/v ascorbic acid) and/or a chelating agent (e.g., 0.1% w/v EDTA) to the solvent to inhibit oxidation and metal-catalyzed degradation.[4]

  • Extraction:

    • Combine the plant material and the extraction solvent in a suitable vessel. A solvent-to-material ratio of 20:1 (v/w) is a good starting point.[11]

    • Place the vessel in an ultrasonic bath.

    • Set the extraction temperature to 30°C and the sonication time to 25 minutes.[11] Ensure the temperature does not significantly increase during the process.

    • To minimize light exposure, cover the vessel with aluminum foil.

  • Sample Recovery:

    • After sonication, centrifuge the mixture to pellet the solid plant material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

  • Storage: Store the final extract in an amber vial at -20°C to protect it from light and prevent further degradation.[4]

Protocol 2: Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of an this compound solution under different conditions (e.g., temperature, pH).

Materials:

  • Purified this compound or a well-characterized extract

  • Aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9)

  • Temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C, water bath at 60°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Amber vials

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in the different aqueous buffer solutions.

  • Experimental Setup:

    • Aliquot the solutions into separate amber vials for each condition to be tested (e.g., pH 4 at 4°C, pH 7 at 25°C, pH 9 at 60°C, etc.).

    • Prepare a control sample for each pH by immediately analyzing it at time zero (t=0).

  • Incubation: Store the vials under the designated temperature and light conditions.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

    • Immediately analyze the sample using a validated HPLC method to quantify the concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate constant and half-life (t½) for each condition to determine the optimal storage and handling parameters.

Workflow for Degradation Prevention

cluster_prep Preparation cluster_extract Extraction cluster_process Processing cluster_storage Storage & Analysis Start Start: Dried Plant Material Solvent Prepare Solvent (e.g., 60% EtOH + Antioxidant) Start->Solvent UAE Ultrasound-Assisted Extraction (Low Temp, Short Time, Dark) Solvent->UAE Centrifuge Centrifuge UAE->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Store Store Extract (-20°C, Amber Vial) Filter->Store Analyze HPLC Analysis Store->Analyze

Caption: Recommended workflow for extracting ISC while minimizing degradation.

References

Technical Support Center: Quantification of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Isosalvianolic Acid C quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the validation of an analytical method for this compound quantification?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.[1]

  • Linearity: The demonstration of a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1][2]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[1][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • System Suitability: A test to ensure that the analytical system is performing adequately at the time of analysis.[1]

Q2: What are the common analytical techniques used for the quantification of this compound?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC-UV: This method is widely used for routine analysis due to its simplicity and cost-effectiveness. Separation is typically achieved on a C18 column.[4]

  • LC-MS/MS: This technique offers higher sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and for detecting low concentrations of the analyte.[3][5]

Q3: Are there any known stability issues with this compound and related compounds?

A3: Yes, salvianolic acids, including this compound, are known to be susceptible to degradation. The stability of these compounds is influenced by factors such as pH, temperature, and light exposure.[6][7] For instance, the degradation of salvianolic acid B has been shown to be pH- and temperature-dependent.[6] It is crucial to perform stability studies on both the sample and standard solutions to ensure the reliability of the quantitative results.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Column overload.1. Wash the column with a strong solvent, or replace the column if necessary.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Dissolve the sample in the initial mobile phase.4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Inadequate column equilibration.3. Leak in the HPLC system.4. Temperature variations.1. Prepare fresh mobile phase and ensure proper mixing.2. Increase the column equilibration time before each injection.3. Check for leaks in pump seals, fittings, and connections.4. Use a column oven to maintain a constant temperature.[4]
Low Signal Intensity or Sensitivity 1. Degradation of this compound in the sample or standard.2. Suboptimal detection wavelength (HPLC-UV).3. Inefficient ionization (LC-MS/MS).4. Matrix effects (suppression or enhancement).1. Prepare fresh standards and samples. Investigate sample stability under different storage conditions.[7]2. Optimize the detection wavelength by scanning the UV spectrum of this compound.3. Optimize MS parameters such as spray voltage, gas flows, and collision energy.4. Use a matrix-matched calibration curve or an internal standard.
Poor Linearity 1. Inaccurate preparation of calibration standards.2. Detector saturation at high concentrations.3. Analyte instability in the calibration standards.1. Carefully prepare fresh calibration standards and verify their concentrations.2. Narrow the concentration range of the calibration curve.3. Analyze calibration standards promptly after preparation.
High Variability in Precision Data (%RSD) 1. Inconsistent sample preparation.2. Instability of the autosampler.3. Fluctuation in instrument performance.1. Standardize the sample preparation procedure, ensuring accurate pipetting and dilutions.2. Ensure the autosampler is properly maintained and the injection volume is consistent.3. Perform system suitability tests before each analytical run to ensure the system is stable.[1]

Quantitative Data Summary

The following tables summarize typical validation parameters and results for the quantification of salvianolic acids, which can be used as a reference for setting acceptance criteria for this compound method validation.

Table 1: HPLC-UV Method Validation Parameters

Parameter Typical Value/Range Acceptance Criteria
Linearity (r²) ≥ 0.998[8]r² ≥ 0.99
Accuracy (% Recovery) 96.1% - 101.6%[4]80% - 120%
Precision (%RSD) < 2%[1]≤ 2%
LOD 76.78 ng/spot (HPTLC)[8]Method dependent
LOQ 232.67 ng/spot (HPTLC)[8]Method dependent

Table 2: LC-MS/MS Method Validation Parameters

Parameter Typical Value/Range Acceptance Criteria
Linearity (r²) > 0.98[9]r² ≥ 0.98
Accuracy (%RE) Within ±3.64%[3]Within ±15%
Precision (%RSD) < 9.96%[3]≤ 15%
LOD -Method dependent
LOQ 5 ng/mL[3]Method dependent

Experimental Protocols

1. HPLC-UV Method for this compound Quantification

This protocol is a general guideline based on typical methods for analyzing salvianolic acids.[4]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[4]

    • Gradient Example: 0-15 min, 90% to 60% A; 15-19 min, 60% to 36% A; 19-32 min, 36% to 10% A.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Detection Wavelength: Determined by UV scan of this compound (typically around 288 nm for similar compounds).[4]

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute to prepare calibration standards.

  • Sample Preparation: Extract the sample with a suitable solvent (e.g., 80:20 methanol:water), sonicate, centrifuge, and filter through a 0.22 µm membrane before injection.[4]

2. LC-MS/MS Method for this compound Quantification

This protocol is a general guideline based on typical methods for analyzing salvianolic acids in biological matrices.[3]

  • Chromatographic System: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile and water.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for phenolic acids.

  • Detection Mode: Selected Ion Monitoring (SIM)[3] or Multiple Reaction Monitoring (MRM).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare calibration standards in the same matrix as the samples.

  • Sample Preparation (Plasma): Perform a liquid-liquid extraction with a solvent like ethyl acetate or a protein precipitation.[3] Evaporate the organic layer and reconstitute the residue in the mobile phase.

Method Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for this compound quantification.

MethodValidationWorkflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability system_suitability System Suitability stability->system_suitability evaluation Evaluate Results Against Acceptance Criteria system_suitability->evaluation report Prepare Validation Report evaluation->report Pass redevelop Method Redevelopment/ Optimization evaluation->redevelop Fail end Method Validated report->end redevelop->protocol

Caption: Workflow for analytical method validation.

References

overcoming matrix effects in isosalvianolic acid C analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of isosalvianolic acid C.

Troubleshooting Guides

Question: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?

Answer:

Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis, often caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte. For this compound, a phenolic acid, common interfering substances in plasma include phospholipids, salts, and proteins.

Here is a step-by-step guide to troubleshoot and mitigate signal suppression:

  • Evaluate Sample Preparation: The initial and most critical step is to assess the effectiveness of your sample preparation method. Inadequate removal of matrix components is a primary cause of ion suppression.

    • Protein Precipitation (PPT): While quick and simple, PPT is often the least effective at removing phospholipids and other small molecule interferences.[1] If you are using a simple acetonitrile or methanol crash, consider optimizing it by using pre-chilled solvents, which can improve precipitation efficiency.[2]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. For this compound, a polar compound, optimizing the extraction solvent and pH is crucial. Ethyl acetate has been successfully used for the extraction of salvianolic acid C from rat plasma.[3] Adjusting the pH of the aqueous phase to be two pH units lower than the pKa of this compound will ensure it is in its neutral form, enhancing its partitioning into the organic solvent.

    • Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup.[1] For phenolic acids like this compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be highly effective. This allows for the retention of the acidic analyte while washing away neutral and basic interferences.

  • Chromatographic Optimization: If sample preparation improvements are insufficient, focus on chromatographic separation to resolve this compound from interfering matrix components.

    • Gradient Elution: Employ a gradient elution with a shallow ramp to enhance the separation of the analyte from early-eluting, polar matrix components.

    • Column Chemistry: Consider a column with a different selectivity. While C18 columns are commonly used, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity for aromatic and polar compounds like this compound.

    • Divert Valve: Utilize a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly polar and non-polar interferences, respectively, are expected to elute. This prevents contamination of the mass spectrometer source.

  • Internal Standard (IS) Selection: The use of an appropriate internal standard is crucial to compensate for matrix effects.

    • Stable Isotope-Labeled (SIL) IS: A SIL-IS for this compound is the gold standard as it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, providing the most accurate correction.

    • Structural Analog: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. It is important to verify that the analog experiences a similar matrix effect to this compound.

Question: My results for this compound analysis show high variability between replicate injections of the same sample. What could be the cause?

Answer:

High variability, or poor precision, can stem from several sources, many of which are related to matrix effects.

  • Inconsistent Sample Preparation: Inconsistent recovery during sample preparation is a major contributor to variability.

    • Ensure precise and consistent pipetting of all solutions, especially the internal standard.

    • Thoroughly vortex and centrifuge all samples to ensure complete mixing and phase separation.

    • For LLE, ensure consistent and adequate shaking or mixing times for complete partitioning.

    • For SPE, ensure cartridges are not allowed to dry out and that elution is complete by using an adequate volume of elution solvent.

  • Matrix-Induced Ionization Instability: The presence of matrix components in the ion source can lead to unstable ionization and fluctuating signal intensity.

    • Source Contamination: A dirty ion source can cause erratic signal. Regularly clean the ion source components as per the manufacturer's recommendations.

    • Mobile Phase Optimization: Ensure the mobile phase composition is optimal for consistent ionization. The addition of a small amount of formic acid (e.g., 0.1%) to both the aqueous and organic mobile phases is common for the analysis of phenolic acids to promote protonation in positive ion mode or deprotonation in negative ion mode.[4]

  • Carryover: Analyte from a high-concentration sample adsorbing to components of the autosampler or column and eluting in subsequent injections can cause variability.

    • Injector Cleaning: Optimize the needle wash procedure in the autosampler. Use a strong solvent in the wash solution.

    • Injection of Blanks: Inject blank samples after high-concentration samples to assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for this compound in plasma?

A1: Based on published literature, both Liquid-Liquid Extraction (LLE) with ethyl acetate and Protein Precipitation (PPT) with acetonitrile or methanol have been used for the analysis of salvianolic acids in plasma.[2][3][5] LLE generally provides a cleaner extract and may be preferable for minimizing matrix effects.[3]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[6] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: While specific parameters should be optimized for your instrument, a common starting point for phenolic acids like this compound is:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for phenolic acids due to the presence of carboxylic acid moieties.[5]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition.

Q4: Is this compound stable in biological samples?

A4: Salvianolic acids can be susceptible to degradation, particularly in response to changes in pH and temperature.[7] It is crucial to evaluate the stability of this compound in the biological matrix under the conditions of sample collection, storage, and processing. A study on salvianolic acid C in rat plasma demonstrated stability throughout the sample storage, preparation, and analytical procedures.[3] However, it is recommended to perform your own stability assessments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Plasma

Sample Preparation TechniqueReported Recovery (%)Potential for Matrix EffectThroughput
Protein Precipitation (PPT)>85% (for similar salvianolic acids)[5]HighHigh
Liquid-Liquid Extraction (LLE)>89%[3]ModerateModerate
Solid-Phase Extraction (SPE)>90% (typical for phenolic acids)LowLow to Moderate

Table 2: Representative LC-MS/MS Parameters for Salvianolic Acid Analysis

ParameterSettingReference
Chromatography
ColumnZorbax SB-C18 (2.1 x 100 mm, 3.5 µm)[3]
Mobile Phase AWater[3]
Mobile Phase BAcetonitrile[3]
Flow Rate0.3 mL/min[3]
Mass Spectrometry
IonizationESI Negative[5]
ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[3][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from a method for salvianolic acid C in rat plasma.[3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Vortex for 30 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Salvianolic Acids from Plasma

This protocol is a general method for phenolic acids in plasma.[2][5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 3 minutes to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_Problem Problem Identification cluster_Investigation Troubleshooting Steps cluster_Solutions Potential Solutions cluster_Outcome Desired Outcome Problem Inaccurate or Imprecise This compound Results SamplePrep Step 1: Evaluate Sample Preparation Method Problem->SamplePrep Start Here PPT_Opt Optimize PPT (e.g., cold solvent) SamplePrep->PPT_Opt LLE_Opt Implement/Optimize LLE (solvent, pH) SamplePrep->LLE_Opt SPE_Opt Implement/Optimize SPE (sorbent, wash/elute) SamplePrep->SPE_Opt Chroma Step 2: Optimize Chromatography Gradient Adjust Gradient Profile Chroma->Gradient Column Test Alternative Column Chemistry Chroma->Column Divert Use Divert Valve Chroma->Divert IS Step 3: Verify Internal Standard Performance SIL_IS Use Stable Isotope- Labeled IS IS->SIL_IS Analog_IS Validate Structural Analog IS IS->Analog_IS PPT_Opt->Chroma If problem persists LLE_Opt->Chroma If problem persists SPE_Opt->Chroma If problem persists Gradient->IS If problem persists Column->IS If problem persists Divert->IS If problem persists Outcome Accurate and Precise Quantification SIL_IS->Outcome Analog_IS->Outcome

Caption: Troubleshooting workflow for overcoming matrix effects.

MatrixEffectEvaluation cluster_Inputs Required Materials cluster_Procedure Experimental Procedure cluster_Analysis Data Analysis cluster_Interpretation Interpretation of Results BlankMatrix Blank Biological Matrix PrepB Prepare Sample B: 1. Extract Blank Matrix 2. Spike Analyte into Extracted Matrix BlankMatrix->PrepB AnalyteStd This compound Standard Solution PrepA Prepare Sample A: Spike Analyte into Neat Solvent AnalyteStd->PrepA AnalyteStd->PrepB NeatSolvent Reconstitution Solvent NeatSolvent->PrepA Analysis Analyze Both Samples by LC-MS/MS PrepA->Analysis PrepB->Analysis Calculation Calculate Matrix Effect: ME(%) = (Area B / Area A) * 100 Analysis->Calculation Suppression ME < 100%: Ion Suppression Calculation->Suppression Enhancement ME > 100%: Ion Enhancement Calculation->Enhancement NoEffect ME = 100%: No Matrix Effect Calculation->NoEffect

Caption: Workflow for quantitative matrix effect evaluation.

References

optimizing storage conditions for isosalvianolic acid C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions for isosalvianolic acid C. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container at -20°C for up to three years. It is crucial to protect it from moisture and light to prevent degradation.

Q2: How should I store this compound in solvent?

A2: When dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the container is sealed to prevent solvent evaporation and moisture absorption. For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]

Q3: What factors can lead to the degradation of this compound?

A3: this compound is susceptible to degradation under several conditions, including:

  • High Temperatures: Elevated temperatures can accelerate degradation.

  • Extreme pH: Both acidic and alkaline conditions can promote degradation. This compound has been identified as a degradation product of salvianolic acid A under strong basic conditions.

  • Light Exposure: Photodegradation can occur, so it is essential to store it in light-resistant containers.

  • Oxidizing Agents: Contact with oxidizing agents can lead to chemical modification and loss of activity.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Verify Storage Conditions: Confirm that both solid and dissolved forms of this compound are stored at the recommended temperatures and protected from light and moisture.2. Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions from solid stock immediately before use.3. Perform Quality Control: Use analytical methods like HPLC to check the purity and integrity of your this compound stock.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.1. Review Storage History: Assess if the compound has been exposed to high temperatures, extreme pH, or prolonged light.2. Conduct Forced Degradation Study: To identify potential degradation products, subject a small sample to stress conditions (e.g., acid, base, heat, oxidation) and analyze the chromatogram.3. Compare with Literature: Compare the retention times of unknown peaks with those of known salvianolic acid degradation products if available in the literature.
Inconsistent experimental results Incomplete dissolution or precipitation of this compound in solvent.1. Ensure Complete Dissolution: Use sonication to aid in the dissolution of this compound in solvents like DMSO.[3] 2. Visual Inspection: Before use, visually inspect the solution for any precipitates. If present, gently warm and sonicate the solution to redissolve the compound.3. Filter Sterilize: For cell culture experiments, filter the solution through a 0.22 µm filter to remove any micro-precipitates.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsSealed container, protect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsSealed container, protect from light and moisture.[1][2]
In Solvent (e.g., DMSO) -20°CUp to 1 monthSealed container, protect from light and moisture.[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for assessing the stability of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • A gradient elution is typically used for separating salvianolic acids and their degradation products.

  • Solvent A: 0.1% formic acid in water.

  • Solvent B: Acetonitrile.

  • A typical gradient might be: 0-20 min, 10-30% B; 20-40 min, 30-60% B. The gradient should be optimized based on the specific separation needs.

3. Detection:

  • UV detection at a wavelength of 288 nm.

4. Sample Preparation:

  • Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., methanol).

  • Forced degradation samples can be prepared by exposing the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and thermal (e.g., 80°C) stress conditions for a defined period.

5. Analysis:

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Mandatory Visualizations

Potential Degradation Pathway of this compound

While specific degradation pathways for this compound are not extensively documented, based on the degradation of structurally related salvianolic acids like salvianolic acid B, a plausible pathway can be inferred. The primary degradation mechanisms are likely to involve hydrolysis of the ester linkage and cleavage of the benzofuran ring.

G Isosalvianolic_C This compound Hydrolysis Hydrolysis (Acid/Base) Isosalvianolic_C->Hydrolysis Oxidation Oxidation Isosalvianolic_C->Oxidation Smaller_Phenolic_Acids Smaller Phenolic Acids (e.g., Caffeic Acid, Danshensu) Hydrolysis->Smaller_Phenolic_Acids Rearrangement_Products Rearrangement Products Oxidation->Rearrangement_Products

Caption: Inferred degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability testing of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis Stock_Solution Prepare Stock Solution of this compound Forced_Degradation Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stock_Solution->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS for Identification of Degradation Products HPLC_Analysis->LCMS_Analysis Quantification Quantify Degradation LCMS_Analysis->Quantification Pathway_Elucidation Elucidate Degradation Pathways Quantification->Pathway_Elucidation

Caption: Workflow for this compound stability testing.

Signaling Pathways Potentially Affected by Degradation Products

The degradation of this compound is expected to yield smaller phenolic compounds. While the specific biological activities of these degradants are not well-characterized, they may interact with signaling pathways known to be modulated by other salvianolic acids and phenolic compounds.

G cluster_pathways Potentially Modulated Signaling Pathways Degradation_Products Degradation Products of This compound Smaller Phenolic Compounds PI3K_Akt PI3K/Akt Pathway Degradation_Products->PI3K_Akt Modulation MAPK MAPK Pathway Degradation_Products->MAPK Modulation NF_kB NF-κB Pathway Degradation_Products->NF_kB Modulation

Caption: Potential signaling pathways affected by degradation products.

References

Technical Support Center: Isosalvianolic Acid C Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of isosalvianolic acid C isolates.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the isolation and purification of this compound.

Q1: My this compound isolate has low purity after initial extraction. How can I improve it?

A1: Low purity after initial extraction is common due to the complex chemical matrix of Salvia miltiorrhiza. This compound is often co-extracted with other structurally similar phenolic acids such as salvianolic acid A, B, H, I, rosmarinic acid, and lithospermic acid. To improve purity, a multi-step purification strategy is recommended. This typically involves a preliminary fractionation step using macroporous resin chromatography followed by one or more rounds of high-resolution chromatography like High-Performance Counter-Current Chromatography (HPCCC) or preparative High-Performance Liquid Chromatography (prep-HPLC).

Q2: I'm observing significant degradation of my sample during purification. What are the likely causes and solutions?

A2: this compound, like other salvianolic acids, is susceptible to degradation. The primary factors are temperature, pH, and exposure to light and oxygen.

  • Temperature: Avoid high temperatures during extraction and purification. Perform extractions at room temperature or below if possible. When evaporating solvents, use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.

  • pH: Phenolic acids are more stable in acidic conditions. It is advisable to work with solvents containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to maintain a low pH. Neutral or alkaline conditions can lead to rapid degradation.

  • Light and Oxygen: Protect your samples from direct light by using amber-colored glassware or by wrapping your containers in aluminum foil. To minimize oxidation, consider degassing your solvents and blanketing your sample with an inert gas like nitrogen or argon, especially during long-term storage.

Q3: Which chromatographic technique is best for separating this compound from its isomers and other salvianolic acids?

A3: The choice of chromatographic technique depends on the scale of purification and the available equipment.

  • High-Performance Counter-Current Chromatography (HPCCC): This technique is highly effective for separating structurally similar compounds. It is a liquid-liquid chromatography method that avoids solid stationary phases, which can cause irreversible adsorption of the sample. HPCCC can yield high-purity compounds in a single step.[1][2]

  • Preparative High-Performance Liquid Chromatography (prep-HPLC): This is a high-resolution technique that is well-suited for final polishing steps to achieve very high purity (>98%). Reversed-phase columns, such as C18, are commonly used.

  • Column Chromatography: Techniques like Sephadex LH-20 and Open Column Chromatography (ODS) are often used for initial fractionation of the crude extract to enrich the fraction containing this compound before moving to higher resolution methods.

Q4: What are some common co-eluting impurities with this compound and how can I remove them?

A4: The most common co-eluting impurities are other salvianolic acids. Optimizing the mobile phase composition is crucial for achieving good separation. For reversed-phase chromatography, this often involves fine-tuning the gradient of acetonitrile or methanol in an acidic aqueous mobile phase. For HPCCC, selecting the right two-phase solvent system is critical. A commonly used system for salvianolic acids is a combination of n-hexane, ethyl acetate, methanol, and water.

Q5: How can I confirm the purity of my final this compound isolate?

A5: The purity of your final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. An analysis using a diode-array detector (DAD) can provide information about the spectral homogeneity of the peak. A purity of >95% is generally considered acceptable for biological studies, while >98% is often required for more stringent applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of your compound by its mass-to-charge ratio and can also help to identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the isolated compound and can also reveal the presence of impurities.

Data on Purification of Related Salvianolic Acids

CompoundPurification MethodStarting MaterialPurity AchievedRecoveryReference
Salvianolic Acid BHigh-Speed Counter-Current Chromatography (HSCCC)500 mg crude extract98%68.4% (342 mg)[1]
Salvianolic Acid BHigh-Performance Counter-Current Chromatography (HPCCC)1.5 g crude extract96.1%31.7% (475 mg)
Salvianolic Acid AHigh-Speed Counter-Current Chromatography (HSCCC)260 mg crude extract96.67%1.6% (4.27 mg)[2]
Salvianolic Acid BHigh-Speed Counter-Current Chromatography (HSCCC)260 mg crude extract97.43%12.3% (32.09 mg)[2]
Salvianolic Acid AMacroporous Resin and ODS Column ChromatographyCrude Extract98.0%0.5%
Salvianolic Acid BSephadex LH-20 and Preparative HPLCEthyl Acetate Fraction>99.2%75.0%

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from Salvia miltiorrhiza, based on methods reported for other salvianolic acids. This protocol should be considered a starting point and may require optimization.

1. Extraction

  • Objective: To extract total salvianolic acids from the plant material.

  • Procedure:

    • Air-dry and grind the roots of Salvia miltiorrhiza to a fine powder.

    • Extract the powder with 70% ethanol in water (1:10 w/v) at room temperature with constant stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.

2. Macroporous Resin Column Chromatography (Initial Fractionation)

  • Objective: To enrich the salvianolic acid fraction and remove highly polar and non-polar impurities.

  • Procedure:

    • Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., D101).

    • Wash the column with deionized water to remove sugars and other highly polar compounds.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and analyze them by HPLC to identify the fractions rich in this compound.

    • Pool the this compound-rich fractions and concentrate them under reduced pressure.

3. High-Performance Counter-Current Chromatography (HPCCC) (Fine Purification)

  • Objective: To separate this compound from other closely related salvianolic acids.

  • Procedure:

    • Prepare a two-phase solvent system. A common system for salvianolic acids is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 3:7:1:9 v/v/v/v).

    • Equilibrate the HPCCC instrument with the two-phase solvent system, using one phase as the stationary phase and the other as the mobile phase.

    • Dissolve the enriched fraction from the previous step in a small volume of the solvent system and inject it into the HPCCC.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the effluent with a UV detector and collect fractions corresponding to the desired peaks.

    • Analyze the collected fractions by HPLC to identify those containing high-purity this compound.

    • Pool the pure fractions and remove the solvent under reduced pressure.

4. Preparative HPLC (Final Polishing - Optional)

  • Objective: To achieve the highest possible purity of this compound.

  • Procedure:

    • Dissolve the purified this compound from the HPCCC step in the mobile phase.

    • Inject the solution onto a preparative reversed-phase C18 column.

    • Elute with a gradient of acetonitrile or methanol in water containing 0.1% formic acid.

    • Collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the final high-purity product.

Visualizations

experimental_workflow start Salvia miltiorrhiza Roots extraction Extraction (70% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Macroporous Resin Chromatography crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction purification HPCCC or Preparative HPLC enriched_fraction->purification pure_isolate High-Purity this compound purification->pure_isolate analysis Purity Analysis (HPLC, LC-MS, NMR) pure_isolate->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Low Purity of Isolate check_degradation Evidence of Degradation? (e.g., color change, new peaks in HPLC) start->check_degradation remedy_degradation Control Temperature (<40°C) Maintain Acidic pH (e.g., 0.1% Formic Acid) Protect from Light and Oxygen check_degradation->remedy_degradation Yes check_separation Poor Separation of Peaks? check_degradation->check_separation No degradation_yes Yes degradation_no No optimize_chromatography Optimize Chromatographic Conditions: - Adjust solvent gradient (HPLC) - Screen different solvent systems (HPCCC) - Try a different stationary phase check_separation->optimize_chromatography Yes reassess_fractionation Initial Fractionation Ineffective? Re-evaluate macroporous resin elution check_separation->reassess_fractionation No separation_yes Yes separation_no No

Caption: Troubleshooting decision tree for low purity isolates.

References

dealing with co-eluting compounds in isosalvianolic acid C analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the analysis of isosalvianolic acid C, with a focus on resolving issues with co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: During the analysis of this compound, particularly from complex matrices like extracts of Salvia miltiorrhiza, co-elution is a significant challenge. The most common interfering compounds are its isomers and other structurally related salvianolic acids.

Potential Co-eluting Compounds Include:

  • Structural Isomers: this compound shares the same molecular formula (C₂₆H₂₀O₁₀) with other salvianolic acids, making them prone to co-elution.[1][2] Key isomers include Salvianolic acid A and Salvianolic acid C.[2][3]

  • Other Salvianolic Acids: Compounds like salvianolic acid B, rosmarinic acid, and lithospermic acid are often present in the same extracts and can have similar chromatographic behavior.[4]

  • Degradation Products: this compound can itself be a degradation or rearrangement product of other salvianolic acids, such as salvianolic acid E or salvianolic acid A.[3][5] The conditions of extraction and storage (e.g., high temperature, alkaline pH) can generate these and other related impurities that may interfere with analysis.[5]

Q2: My chromatogram shows a poor peak shape (e.g., a broad peak or shoulder) for this compound. What is the likely cause?

A2: A distorted peak shape for this compound is frequently indicative of co-elution with one or more of the compounds listed in Q1. Other potential causes include column degradation, improper mobile phase preparation, or issues with the sample solvent. However, the presence of closely related isomers is the most common chemical reason for this issue.

Q3: How can I improve the chromatographic separation of this compound from interfering compounds?

A3: Optimizing your HPLC/UHPLC method is critical for resolving co-eluting peaks. A systematic approach to method development is recommended.

Strategies for Improving Separation:

  • Mobile Phase Modification:

    • Adjust pH: The retention of phenolic acids like this compound is highly sensitive to the pH of the mobile phase. Adding a small amount of acid (e.g., 0.05-0.1% formic acid or acetic acid) can suppress the ionization of the carboxylic acid groups, leading to better peak shape and altered selectivity.[6][7]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can significantly alter selectivity between closely related compounds.

    • Modify Gradient Profile: Employ a shallower gradient around the elution time of this compound. This increases the separation time between closely eluting peaks, providing better resolution.

  • Column Selection:

    • Change Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or a polar-embedded phase. These phases offer different retention mechanisms that can resolve challenging isomer separations.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) and a longer length will increase column efficiency and improve resolution.[3]

  • Temperature Control: Adjusting the column temperature can influence selectivity. Running samples at different temperatures (e.g., 25°C, 30°C, 35°C) can reveal an optimal condition for separation.

Q4: How can I confirm the identity of my target peak when co-elution is suspected?

A4: When chromatographic separation is challenging, mass spectrometry (MS) is an essential tool for peak identification and confirmation.

Confirmation Methods:

  • Mass Spectrometry (MS): Couple your LC system to a mass spectrometer. The mass-to-charge ratio (m/z) of this compound can help distinguish it from compounds with different molecular weights. For isomers with the same m/z, tandem mass spectrometry (MS/MS) is required.[8]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion, MS/MS analysis generates a unique fragmentation pattern (fingerprint) for a specific compound. Comparing the fragmentation pattern of your peak to that of a known standard or to literature data can confirm its identity.[9][10]

  • Peak Purity Analysis: If using a Diode Array Detector (DAD), peak purity analysis can assess whether a single peak consists of one or more compounds. A "pure" peak will have identical spectra across its entire width.

Q5: What precautions should I take during sample preparation and storage to avoid generating interfering compounds?

A5: Salvianolic acids can be unstable, and improper handling can lead to the formation of degradation products that co-elute with the target analyte.

Best Practices for Sample Handling:

  • Temperature: Store stock solutions and prepared samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protect them from light.[11] Salvianolic acids are known to degrade at high temperatures.[5]

  • pH: Maintain a slightly acidic pH for aqueous solutions to improve stability. Salvianolic acids are less stable in neutral or alkaline conditions.[5][12]

  • Avoid Contamination: Be cautious of metal ion contamination (e.g., Cu²⁺, Fe²⁺), which can catalyze the oxidation of phenolic compounds.[13]

Troubleshooting Workflows and Diagrams

The following diagrams illustrate key workflows and concepts for troubleshooting co-elution issues in this compound analysis.

G Troubleshooting Workflow for Co-elution Issues start Observation: Poor Peak Shape or Suspected Co-elution check_system 1. Perform System Check start->check_system system_ok System OK? check_system->system_ok fix_system Address Instrument Issue: - Check for leaks - Purge pump - Check detector lamp system_ok->fix_system No method_dev 2. Optimize HPLC Method system_ok->method_dev Yes fix_system->check_system mod_mobile_phase 2a. Modify Mobile Phase - Adjust pH (0.1% Formic Acid) - Change organic solvent (ACN vs. MeOH) - Run shallower gradient method_dev->mod_mobile_phase change_column 2b. Change Column - Different stationary phase - Smaller particle size / longer column method_dev->change_column resolution_ok Resolution Improved? mod_mobile_phase->resolution_ok change_column->resolution_ok confirm_id 3. Confirm Peak Identity resolution_ok->confirm_id Yes end_consult Consult Further (e.g., Technical Support) resolution_ok->end_consult No lc_ms 3a. Use LC-MS/MS - Compare fragmentation pattern with standard confirm_id->lc_ms peak_purity 3b. DAD Peak Purity Analysis confirm_id->peak_purity end_success Problem Resolved lc_ms->end_success peak_purity->end_success

Caption: A step-by-step workflow for troubleshooting co-elution problems.

G Potential Isomerization and Degradation Pathways cluster_conditions Influenced by: - High Temperature - Alkaline pH SalB Salvianolic Acid B SalE Salvianolic Acid E SalB->SalE Degradation (Cleavage) OtherProducts Other Degradation Products SalB->OtherProducts Degradation IsoSalC This compound SalE->IsoSalC Rearrangement SalA Salvianolic Acid A SalA->IsoSalC Degradation

Caption: Formation pathways of this compound from related compounds.

Experimental Protocols & Data

Table 1: Example HPLC Methods for Salvianolic Acid Analysis

This table summarizes different HPLC conditions reported in the literature for the analysis of salvianolic acids, which can be used as a starting point for method development.

ParameterMethod 1Method 2Method 3
Column Kromasil KR100-5C18 (150 x 4.6 mm, 5 µm)[6]Zorbax SB-C18 (100 x 2.1 mm, 3.5 µm)[8]ODS (C18)[7]
Mobile Phase A Water with 0.05% Trifluoroacetic Acid[6]Water[8]5% Acetic Acid in Water[7]
Mobile Phase B Acetonitrile[6]Acetonitrile[8]Methanol[7]
Elution Mode Isocratic (A:B = 3:1 v/v)[6]Gradient (Not specified)[8]Isocratic (A:B = 65:35 v/v)[7]
Flow Rate 0.8 mL/min[6]0.3 mL/min[8]Not specified
Detection (UV) 290 nm[6]Not specified (MS detection)[8]281 nm[7]
Protocol 1: General HPLC Method Optimization for this compound

This protocol provides a systematic approach to resolving this compound from co-eluting compounds.

  • Initial Analysis:

    • Begin with a standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Use a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Run a broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate retention time of the analyte and its impurities.

  • Gradient Optimization:

    • Once the elution region is known, design a shallower gradient around the target peak. For example, if this compound elutes at 40% B, try a gradient segment of 35% to 45% B over 15 minutes. This will increase the separation between closely eluting compounds.

  • Mobile Phase Selectivity Tuning:

    • If co-elution persists, replace acetonitrile (Solvent B) with methanol (containing 0.1% formic acid) and repeat the optimized gradient analysis. Methanol offers different selectivity and may resolve the critical pair.

  • pH Adjustment:

    • Prepare mobile phases with different acid modifiers (e.g., trifluoroacetic acid, acetic acid) to evaluate the effect of pH and ion-pairing on retention and selectivity.

  • Temperature Screening:

    • Analyze the sample at three different column temperatures (e.g., 25°C, 35°C, 45°C). Changes in temperature can alter the elution order of closely related compounds.

Protocol 2: Peak Identity Confirmation using LC-MS/MS

This protocol outlines the general steps for confirming the identity of this compound using tandem mass spectrometry.

  • LC-MS Full Scan:

    • Perform an initial analysis in full scan mode with negative electrospray ionization (ESI-). This is to determine the m/z of the parent ion for this compound, which should correspond to its molecular weight ([M-H]⁻).

  • Develop MS/MS Method:

    • Using the parent ion m/z value determined in the previous step, set up a product ion scan. The instrument will isolate the parent ion and fragment it.

    • Optimize the collision energy to produce a stable and informative fragmentation pattern.

  • Data Analysis:

    • Compare the resulting product ion spectrum (the fragmentation pattern) of your analyte peak with that of a certified reference standard of this compound.

    • If a standard is unavailable, compare the fragmentation pattern to data reported in scientific literature.[9][10] A match in both retention time (under identical conditions) and fragmentation pattern provides high confidence in peak identity.

Table 2: Example Mass Spectrometry Data for Salvianolic Acids

This table provides representative mass spectrometry data that can be used to develop targeted MS methods. Note that specific fragments and their relative abundance can vary by instrument and conditions.

CompoundPrecursor Ion [M-H]⁻ (m/z)Major Product Ions (m/z)
Rosmarinic Acid359197, 179, 161, 135[9]
Salvianolic Acid A493313, 295, 185[9]
This compound 491Fragmentation data is similar to its isomers; requires careful comparison with a standard.
Salvianolic Acid C491311, 293[10]

References

Technical Support Center: Optimization of Isosalvianolic Acid C In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of isosalvianolic acid C.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo delivery of this compound?

This compound, like other salvianolic acids, faces several challenges that can limit its therapeutic efficacy in vivo. These include:

  • Low Bioavailability: Salvianolic acids generally exhibit poor oral bioavailability. For instance, the absolute bioavailability of salvianolic acid A has been reported to be between 0.39% and 0.52% in rats, while salvianolic acid B showed a bioavailability of 2.3% in rats and 1.07% in dogs.[1][2][3] This is often attributed to poor membrane permeability due to its hydrophilic nature and potential first-pass metabolism.[1][4]

  • Rapid Metabolism and Elimination: Following administration, salvianolic acids can be quickly metabolized and eliminated from the body. For example, salvianolic acid B undergoes methylation as a dominant metabolic pathway in rats.[5] The half-life of salvianolic acid A after oral administration in rats was found to be between 1.72 and 1.96 hours.[1]

  • Poor Chemical Stability: The stability of salvianolic acids can be a concern, potentially limiting their shelf-life and in vivo activity.[6]

  • Blood-Brain Barrier (BBB) Penetration: For neurological applications, the ability of this compound to cross the BBB is a significant hurdle.[7][8]

Q2: What are the most promising strategies to optimize the in vivo delivery of this compound?

Several strategies are being explored to overcome the challenges of delivering this compound and other salvianolic acids in vivo:

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and facilitate targeted delivery.[9][10] Various types of nanoparticles are being investigated, including:

    • Liposomes: These lipid-based vesicles can encapsulate hydrophilic compounds like salvianolic acids and can be surface-modified for targeted delivery.[7][8][11]

    • Mesoporous Silica Nanoparticles (MSNs): MSNs offer a high surface area and tunable pore size for efficient drug loading and controlled release.[12][13]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres or nanocapsules for sustained release.[10]

  • Targeted Delivery: Modifying delivery systems with specific ligands (e.g., antibodies) can direct this compound to the desired site of action, enhancing its efficacy and reducing off-target effects.[7][8] For example, IGF1R antibody-conjugated liposomes have been used to deliver salvianolic acid A across the blood-brain barrier.[7][8]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its absorption and distribution characteristics. The prodrug is then converted to the active form in vivo.[14]

Q3: Which experimental models are commonly used to evaluate the in vivo efficacy of this compound?

Based on the therapeutic potential of salvianolic acids, several animal models are relevant for evaluating the in vivo efficacy of this compound delivery systems:

  • Acute Kidney Injury (AKI) Models: Cisplatin-induced AKI in mice has been used to study the protective effects of salvianolic acid C, where it was shown to attenuate inflammation, oxidative stress, and apoptosis.[15]

  • Myocardial Infarction Models: Animal models of myocardial infarction are used to investigate the cardioprotective effects of salvianolic acids, which have been shown to promote angiogenesis.[16]

  • Ischemic Stroke Models: Middle cerebral artery occlusion (MCAO) models are employed to assess the neuroprotective effects of salvianolic acids and the ability of delivery systems to cross the blood-brain barrier.[7][8]

  • Hepatic Fibrosis Models: Carbon tetrachloride (CCl4)-induced liver injury models can be used to evaluate the anti-fibrotic effects of salvianolic acids.[6]

  • Cancer Models: In vivo cancer models, such as mice inoculated with tumor cells, are used to study the anti-cancer effects of salvianolic acids.[6][17]

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low plasma concentration of this compound after oral administration. Poor absorption due to hydrophilicity. First-pass metabolism in the liver and gut wall. Efflux by transporters like P-glycoprotein.Encapsulate in nanoformulations (e.g., liposomes, polymeric nanoparticles) to improve absorption.[18] Co-administer with bioenhancers like piperine that can inhibit metabolic enzymes and efflux pumps.[4] Investigate alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.[15]
Rapid clearance and short half-life in vivo. Fast metabolism and renal excretion.Utilize sustained-release nanoformulations to prolong circulation time.[19] PEGylate the surface of nanoparticles to reduce opsonization and clearance by the reticuloendothelial system.
Lack of therapeutic efficacy at the target site. Insufficient drug accumulation at the site of action. Inability to cross biological barriers (e.g., blood-brain barrier).Employ targeted drug delivery systems by conjugating nanoparticles with ligands specific to receptors overexpressed at the target site.[7][8] For brain delivery, use receptor-mediated transcytosis strategies (e.g., targeting IGF1R).[7][8]
Variability in experimental results between animals. Inconsistent formulation characteristics (e.g., particle size, encapsulation efficiency). Differences in animal handling and administration technique.Ensure rigorous quality control of the delivery system for batch-to-batch consistency. Standardize experimental procedures, including dosing, sampling times, and animal housing conditions.
Toxicity or adverse effects observed in vivo. Off-target effects of this compound. Toxicity of the delivery vehicle.Use targeted delivery to minimize exposure of healthy tissues. Select biocompatible and biodegradable materials for the delivery system.[10] Conduct thorough toxicity studies of the formulation, including histopathological analysis of major organs.[7]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Salvianolic Acids in Animal Models

CompoundAnimal ModelDose & RouteCmaxTmaxAUC (0-t)Absolute BioavailabilityReference
Salvianolic Acid ARat5 mg/kg, p.o.31.53 µg/L~1 h105.93 µg/Lh0.39 - 0.52%[1]
Salvianolic Acid BRat500 mg/kg, p.o.--582 µg/mLmin2.3%[3]
Salvianolic Acid BDog180 mg/kg, p.o.--1680 ng/mLh1.07%[2]
Salvianolic Acid DRat4 mg/kg, p.o.333.08 ng/mL1.13 h8201.74 µg/Lh4.16%[20][21]

Note: Data for this compound is limited; these values for other salvianolic acids highlight the general challenge of low oral bioavailability.

Table 2: Characteristics of a Targeted Liposomal Delivery System for Salvianolic Acid A

ParameterValueReference
Delivery SystemIGF1R antibody-conjugated liposomes[7][8]
Encapsulation Efficiency> 90%
Mean Particle Size~120 nm
In Vivo ModelMCAO-induced ischemic stroke in rats[7][8]
OutcomeSignificantly reduced infarct size and improved neurological function compared to non-targeted liposomes.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (General Method)

This protocol is a general guideline based on methods for similar compounds.[7][8]

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).

    • Create a thin lipid film by evaporating the solvent under reduced pressure using a rotary evaporator.

    • Hydrate the lipid film with an aqueous solution of this compound by gentle agitation above the lipid transition temperature.

  • Size Reduction:

    • Subject the resulting multilamellar vesicles to sonication or extrusion through polycarbonate membranes of defined pore size to produce small unilamellar vesicles of a desired diameter.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering.

    • Quantify encapsulation efficiency by disrupting the liposomes with a suitable solvent and measuring the drug concentration using HPLC.

Protocol 2: In Vivo Evaluation in a Cisplatin-Induced Acute Kidney Injury Model

This protocol is adapted from a study on salvianolic acid C.[15]

  • Animal Model:

    • Use male C57BL/6 mice.

    • Administer this compound formulation (e.g., intraperitoneally) for 10 consecutive days.

    • On day 7, induce AKI by a single intraperitoneal injection of cisplatin.

  • Sample Collection:

    • Collect blood samples at the end of the study to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Harvest kidney tissues for histopathological examination (H&E staining), Western blot analysis, and measurement of oxidative stress markers.

  • Endpoint Analysis:

    • Kidney Function: Measure serum creatinine and BUN.

    • Histopathology: Evaluate tubular injury, inflammation, and necrosis.

    • Western Blot: Analyze the expression of proteins involved in relevant signaling pathways (e.g., CaMKK, AMPK, Sirt1, Nrf2, HO-1).[15]

    • Oxidative Stress: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in kidney homogenates.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis prep Preparation of This compound Delivery System char Physicochemical Characterization (Size, EE%, Zeta) prep->char Quality Control animal Animal Model (e.g., AKI, Stroke) char->animal admin Administration of Formulation animal->admin sample Blood & Tissue Sample Collection admin->sample pk Pharmacokinetic Analysis (LC-MS) sample->pk pd Pharmacodynamic Analysis (Biomarkers, Histology) sample->pd tox Toxicology Assessment sample->tox

Caption: Experimental workflow for in vivo optimization.

signaling_pathway cluster_stress Cellular Stress (e.g., Cisplatin) cluster_pathway Protective Signaling Activated by Salvianolic Acid C cluster_outcome Cellular Response stress Oxidative Stress & Inflammation apoptosis Reduced Apoptosis stress->apoptosis sac This compound camkk p-CaMKK sac->camkk nrf2 Nrf2 sac->nrf2 ampk p-AMPK camkk->ampk sirt1 Sirt1 ampk->sirt1 sirt1->apoptosis Inhibits protection Renal Protection sirt1->protection ho1 HO-1 nrf2->ho1 ho1->protection

Caption: Protective signaling pathways of this compound.

troubleshooting_logic start Low In Vivo Efficacy q1 Is plasma concentration adequate? start->q1 q2 Is the drug reaching the target tissue? q1->q2 Yes sol1 Optimize for Bioavailability: - Nanoencapsulation - Co-administer bioenhancers - Change administration route q1->sol1 No sol2 Implement Targeted Delivery: - Ligand-conjugated nanoparticles - Receptor-mediated strategies q2->sol2 No sol3 Address Formulation Stability: - Lyophilization - Use of cryoprotectants q2->sol3 Yes, but efficacy is still low

Caption: Troubleshooting logic for low in vivo efficacy.

References

Technical Support Center: Enhancing the Bioavailability of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isosalvianolic acid C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a polyphenolic compound, a type of salvianolic acid found in plants of the Salvia genus.[1][2] Like many other salvianolic acids, it exhibits a range of promising biological activities.[3] However, its therapeutic potential is significantly limited by extremely low oral bioavailability. A pharmacokinetic study in rats revealed an absolute oral bioavailability of only 0.29 ± 0.05%, indicating that very little of the orally administered compound reaches systemic circulation.[4][5]

Q2: What are the primary reasons for the low oral bioavailability of this compound?

A: The low bioavailability of this compound and related phenolic compounds is typically attributed to a combination of factors:

  • Poor Aqueous Solubility: As a polyphenolic compound, its solubility in aqueous gastrointestinal fluids can be limited, which is the first rate-limiting step for absorption.[6][7]

  • Low Permeability: The molecular structure may not be optimal for passive diffusion across the intestinal epithelium. Studies on the related salvianolic acid A showed poor permeability in Caco-2 cell models.[8]

  • Extensive First-Pass Metabolism: Phenolic compounds are often subject to rapid metabolism in the gut wall and liver by enzymes such as catechol-O-methyltransferase (COMT).[9] This metabolic instability means the compound is broken down before it can reach the bloodstream.

  • Efflux Transporters: The compound may be a substrate for efflux transporters in the intestinal wall, which actively pump it back into the gut lumen.

Q3: What are the leading strategies to enhance the bioavailability of this compound?

A: The primary strategies focus on overcoming the key barriers of solubility, permeability, and metabolism. These include:

  • Nanoformulations: Encapsulating the compound in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[10][11][12]

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids can significantly enhance its lipophilicity, thereby improving its ability to permeate the lipid-rich cell membranes of the intestinal epithelium.[13][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, high-energy state can dramatically increase its dissolution rate and apparent solubility.[15][16]

  • Co-amorphization with Bioenhancers: Creating a co-amorphous system with a bioenhancer like piperine can simultaneously improve solubility, enhance permeability, and inhibit metabolic enzymes (e.g., CYP3A4).[17]

Q4: How is the concentration of this compound typically measured in plasma for pharmacokinetic studies?

A: The standard method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the very low plasma concentrations expected due to poor bioavailability. A validated LC-MS method for salvianolic acid C in rat plasma involved liquid-liquid extraction for sample preparation, separation on a C18 column, and detection using an electrospray ionization (ESI) source in selected ion monitoring (SIM) mode.[4][5]

Troubleshooting Guides

Issue 1: Poor Solubility in Experimental Buffers

  • Q: My this compound precipitates out of the aqueous buffer during my in vitro cell culture experiments. How can I improve its solubility?

    • A: First, try adjusting the pH of your buffer; the solubility of phenolic acids can be pH-dependent. Second, consider using a small percentage (typically <1%) of a biocompatible organic co-solvent like DMSO or ethanol. For delivery systems, you can explore the use of solubilizing excipients such as cyclodextrins, which can form inclusion complexes and increase aqueous solubility.[15]

Issue 2: Low Permeability in Caco-2 Transwell Assays

  • Q: I am using a Caco-2 cell monolayer to assess intestinal permeability, but the apparent permeability coefficient (Papp) for this compound is extremely low. Does this mean my compound is not orally bioavailable?

    • A: A low Papp value for the pure compound is expected and confirms that poor permeability is a likely barrier to its absorption.[8] This result reinforces the need for an enabling formulation. You can use this assay to screen different bioavailability-enhancing formulations. For example, test your this compound formulated as a phospholipid complex or encapsulated in nanoparticles. A significant increase in the Papp value for the formulated compound compared to the free compound would indicate a successful strategy to overcome the permeability barrier.[13]

Issue 3: High Variability in Animal Pharmacokinetic (PK) Data

  • Q: I administered an oral formulation of this compound to rats, but the resulting plasma concentration-time curves show high inter-animal variability, making the data difficult to interpret. What could be the cause?

    • A: High variability is common for poorly bioavailable compounds and can stem from several sources:

      • Formulation Instability: If you are using a simple suspension, the compound may be settling or aggregating, leading to inconsistent dosing. Ensure your formulation is homogenous and stable throughout the dosing period.

      • Physiological Differences: Minor differences in gastric pH, intestinal transit time, and metabolic enzyme activity among animals can have a magnified effect on the absorption of a low-bioavailability drug.

      • Analytical Method: Ensure your LC-MS/MS method is fully validated for precision and accuracy, especially at the lower limit of quantification (LLOQ).[18][19] Inconsistent sample preparation (e.g., protein precipitation or liquid-liquid extraction) can also introduce significant variability.[20]

Issue 4: Difficulty Preparing Stable Nanoformulations

  • Q: I am attempting to prepare solid lipid nanoparticles (SLNs) of this compound, but the resulting particles are large (>500 nm) and aggregate within a few hours. What should I troubleshoot?

    • A: This is a common formulation challenge. Consider the following troubleshooting steps:

      • Surfactant Concentration: The type and concentration of surfactant are critical for stabilizing nanoparticles. You may need to screen different surfactants or increase the concentration of your current one to provide a sufficient steric or electrostatic barrier against aggregation.

      • Lipid Composition: The choice of solid lipid affects drug loading and particle stability. Experiment with different lipids or combinations of lipids.

      • Homogenization/Sonication Parameters: The energy input during preparation is key. Optimize the high-speed homogenization time/speed and/or the probe sonication time/amplitude to achieve smaller particle sizes.

      • Drug Loading: Overloading the lipid matrix can lead to drug expulsion and particle instability. Try reducing the initial drug concentration to see if stability improves.

Quantitative Data on Bioavailability Enhancement

While specific data for this compound formulations are limited, extensive research on the closely related salvianolic acid B (SalB) provides a strong basis for comparison. The following table summarizes the pharmacokinetic improvements achieved for SalB using different formulation strategies.

Formulation StrategyAnimal ModelKey Pharmacokinetic ParametersRelative Bioavailability (%)Reference
Salvianolic Acid B (Control) RatCmax: 0.9 µg/mL, AUC: 257 µg/mL·min100% (Baseline)[14][21]
Phospholipid Complex-Loaded Nanoparticles RatCmax: 3.4 µg/mL, AUC: 664 µg/mL·min286%[14][21]
Pellets with Phospholipid Complex RatAUC(0-t): 1.57 times higher than SalB pellets~157%[13]
Salvianolic Acid B (Control) RatOral Bioavailability: 2.3%N/A[22][23]
Salvianolic Acid B (Control) DogOral Bioavailability: 1.07 ± 0.43%N/A[24]

Experimental Protocols

Protocol 1: Preparation of an this compound - Phospholipid Complex

This protocol is adapted from methods used for salvianolic acid B.[13][14]

  • Dissolution: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a molar ratio of 1:1 or 1:2 in a suitable organic solvent (e.g., absolute ethanol or methanol) in a round-bottom flask.

  • Reaction: Stir the solution at a controlled temperature (e.g., 40-60°C) for 2-4 hours under a nitrogen atmosphere to prevent oxidation.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum until a thin film or solid residue is formed.

  • Drying: Dry the resulting complex in a vacuum desiccator for 24-48 hours to remove any residual solvent.

  • Characterization: The formation of the complex should be confirmed using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Diffraction (XRD). A successful complex formation is indicated by the disappearance of the endothermic peak of the pure drug in DSC thermograms.

Protocol 2: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is based on the validated method for salvianolic acid C.[4][5]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a related compound not present in the sample).

    • Add 500 µL of ethyl acetate.

    • Vortex for 5 minutes to extract the analyte.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 (3.5 µm, 2.1 × 100 mm) or equivalent.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.

    • Monitored Ions: Set the instrument to monitor the specific m/z transitions for this compound and the internal standard.

Visualizations

Bioavailability_Barriers Figure 1: Barriers to Oral Bioavailability of this compound cluster_gut Gastrointestinal Tract cluster_liver Liver Dose Oral Administration Sol Dissolution in GI Fluids Dose->Sol Poor Solubility (Barrier 1) Abs Permeation Across Intestinal Epithelium Sol->Abs Low Permeability (Barrier 2) Met First-Pass Metabolism Abs->Met Portal Vein Sys Systemic Circulation Met->Sys Low Bioavailability

Caption: Barriers to the oral bioavailability of this compound.

Enhancement_Strategies Figure 2: Logic of Bioavailability Enhancement Strategies cluster_problems Bioavailability Barriers cluster_solutions Formulation Solutions P1 Poor Solubility P2 Low Permeability P3 Metabolic Instability S1 Amorphous Solid Dispersions S1->P1 Increases Dissolution S2 Nanoformulations (SLNs, Liposomes) S2->P1 Improves Dispersion S2->P2 Facilitates Uptake S2->P3 Protects Drug S3 Phospholipid Complexes S3->P2 Increases Lipophilicity S4 Co-amorphization with Metabolism Inhibitors S4->P1 S4->P2 S4->P3 Inhibits Enzymes

Caption: Matching formulation strategies to specific bioavailability barriers.

Experimental_Workflow Figure 3: General Workflow for In Vivo Bioavailability Assessment A Formulation Preparation B Animal Dosing (Oral Gavage) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Sample Extraction (LLE or PPT) D->E F LC-MS/MS Analysis E->F G Data Processing & PK Parameter Calculation F->G

Caption: A typical experimental workflow for preclinical pharmacokinetic studies.

References

Validation & Comparative

A Comparative Guide to the In Vivo Neuroprotective Effects of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of neuroprotective agents, Isosalvianolic Acid C (SalC) has emerged as a promising candidate. This guide provides an objective comparison of SalC's in vivo performance against related compounds—Salvianolic Acid A (SalA), Salvianolic Acid B (SalB)—and the clinically approved drug, Edaravone. The experimental data herein is derived from studies utilizing the transient middle cerebral artery occlusion (tMCAO) model in rodents, a well-established model for ischemic stroke research.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative data on the neuroprotective effects of this compound and its alternatives in the tMCAO model. The primary endpoints evaluated are the reduction in cerebral infarct volume and the improvement in neurological deficit scores.

CompoundDosageAnimal ModelInfarct Volume Reduction (%)Neurological Score ImprovementSource
This compound (SalC) 20 mg/kgtMCAO Mice49.8%Significant Improvement[1]
40 mg/kgtMCAO Mice64.7%Significant Improvement[1]
Salvianolic Acid A (SalA) 5 mg/kgtMCAO RatsSignificant ReductionSignificant Improvement[2]
10 mg/kgtMCAO RatsSignificant ReductionSignificant Improvement[2]
Salvianolic Acid B (SalB) 10 mg/kgtMCAO RatsSignificant ReductionSignificant Improvement[3]
20 mg/kgtMCAO RatsSignificant ReductionSignificant Improvement[3]
30 mg/kgtMCAO Mice76.3%Significant Improvement[4]
45 mg/kgtMCAO Mice35.2%No Significant Improvement[5]
Edaravone 3 mg/kgtMCAO MiceComparable to 40 mg/kg SalCComparable to 40 mg/kg SalC[1]

Experimental Protocols

The in vivo data presented in this guide are primarily based on the transient middle cerebral artery occlusion (tMCAO) model. Below is a detailed methodology for this key experiment.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

Objective: To induce focal cerebral ischemia followed by reperfusion to mimic the pathophysiology of ischemic stroke in humans.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Isoflurane anesthesia system

  • Heating pad with rectal probe for temperature control

  • Operating microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Surgical Incision: Make a midline neck incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with a 6-0 silk suture. Place a temporary ligature on the ICA.

  • Monofilament Insertion: Make a small incision in the ECA between the two ligatures. Insert a 6-0 nylon monofilament through the ECA stump and gently advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm from the carotid bifurcation.

  • Confirmation of Occlusion: Use a Laser Doppler flowmeter to monitor cerebral blood flow (CBF) in the territory of the MCA. A successful occlusion is marked by a sharp decrease in CBF (typically >70%).

  • Ischemia Duration: Maintain the monofilament in place for the desired duration of ischemia (e.g., 60 or 90 minutes).

  • Reperfusion: After the ischemic period, carefully withdraw the monofilament to allow for reperfusion of the MCA territory.

  • Wound Closure and Recovery: Remove the ligatures (except for the permanent one on the ECA stump) and suture the neck incision. Allow the animal to recover from anesthesia in a warm cage.

Post-operative Care:

  • Administer analgesics as required.

  • Provide soft, moistened food and water to facilitate intake.

  • Monitor the animal for any signs of distress.

Outcome Assessment:

  • Neurological Deficit Scoring: Evaluate neurological function at specific time points post-surgery (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).

  • Infarct Volume Measurement: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while the viable tissue will be red. Quantify the infarct volume using image analysis software.

Mandatory Visualization: Signaling Pathways

The neuroprotective effects of this compound and its alternatives are attributed to their modulation of distinct signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

SalC_Pathway SalC This compound TLR4 TLR4 SalC->TLR4 TREM1 TREM1 SalC->TREM1 NFkB NF-κB TLR4->NFkB TREM1->NFkB Inflammation Neuroinflammation NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection

Caption: this compound's neuroprotective mechanism.

SalA_Pathway SalA Salvianolic Acid A PKA PKA SalA->PKA CREB CREB PKA->CREB cFos c-Fos CREB->cFos Apoptosis Apoptosis cFos->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: Salvianolic Acid A's anti-apoptotic pathway.

SalB_Pathway SalB Salvianolic Acid B SIRT1 SIRT1 SalB->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Caption: Salvianolic Acid B's antioxidant mechanism.

Experimental_Workflow start Animal Acclimatization tMCAO tMCAO Surgery start->tMCAO treatment Drug Administration (SalC, SalA, SalB, or Edaravone) tMCAO->treatment neuro_eval Neurological Deficit Scoring treatment->neuro_eval euthanasia Euthanasia and Brain Collection neuro_eval->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Analysis staining->analysis

Caption: In vivo experimental workflow for tMCAO studies.

References

A Comparative Analysis of Isosalvianolic Acid C and Edaravone for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of effective neuroprotective agents. This guide provides a comparative analysis of two such agents: Isosalvianolic Acid C, a polyphenolic compound derived from Salvia miltiorrhiza, and Edaravone, a potent free radical scavenger. While direct head-to-head clinical trials are currently unavailable, this document synthesizes existing preclinical and clinical data to offer a comparative overview of their mechanisms of action, efficacy, and safety profiles to inform future research and drug development efforts.

Introduction

The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal death. Neuroprotective agents aim to interrupt this cascade and preserve brain tissue. This compound and edaravone represent two distinct yet promising approaches to neuroprotection in the context of ischemic stroke.

This compound is a water-soluble compound extracted from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). It is known for its potent anti-inflammatory and antioxidant properties.

Edaravone is a synthetic small-molecule free radical scavenger. It has been approved for the treatment of acute ischemic stroke in Japan since 2001 and is also used for the treatment of amyotrophic lateral sclerosis (ALS).[1][2]

Mechanism of Action

The neuroprotective effects of this compound and Edaravone are attributed to their distinct molecular mechanisms.

This compound: Anti-inflammation and Neuroprotection

This compound primarily exerts its neuroprotective effects by modulating inflammatory pathways. Preclinical studies have shown that it can significantly reduce neuroinflammation mediated by microglia.[3] A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) signaling pathway.[3] By down-regulating this pathway, this compound reduces the production of pro-inflammatory cytokines, thereby mitigating ischemic brain injury.[3]

Isosalvianolic_Acid_C_Pathway cluster_0 Ischemic Stroke cluster_1 Microglia Activation cluster_2 Inflammatory Response Ischemia Ischemia/Reperfusion Injury TLR4 TLR4 Ischemia->TLR4 activates TREM1 TREM1 TLR4->TREM1 activates NFkB NF-κB TREM1->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines promotes transcription of Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage Isosalvianolic_Acid_C This compound Isosalvianolic_Acid_C->TLR4 inhibits Isosalvianolic_Acid_C->TREM1 inhibits Isosalvianolic_Acid_C->NFkB inhibits

Caption: Mechanism of this compound in Ischemic Stroke.
Edaravone: Potent Free Radical Scavenger

Edaravone's primary mechanism of action is its ability to scavenge free radicals, which are highly reactive molecules that cause significant cellular damage during ischemic stroke.[1] As a low-molecular-weight antioxidant, edaravone can effectively neutralize both water-soluble and lipid-soluble peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[1] This action helps to reduce cerebral edema, inhibit delayed neuronal death, and protect the vascular endothelium.[1][3]

Edaravone_Pathway cluster_0 Ischemic Stroke cluster_1 Oxidative Stress Ischemia Ischemia/Reperfusion Injury ROS Reactive Oxygen Species (Free Radicals) Ischemia->ROS generates LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation induces CellularDamage Cellular Damage (Neurons, Endothelium) LipidPeroxidation->CellularDamage Edaravone Edaravone Edaravone->ROS scavenges

Caption: Mechanism of Edaravone in Ischemic Stroke.

Preclinical and Clinical Efficacy: A Comparative Overview

Direct comparative studies between this compound and Edaravone are lacking. The following tables summarize the available data from individual studies.

Preclinical Data
FeatureThis compoundEdaravone
Animal Model Transient middle cerebral artery occlusion (tMCAO) in miceVarious models including rat MCAO
Key Findings - Significantly reduced infarct volume.[3] - Improved neurological deficits.[3] - Reversed pathological changes.[3] - Down-regulated the TLR4-TREM1-NF-κB pathway in microglia.[3]- Reduced infarct volume.[1] - Ameliorated neurological symptoms.[1] - Inhibited cerebral edema.[1] - Protected against neuronal and endothelial cell damage.[1]
Mechanism Focus Anti-inflammationFree radical scavenging
Clinical Data

Clinical data for this compound in stroke is less extensive compared to Edaravone.

FeatureThis compound (Salvianolic Acids for Injection)Edaravone
Study Design Meta-analysis of 58 randomized controlled trials (RCTs) in China.[4]Meta-analysis of 7 RCTs with 2069 patients.[5]
Primary Efficacy Endpoints - Increased total clinical effective rate (P < .001).[4] - Improved National Institute of Health Stroke Scale (NIHSS) scores.[4] - Improved modified Rankin Scale (mRS) scores.[4]- Significant improvement in neurological impairment (RR = 1.54, 95% CI, 1.27‐1.87, P < 0.01).[5] - Significant reduction in mortality (RR = 0.55, 95% Cl, 0.43‐0.7, P < 0.01).[5]
Key Outcomes - Promoted recovery of activities of daily living and cognitive functions.[4] - Improved perfusion of hypoperfused brain tissue.[6]- Favorable outcomes (mRS ≤2) at 90 days in 72% of patients in one study vs. 40% in placebo (P < 0.005).[7] - Improved Barthel Index scores.[7]
Safety Increased risk of adverse events, though generally controllable.[4]No statistically significant difference in treatment-related adverse events compared to control (RR = 0.83, 95% CI, 0.51‐1.34, P = 0.43).[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

This compound: Preclinical Study Protocol (tMCAO Model)
  • Animal Model: Male C57BL/6J mice.

  • Ischemia Induction: Transient middle cerebral artery occlusion (tMCAO) was induced by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery for 60 minutes, followed by reperfusion.

  • Drug Administration: this compound (or vehicle) was administered intraperitoneally at the time of reperfusion.

  • Outcome Measures:

    • Infarct Volume: Measured at 24 hours post-tMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

    • Neurological Deficit Score: Assessed using a 5-point scale to evaluate motor deficits.

    • Histopathological Changes: Brain sections were stained with hematoxylin and eosin (H&E) to observe neuronal damage.

    • Molecular Analysis: Western blotting and quantitative real-time PCR were used to measure the expression levels of proteins and genes in the TLR4-TREM1-NF-κB pathway in microglia.

tMCAO_Workflow cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Treatment cluster_3 Outcome Assessment (24h post-tMCAO) A1 C57BL/6J Mice S1 Anesthesia A1->S1 S2 tMCAO Induction (60 min occlusion) S1->S2 S3 Reperfusion S2->S3 T1 This compound (i.p. at reperfusion) S3->T1 O1 Infarct Volume (TTC) T1->O1 O2 Neurological Scoring T1->O2 O3 Histopathology (H&E) T1->O3 O4 Molecular Analysis (Western Blot, qPCR) T1->O4

Caption: Experimental Workflow for Preclinical Evaluation of this compound.
Edaravone: Clinical Trial Protocol (Acute Ischemic Stroke)

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with acute ischemic stroke presenting within 72 hours of onset.

  • Intervention:

    • Treatment Group: Edaravone 30 mg administered intravenously twice daily for 14 days.[7]

    • Control Group: Placebo (normal saline) administered on the same schedule.[7]

  • Outcome Measures:

    • Primary Outcome: Functional outcome at 90 days, assessed by the modified Rankin Scale (mRS), with a favorable outcome defined as an mRS score of ≤2.[7]

    • Secondary Outcomes:

      • Neurological improvement assessed by the National Institutes of Health Stroke Scale (NIHSS).

      • Activities of daily living assessed by the Barthel Index.[7]

    • Safety Assessment: Monitoring and recording of all adverse events.

Discussion and Future Directions

This compound and Edaravone both demonstrate significant neuroprotective potential in the context of ischemic stroke, albeit through different primary mechanisms. This compound's anti-inflammatory action presents a compelling therapeutic strategy, targeting a key component of the delayed injury cascade. Edaravone's established efficacy as a free radical scavenger provides a more direct intervention against the initial oxidative burst.

The combination of edaravone with dexborneol, which adds an anti-inflammatory component, has shown synergistic effects and improved functional outcomes compared to edaravone alone.[2] This suggests that a multi-target approach, addressing both oxidative stress and inflammation, may be more effective in treating acute ischemic stroke.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical trials are essential to definitively compare the efficacy and safety of this compound and Edaravone.

  • Combination Therapies: Investigating the potential synergistic effects of combining this compound with a potent antioxidant like Edaravone.

  • Dose-Response and Therapeutic Window: Further studies are needed to optimize the dosing regimen and determine the therapeutic window for this compound.

  • Long-term Outcomes: Evaluating the long-term effects of both agents on cognitive function and quality of life post-stroke.

Conclusion

References

Validating the Antioxidant Activity of Isosalvianolic Acid C using the DPPH Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of isosalvianolic acid C, evaluated through the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. We will delve into the experimental protocol, present comparative data with other known antioxidants, and visualize the underlying scientific processes.

This compound belongs to the family of salvianolic acids, which are potent antioxidants.[1] These water-soluble phenolic compounds, primarily isolated from Salvia miltiorrhiza, are recognized for their ability to scavenge free radicals, which plays a crucial role in mitigating oxidative stress associated with numerous diseases.[1][2] The DPPH assay is a common, reliable, and straightforward method to assess the radical-scavenging capabilities of compounds like this compound.[3][4][5] The principle of this assay lies in the reduction of the stable DPPH free radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine upon reacting with an antioxidant.[6] The degree of this color change, measured spectrophotometrically, is proportional to the antioxidant activity of the substance being tested.[7]

Comparative Antioxidant Activity

The antioxidant potential of a compound in the DPPH assay is typically expressed by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[8] A lower IC50 value indicates a higher antioxidant potency.[8] While specific IC50 values for this compound are not as commonly cited as for other salvianolic acids, the available literature allows for a strong comparative analysis. Salvianolic acids, as a class, have demonstrated significant antioxidant activity, often comparable or superior to well-known antioxidants.[1]

For context, the table below presents the IC50 values of various salvianolic acids and standard antioxidants as determined by the DPPH assay.

CompoundIC50 Value (µg/mL)Reference Compound(s)IC50 Value (µg/mL)
Salvianolic Acid BReported to have higher scavenging activity than Vitamin CAscorbic Acid5.12[9]
Salvianolic Acid AConsidered the most potent antioxidant among salvianolic acids[1]BHA (Butylated hydroxyanisole)13.37[9]
Salvia amplexicaulis (leaf ethanol extract)16.07[9]BHT (Butylated hydroxytoluene)17.94[9]
Salvia amplexicaulis (whole plant methanol extract)21.28[9]TroloxIC50 varies, used as a standard[10]

Note: The IC50 values can vary slightly between different studies due to minor variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed methodology for conducting the DPPH assay to evaluate the antioxidant activity of this compound.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (test sample)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol (spectrophotometric grade)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark, as DPPH is light-sensitive.[11]

  • Test Sample Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test sample.

3. Assay Procedure:

  • Reaction Setup: In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test sample, positive control, and a solvent-only blank to separate wells.[11][12]

  • Initiation of Reaction: To each well, add a fixed volume (e.g., 100 µL) of the DPPH working solution and mix thoroughly.[7][11]

  • Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for a specified period (e.g., 30 minutes).[3][11] The incubation time is crucial and should be standardized.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.[3][12]

4. Data Analysis:

  • Calculate the Percentage of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula[3][12]:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    Where the "Control" is the reaction mixture containing only the DPPH solution and the solvent.

  • Determine the IC50 Value: Plot a graph of the percentage of inhibition versus the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical, which can be determined from the graph by interpolation.[13]

Visualizing the Process

To better understand the experimental and chemical processes, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control in Microplate DPPH_Sol->Mix Sample_Sol Prepare Serial Dilutions of this compound Sample_Sol->Mix Control_Sol Prepare Serial Dilutions of Ascorbic Acid (Control) Control_Sol->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Radical_Scavenging DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced) DPPH_Radical->DPPH_H Donates H• Antioxidant Isosalvianolic Acid C (H-A) Antioxidant->DPPH_Radical Antioxidant_Radical Antioxidant• (A•) Antioxidant->Antioxidant_Radical Loses H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Conclusion

The DPPH assay is a fundamental tool for validating the antioxidant capacity of compounds like this compound. While a precise IC50 value for this compound requires specific experimental determination, the broader family of salvianolic acids consistently demonstrates potent free radical scavenging activity, often outperforming or rivaling standard antioxidants such as BHA, BHT, and even ascorbic acid. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other natural antioxidant compounds.

References

Isosalvianolic Acid C: A Comparative Analysis of Efficacy in Ischemic Stroke and Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis and comparison of the efficacy of Isosalvianolic Acid C with alternative treatments in preclinical models of ischemic stroke and renal fibrosis. The information is intended to support researchers and professionals in the field of drug development in their evaluation of this compound for further investigation.

Efficacy in Ischemic Stroke

This compound (SalC) has demonstrated significant neuroprotective effects in animal models of ischemic stroke. The primary mechanism of action appears to be the inhibition of neuroinflammation through the TLR4-TREM1-NF-κB signaling pathway.

Comparative Efficacy Data

The following table summarizes the quantitative efficacy data of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke, compared to Edaravone, a clinically used neuroprotective agent, and historical data for Alteplase (tPA), the standard-of-care thrombolytic agent.

Treatment GroupDosageInfarct Volume Reduction (%)Neurological Deficit Score ImprovementReference
This compound 20 mg/kg50.2Significant improvement[1]
This compound 40 mg/kg64.7Significant improvement (comparable to Edaravone)[1]
Edaravone 3 mg/kgNot reported directly, but SalC (40mg/kg) effect was comparableSignificant improvement[1]
Alteplase (tPA) 10 mg/kg~31.7 (early administration)Not consistently reported in preclinical studies[2][3]

Note: Direct head-to-head preclinical studies of this compound and tPA are limited. The tPA data is derived from a meta-analysis of studies using a similar stroke model. Neurological deficit scores are often assessed using scales like the mNSS, where a lower score indicates better function.

Signaling Pathway in Ischemic Stroke

The neuroprotective effect of this compound in ischemic stroke is attributed to its ability to suppress neuroinflammation. It achieves this by inhibiting the TLR4-TREM1-NF-κB signaling pathway in microglia.

Ischemic_Stroke_Signaling_Pathway cluster_ischemia Ischemic Brain Injury cluster_microglia Microglia Activation cluster_inflammation Neuroinflammation cluster_intervention Therapeutic Intervention Ischemia/Reperfusion Ischemia/Reperfusion TLR4 TLR4 Ischemia/Reperfusion->TLR4 TREM1 TREM1 TLR4->TREM1 activates NFkB NF-κB TREM1->NFkB activates Inflammatory Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Inflammatory Cytokines promotes transcription Neuronal Damage Neuronal Damage Inflammatory Cytokines->Neuronal Damage SalC This compound SalC->TREM1 inhibits

Caption: Signaling pathway of this compound in ischemic stroke.

Efficacy in Renal Fibrosis

This compound has also shown promise in ameliorating renal fibrosis, a common pathway for chronic kidney disease progression. Its mechanism in this context involves the inhibition of the TGF-β/Smad signaling pathway, a key driver of fibrosis.

Comparative Efficacy Data

The following table presents the efficacy of this compound in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis, compared to Losartan, a standard-of-care angiotensin II receptor blocker used in chronic kidney disease.

Treatment GroupDosageReduction in Fibrotic Markers (e.g., Collagen I, α-SMA)Reference
This compound 100 µM (in vitro)Dose-dependent reduction in N-cadherin and vimentin[4]
Losartan 10 mg/kg/daySignificant reduction in Collagen I, α-SMA, and Vimentin[5][6]

Note: The provided data for this compound in renal fibrosis is from in vitro studies, while the Losartan data is from in vivo studies. Direct in vivo comparative studies are needed for a more definitive comparison.

Signaling Pathway in Renal Fibrosis

In renal fibrosis, this compound exerts its anti-fibrotic effects by interfering with the TGF-β/Smad signaling cascade, which reduces the expression of pro-fibrotic genes.

Renal_Fibrosis_Signaling_Pathway cluster_injury Renal Injury cluster_tgf TGF-β Signaling cluster_fibrosis Fibrotic Response cluster_intervention_rf Therapeutic Intervention Renal Injury Stimulus e.g., UUO TGFb TGF-β1 Renal Injury Stimulus->TGFb TGFbR TGF-β Receptor TGFb->TGFbR binds to pSmad3 p-Smad3 TGFbR->pSmad3 phosphorylates Fibroblast Activation Fibroblast Activation pSmad3->Fibroblast Activation promotes ECM Deposition Extracellular Matrix Deposition Fibroblast Activation->ECM Deposition SalC_rf This compound SalC_rf->pSmad3 inhibits

Caption: Signaling pathway of this compound in renal fibrosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

The tMCAO model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[7][8][9]

tMCAO_Workflow start Animal Preparation (Anesthesia, Monitoring) surgery Surgical Procedure: Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) start->surgery occlusion Insert Filament into ICA to Occlude Middle Cerebral Artery (MCA) surgery->occlusion reperfusion Withdraw Filament after Defined Occlusion Period (e.g., 60-90 min) to Allow Reperfusion occlusion->reperfusion treatment Administer Treatment (this compound or Vehicle) reperfusion->treatment evaluation Post-operative Care and Neurological Assessment (e.g., mNSS) treatment->evaluation analysis Sacrifice and Brain Tissue Analysis: Infarct Volume Measurement (TTC Staining), Immunohistochemistry, Western Blot evaluation->analysis end Data Analysis analysis->end

Caption: Experimental workflow for the tMCAO model of ischemic stroke.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a robust and reproducible method for inducing renal interstitial fibrosis.[10][11][12]

UUO_Workflow start_uu Animal Preparation (Anesthesia) surgery_uu Surgical Procedure: Midline or Flank Incision to Expose the Left Ureter start_uu->surgery_uu ligation_uu Ligate the Left Ureter at Two Points with Silk Suture surgery_uu->ligation_uu closure_uu Suture the Incision ligation_uu->closure_uu treatment_uu Administer Treatment (e.g., this compound or Vehicle) for a Defined Period (e.g., 7-14 days) closure_uu->treatment_uu sacrifice_uu Sacrifice and Kidney Tissue Collection treatment_uu->sacrifice_uu analysis_uu Histological Analysis (Masson's Trichrome, Sirius Red), Immunohistochemistry (α-SMA, Collagen I), Western Blot, qRT-PCR sacrifice_uu->analysis_uu end_uu Data Analysis analysis_uu->end_uu

Caption: Experimental workflow for the UUO model of renal fibrosis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Isosalvianolic Acid C and its related, well-researched phenolic compounds: Salvianolic Acid B, Danshensu (Salvianic Acid A), and Rosmarinic Acid. These compounds, primarily derived from medicinal plants like Salvia miltiorrhiza (Danshen), are recognized for their potent biological activities. This document synthesizes experimental data to objectively compare their performance across key therapeutic areas, details common experimental methodologies, and illustrates critical signaling pathways.

Introduction to the Compounds

Phenolic acids are a major class of water-soluble bioactive components found in the genus Salvia. Their complex chemical structures, featuring multiple catechol rings, contribute to their significant antioxidant and pleiotropic health benefits.

  • This compound (ISC) : A depside with a dibenzooxepin skeleton, ISC is found in various Salvia species.[1][2] While less studied than its isomers, it is associated with potential cardioprotective, hepatoprotective, and antiviral activities.[3]

  • Salvianolic Acid B (Sal B) : As one of the most abundant and potent water-soluble compounds in Danshen, Sal B is a powerful antioxidant.[4][5] Its therapeutic potential has been extensively explored in the context of cardiovascular diseases, fibrosis, and cancer, primarily through its anti-inflammatory, anti-apoptotic, and anti-fibrotic actions.[6][7][8]

  • Danshensu (DSS) / Salvianic Acid A : Structurally simpler, Danshensu is an alpha-hydroxy carboxylic acid also isolated from Salvia miltiorrhiza.[9] It is known for enhancing microcirculation, inhibiting platelet aggregation, and exerting protective effects against cardiocerebrovascular diseases and cancers.[10][11]

  • Rosmarinic Acid (RA) : An ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, RA is widely distributed in the Lamiaceae family.[12][13] It exhibits a broad spectrum of pharmacological activities, including remarkable antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[14][15]

Comparative Analysis of Biological Activities

The therapeutic efficacy of these compounds stems from their ability to modulate multiple biological pathways. Below is a head-to-head comparison based on available experimental data.

Antioxidant Activity

The core mechanism for many of the observed therapeutic effects is the potent antioxidant capacity of these phenolic compounds, which allows them to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant systems.

Salvianolic Acid B is consistently reported as one of the most powerful antioxidants among the salvianolic acids.[5][16] These compounds can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) via the Nrf2 signaling pathway.[7][8] Rosmarinic acid also enhances the expression of phase II detoxifying enzymes by activating Nrf2.[17] Danshensu's antioxidant effect is central to its protective role against ischemia-reperfusion injury.[18]

CompoundAssayResult (IC50 / Effect)Reference
Danshensu DPPH ScavengingIC50: ~80 µg/mL[19]
Nitric Oxide ScavengingIC50: ~70 µg/mL[19]
Lipid Peroxidation (LPO)IC50: ~65 µg/mL[19]
Salvianolic Acid B Cell Viability (vs. H₂O₂)Enhanced SOD activity at 2.5, 5, 10 mg/L[20]
ROS ScavengingPotent scavenger, often cited as the strongest among salvianolic acids[5][16]
Rosmarinic Acid Antioxidant EnzymesIncreases SOD and CAT activity in diabetic rats (10 mg/kg)[12]
Lipid PeroxidationReduces TBARS levels in diabetic rats (10 mg/kg)[12]
Antioxidant ParametersIncreased GSH and SOD, decreased MDA in arthritic rats (25 & 50 mg/kg)[21]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. These compounds exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating key signaling pathways like NF-κB.

Salvianolic Acid B and Rosmarinic Acid have been shown to inhibit the expression of TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[6][7][12] This is often achieved by preventing the nuclear translocation of NF-κB, a master regulator of the inflammatory response.[7][12] Danshensu has also been demonstrated to mitigate inflammation in models of doxorubicin-induced cardiotoxicity by down-regulating TNF-α and IL-6.[18]

CompoundModel / TargetEffectReference
Salvianolic Acid B LPS-treated HASMCsInhibited COX-2, MMP-2, MMP-9 via suppression of ERK1/2 and JNK[16]
Ethanol-induced Hepatic InflammationDecreased levels of TNF-α and IL-6[20]
Danshensu Doxorubicin-induced CardiotoxicityDown-regulated TNF-α and IL-6 levels[18]
Rosmarinic Acid Rat Model of Colon CarcinogenesisReduced TNF-α, COX-2, and IL-6 levels (5 mg/kg)[12]
Freund's Adjuvant-induced ArthritisSignificantly decreased TNF-α levels (25 & 50 mg/kg)[21]
Cardioprotective and Neuroprotective Effects

These compounds offer significant protection to the cardiovascular and nervous systems, primarily through their anti-apoptotic and antioxidant mechanisms, often involving the PI3K/Akt pathway.

Danshensu and its derivatives are particularly noted for their protective effects against cardiocerebrovascular diseases.[10] Sodium Danshensu (SDSS) has been shown to reduce infarct volume and inhibit apoptosis in cerebral ischemia models by activating the PI3K/Akt signaling pathway.[22] Similarly, Salvianolic Acid B provides cardioprotective and neuroprotective activity through its anti-oxidative and anti-inflammatory actions.[20] Rosmarinic acid offers neuroprotection against Aβ-induced toxicity by reducing lipid peroxidation and inhibiting phosphorylated p38 MAPK levels.[12]

CompoundDisease ModelKey Mechanism / EffectReference
Salvianolic Acid B Myocardial InfarctionReduces infarct size and blood lactate dehydrogenase[20]
Danshensu (as SDSS) Cerebral Ischemia/ReperfusionActivates PI3K/Akt pathway, increases Bcl-2/Bax ratio[22]
Danshensu Doxorubicin-induced CardiotoxicityMitigates cardiotoxicity by exerting anti-inflammatory effects[18]
Rosmarinic Acid Aβ-induced NeurotoxicityLowers lipid peroxidation, DNA & ROS formation[12]

Signaling Pathways and Mechanisms of Action

The biological activities of these compounds are mediated by their interaction with complex intracellular signaling networks. The diagrams below illustrate key pathways they modulate.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Phenols Salvianolic Acid B Rosmarinic Acid Phenols->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, SOD, NQO1) ARE->Genes activates transcription Genes->ROS reduces

Caption: Activation of the Nrf2 antioxidant pathway by phenolic compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates Phenols Salvianolic Acid B Rosmarinic Acid Danshensu Phenols->IKK inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB_p P-IκBα IkB_NFkB->IkB_p NFkB_free NF-κB (p65/p50) IkB_NFkB->NFkB_free releases Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds to Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of these compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the in vitro antioxidant activity of a compound.

DPPH_Workflow start Start prep_dpph Prepare DPPH solution in methanol (e.g., 0.1 mM) start->prep_dpph prep_samples Prepare serial dilutions of test compounds (e.g., 10-160 µg/mL) start->prep_samples mix Mix DPPH solution with test compound or standard (e.g., Ascorbic Acid) prep_dpph->mix prep_samples->mix incubate Incubate in the dark at room temperature (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate scavenging activity (%) and determine IC50 value measure->calculate end End calculate->end

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Methodology:

  • Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark. Test compounds and a positive control (e.g., Ascorbic acid, Trolox) are prepared in a series of concentrations.[19]

  • Reaction: An aliquot of the test compound solution (e.g., 1 mL) is mixed with the DPPH solution (e.g., 1 mL). A control sample is prepared using the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (approx. 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.[19]

Protocol 2: In Vivo Model of Freund's Complete Adjuvant (FCA)-Induced Arthritis

This animal model is used to evaluate the anti-inflammatory and anti-arthritic potential of compounds.

Methodology:

  • Animal Model: Arthritis is induced in Wistar rats by a single sub-plantar injection of Freund's Complete Adjuvant (0.1 mL) into the right hind paw.[21]

  • Treatment Groups: Animals are divided into groups: a normal control, an arthritic control (receiving vehicle), and treatment groups receiving different doses of the test compound (e.g., Rosmarinic Acid at 25 and 50 mg/kg, administered orally) for a set period (e.g., 28 days).[21]

  • Parameter Assessment:

    • Physical Parameters: Paw volume, paw thickness, and arthritic score are measured at regular intervals. Body weight is also monitored.

    • Hematological Parameters: At the end of the experiment, blood is collected to analyze parameters like white blood cell count, red blood cell count, and erythrocyte sedimentation rate.

    • Biochemical Analysis: Serum is used to measure levels of inflammatory markers like TNF-α.

    • Oxidative Stress Markers: Paw tissue homogenate is used to assess the levels of antioxidant enzymes (SOD, GSH) and lipid peroxidation (MDA).[21]

  • Data Analysis: The data from treated groups are compared with the arthritic control group to determine the statistical significance of the compound's effects.

Conclusion

This compound, Salvianolic Acid B, Danshensu, and Rosmarinic Acid are potent phenolic compounds with overlapping yet distinct therapeutic profiles.

  • Salvianolic Acid B stands out for its exceptionally strong antioxidant activity and has been extensively studied for its protective effects across a wide range of diseases, particularly cardiovascular disorders.[4][6]

  • Danshensu is notable for its benefits to the circulatory system and its demonstrated efficacy in models of cerebral and cardiac ischemia.[10][22]

  • Rosmarinic Acid exhibits a broad and versatile range of activities, with strong evidence for its anti-inflammatory, neuroprotective, and anticancer effects.[12][14]

  • This compound remains the least characterized of the group, but initial findings suggest it shares the hepatoprotective and cardioprotective qualities of its relatives, warranting further investigation into its specific mechanisms and potential as a therapeutic agent.[3]

For drug development professionals, while all four compounds show promise, Salvianolic Acid B and Rosmarinic Acid currently have the most robust body of supporting experimental data. Future research should focus on direct, quantitative head-to-head studies to better delineate their comparative efficacy and on further elucidating the unique therapeutic potential of this compound.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Isosalvianolic Acid C, a key active component in many traditional herbal medicines. The focus is on providing supporting experimental data and detailed methodologies to aid in the selection and cross-validation of analytical techniques for research and drug development purposes.

Data Presentation: Performance Characteristics of Analytical Methods

Parameter HPLC-UV LC-MS/MS Source
Linearity Range 10.8 - 259.4 µg/mL (for Salvianolic Acid B)5 - 1000 ng/mL (for Salvianolic Acid C)[2][3]
Precision (RSD%) < 7% (Intra-day)< 9.96% (Intra- and Inter-day)[2][3]
Accuracy (RE%) Not explicitly stated, recovery within 71-83%±3.64%[2][3]
Recovery (%) 71 - 83%> 89.13%[2][3]
Limit of Quantification (LOQ) 10.8 µg/mL (for Salvianolic Acid B)5 ng/mL (for Salvianolic Acid C)[2][3]
Specificity Moderate, potential for co-eluting peaksHigh, based on mass-to-charge ratio
Parameter LC-MS (for Salvianolic Acid D) Source
Linearity Range 3.3 - 666.7 ng/mL[4][5]
Precision (RSD%) < 7.69% (Intra- and Inter-day)[4][5]
Accuracy (%) 91 - 104%[4][5]
Recovery (%) Not explicitly stated
Limit of Quantification (LOQ) 3.3 ng/mL[4][5]
Specificity High

Experimental Protocols

Detailed methodologies are essential for the successful replication and cross-validation of analytical results. Below are representative protocols for HPLC-UV and LC-MS/MS methods applicable to the analysis of this compound and related compounds.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Salvianolic Acid B (Adaptable for this compound)

This method is based on a validated assay for Salvianolic Acid B in rat plasma and can be adapted for this compound.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add the internal standard.[3]

    • Perform liquid-liquid extraction.[3]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column.[3]

    • Mobile Phase: A linear gradient of acetonitrile and aqueous phosphoric acid.[3]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 280 nm.[3]

    • Injection Volume: Standard injection volumes (e.g., 10-20 µL).

Protocol 2: Liquid Chromatography with Mass Spectrometry (LC-MS) for this compound

This sensitive and specific method was developed for the determination of Salvianolic Acid C in rat plasma.[2][6]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.[2][6]

  • Liquid Chromatography Conditions:

    • LC System: A standard LC system.

    • Column: Zorbax SB-C18 column (e.g., 3.5 µm, 2.1 × 100 mm).[2][6]

    • Mobile Phase: Acetonitrile and water.[2][6]

    • Flow Rate: 0.3 mL/min.[2][6]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A single quadrupole mass spectrometer.[2][6]

    • Ionization Source: Electrospray ionization (ESI) source.[2][6]

    • Detection Mode: Selected Ion Monitoring (SIM).[2][6]

Mandatory Visualization

The following diagrams illustrate the workflow for analytical method cross-validation and a general representation of the analytical process.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method A (Reference) cluster_1 Method B (New/Transferred) A_QC Analyze QC Samples (Low, Mid, High) A_Data Generate Dataset A A_QC->A_Data Compare Statistical Comparison of Datasets A and B A_Data->Compare B_QC Analyze Same QC Samples (Low, Mid, High) B_Data Generate Dataset B B_QC->B_Data B_Data->Compare Criteria Acceptance Criteria Met? Compare->Criteria Pass Methods are Cross-Validated Criteria->Pass Yes Fail Investigate Discrepancies Criteria->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Extraction Sample Preparation (e.g., LLE, SPE) Sample->Extraction Analysis Chromatographic Separation (HPLC or LC) Extraction->Analysis Detection Detection (UV or MS) Analysis->Detection Quantification Data Processing & Quantification Detection->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for sample analysis of this compound.

References

Isosalvianolic Acid C Demonstrates Notable Efficacy in Experimental Stroke Models, Rivaling Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that Isosalvianolic Acid C (SalC), a polyphenolic compound derived from Salvia miltiorrhiza, shows significant promise in mitigating the effects of ischemic stroke. In various experimental models, SalC has been shown to reduce brain damage, improve neurological function, and modulate key inflammatory pathways. Its performance is comparable to the established neuroprotective agent, edaravone, and it exhibits distinct mechanisms of action when compared to other salvianolic acid derivatives.

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of effective therapeutic interventions. This guide provides a comparative analysis of the efficacy of this compound in preclinical stroke models, with a focus on its performance against alternative treatments, supported by experimental data.

Comparative Efficacy in Ischemic Stroke Models

Studies utilizing the transient middle cerebral artery occlusion (tMCAO) model in mice, a standard for simulating ischemic stroke, have demonstrated the neuroprotective effects of SalC. Treatment with SalC has been shown to significantly reduce infarct volume and improve neurological deficits.[1][2][3][4]

One key study directly compared the efficacy of SalC to edaravone, a free radical scavenger clinically used for acute ischemic stroke.[1] The results indicated that high-dose SalC (40 mg/kg) was comparable to edaravone in reducing infarct volume.[1]

Treatment GroupDosageMean Infarct Volume Ratio (%)Neurological Deficit Score (mNSS)Reference
Sham-~0~0[1]
tMCAO Model-30.9High[1]
SalC (Low Dose)20 mg/kg15.5Reduced[1]
SalC (High Dose)40 mg/kg10.9Significantly Reduced[1]
EdaravoneStandard DoseComparable to High-Dose SalCSignificantly Reduced[1]
Salvianolic Acid B10 or 20 mg/kg/dSignificantly ReducedAmeliorated[5]

Table 1: Comparative efficacy of this compound and alternatives in rodent MCAO models. Data is synthesized from multiple sources for comparison.

Unraveling the Mechanism of Action: A Focus on Neuroinflammation

The therapeutic effects of this compound in ischemic stroke are largely attributed to its potent anti-inflammatory properties.[1][2][3][6][7] Research has identified the Toll-like receptor 4 (TLR4)-triggering receptor expressed on myeloid cells 1 (TREM1)-nuclear factor kappa B (NF-κB) signaling pathway as a primary target of SalC.[1][2][6][7] By down-regulating this pathway in microglia, the primary immune cells of the brain, SalC effectively suppresses the post-stroke inflammatory cascade.[1][2][6][7]

Furthermore, SalC has been shown to inhibit the M1 polarization of microglia, a pro-inflammatory phenotype, and promote cerebral angiogenesis, which is crucial for long-term recovery.[8][9] This multi-targeted approach distinguishes its mechanism from other neuroprotective agents.

This compound Signaling Pathway in Stroke Ischemia Ischemic Stroke TLR4 TLR4 Activation Ischemia->TLR4 Induces TREM1 TREM1 TLR4->TREM1 NFkB NF-κB Activation TREM1->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Neurological Function) Inflammation->Neuroprotection Damages SalC This compound SalC->TLR4 Inhibits SalC->Neuroprotection

Figure 1: this compound's inhibitory action on the TLR4-TREM1-NF-κB pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound in stroke models.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the most commonly used method to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[1][7][9]

  • Animal Preparation: Male mice or rats are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a small incision is made. A coated monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood vessel.

  • Drug Administration: this compound or the comparator drug is typically administered intraperitoneally or intravenously at the onset of reperfusion.

  • Outcome Assessment: 24 to 72 hours after the procedure, neurological function is assessed, and brain tissue is collected for infarct volume analysis.

Assessment of Neurological Deficits

Several scoring systems are used to evaluate the neurological impairments following MCAO.

  • Modified Neurological Severity Score (mNSS): This is a composite score based on motor, sensory, balance, and reflex tests. A higher score indicates a more severe neurological deficit.

  • Bederson Score: This is a simpler scoring system that primarily assesses forelimb flexion and circling behavior. Scores typically range from 0 (no deficit) to 4 (severe deficit).[8]

  • Garcia Score: A more comprehensive scoring system that evaluates spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and vibrissae touch.[6]

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model is an in vitro simulation of ischemia-reperfusion injury in cultured cells, often used to study cellular and molecular mechanisms.

  • Cell Culture: Microglial cells (e.g., BV2 cell line) are cultured under standard conditions.

  • OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a set period (e.g., 2-6 hours).

  • Reperfusion: The glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator (21% O2) for a specified duration (e.g., 12-24 hours).

  • Treatment: this compound is added to the culture medium, typically during the reperfusion phase.

  • Analysis: Cell viability, inflammatory markers, and protein expression levels are analyzed to assess the effects of the treatment.[10]

Experimental Workflow for Stroke Model cluster_invivo In Vivo Model cluster_invitro In Vitro Model MCAO tMCAO Surgery in Rodents Treatment_vivo Drug Administration (SalC, Edaravone, etc.) MCAO->Treatment_vivo Neuro_Assess Neurological Deficit Scoring (mNSS, Bederson) Treatment_vivo->Neuro_Assess Infarct_Assess Infarct Volume Measurement (TTC Staining) Treatment_vivo->Infarct_Assess OGD OGD/R in Microglial Cells Treatment_vitro Drug Administration (SalC) OGD->Treatment_vitro Biochem_Assess Biochemical Assays (ELISA, Western Blot) Treatment_vitro->Biochem_Assess

Figure 2: General experimental workflow for evaluating the efficacy of neuroprotective compounds in stroke models.

References

The Bioavailability Challenge: Unlocking the Therapeutic Potential of Isosalvianolic Acid C and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Isosalvianolic acid C, a polyphenolic compound extracted from Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community for its potential therapeutic applications. However, like many of its structural relatives, the salvianolic acids, its clinical utility is hampered by poor oral bioavailability. This guide provides a comparative analysis of the bioavailability of this compound and other salvianolic acids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

A Comparative Look at Bioavailability: this compound and Related Compounds

The oral bioavailability of this compound and other salvianolic acids is notably low, presenting a significant hurdle for their development as oral therapeutic agents. The following table summarizes key pharmacokinetic parameters for this compound and its structurally related congeners, salvianolic acid A, salvianolic acid B, and salvianolic acid D, following oral administration in rats. This comparative data highlights the consistently poor absorption of these compounds from the gastrointestinal tract.

CompoundDosage (p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Oral Bioavailability (%)Animal ModelReference
This compound 10 mg/kg45.3 ± 11.20.586.7 ± 15.40.29 ± 0.05Rat
Salvianolic Acid A 100 mg/kg3083.29--Rat[1]
Salvianolic Acid B 500 mg/kg15000.5 - 1582,000 ± 222,000 (min·µg/mL)2.3Rat[1][2]
Salvianolic Acid D 4 mg/kg333.08 ± 61.211.133 ± 0.6898201.74 ± 4711.961 (µg/L·h)4.159 ± 0.517Rat[3][4]

Note: AUC values for Salvianolic Acid B were presented in different units in the source material and have been included as reported. Direct comparison of AUC across all compounds is therefore not straightforward without unit conversion and consideration of dose differences.

Delving into the Data: Experimental Protocols

Understanding the methodologies employed in these bioavailability studies is crucial for interpreting the data accurately. Below are detailed experimental protocols for the pharmacokinetic studies of this compound and other salvianolic acids.

This compound Bioavailability Study
  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Intravenous (i.v.): 5 mg/kg administered via the tail vein.

    • Oral (p.o.): 10 mg/kg administered by gavage.

  • Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.

  • Pharmacokinetic Analysis: The absolute oral bioavailability was calculated as (AUCoral / Doseoral) / (AUCiv / Doseiv) × 100%.

Salvianolic Acid A Pharmacokinetic Study
  • Animal Model: Rats.

  • Administration:

    • Oral (p.o.): 100 mg/kg.

  • Pharmacokinetic Parameters: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were determined.[1]

Salvianolic Acid B Bioavailability Study
  • Animal Model: Conscious and freely moving rats.[2]

  • Administration:

    • Intravenous (i.v.): 100 mg/kg.[2]

    • Oral (p.o.): 500 mg/kg.[1][2]

  • Analytical Method: Plasma concentrations were determined by a liquid chromatographic system.[2]

  • Pharmacokinetic Analysis: The oral bioavailability was calculated by comparing the area under the curve (AUC) after oral and intravenous administration.[2]

Salvianolic Acid D Bioavailability Study
  • Animal Model: Rats.[3][4]

  • Administration:

    • Intravenous (i.v.): 0.25, 0.5, and 1 mg/kg.[3][4]

    • Oral (p.o.): 4 mg/kg.[3][4]

  • Sample Preparation: Plasma samples were prepared by liquid-liquid extraction with ethyl acetate.[3]

  • Analytical Method: A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method was used to determine the concentration of Salvianolic Acid D in rat plasma.[3][4] The analysis was performed on a single quadrupole mass spectrometer with an electrospray ionization (ESI) source in single ion monitoring (SIM) mode.[3]

  • Pharmacokinetic Analysis: A two-compartmental model analysis was used to calculate the pharmacokinetic parameters.[3][4] The absolute bioavailability was calculated from the AUC values after oral and intravenous administration.[3][4]

Visualizing the Process: A General Workflow for Bioavailability Assessment

The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of a compound like this compound.

G cluster_preclinical Preclinical Bioavailability Study A Compound Administration (Oral and Intravenous) B Blood Sample Collection (Serial Time Points) A->B C Plasma Separation B->C D Bioanalytical Method (e.g., LC-MS/MS) C->D E Pharmacokinetic Analysis (Cmax, Tmax, AUC) D->E F Calculation of Absolute Bioavailability E->F

General workflow for a preclinical oral bioavailability study.

The Path Forward: Enhancing the Bioavailability of Salvianolic Acids

The consistently low oral bioavailability of this compound and its related compounds underscores the need for innovative drug delivery strategies. Researchers are actively exploring various approaches to enhance the absorption of these promising therapeutic agents. One such strategy involves the use of phospholipid complexes, which have been shown to improve the bioavailability of salvianolic acid B. Further investigation into nano-formulations, such as solid self-microemulsifying drug delivery systems (S-SMEDDS), may also hold the key to unlocking the full therapeutic potential of this compound and its derivatives. Continued research in this area is paramount for translating the pharmacological promise of these natural compounds into effective clinical treatments.

References

Isosalvianolic Acid C: A Comparative Analysis of its Impact on Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isosalvianolic acid C (SAC), a polyphenolic compound extracted from Salvia miltiorrhiza, has garnered significant attention for its therapeutic potential in various disease models. This guide provides a comparative analysis of SAC's effects on critical signaling pathways, presenting experimental data alongside alternative modulators to offer a comprehensive overview for researchers in drug discovery and development.

Modulation of Inflammatory and Stress-Response Pathways

This compound has been shown to exert significant influence over key signaling cascades implicated in inflammation, oxidative stress, and cell survival. This section details its effects on the NF-κB, MAPK, and CaMKK-AMPK-Sirt1 pathways, comparing its activity with other known modulators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In a model of cisplatin-induced acute kidney injury, this compound demonstrated potent inhibitory effects on this pathway.[1][2] SAC treatment led to a reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, key events in NF-κB activation.[1][3] This ultimately suppressed the expression of downstream inflammatory mediators like iNOS and COX-2.[1][2][4]

A study on neuroinflammation also highlighted SAC's ability to reverse LPS-induced NF-κB activation.[3] Furthermore, research indicates that SAC can inhibit the TLR4-TREM1-NF-κB pathway, suggesting a mechanism for its neuroprotective effects in cerebral ischemic injury by mitigating neuroinflammation.[5]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p-IκBα p-IκBα IKK->p-IκBα P IκBα IκBα IκBα->p-IκBα NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->IκBα NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocation p-IκBα->NF-κB (p65/p50) releases SAC Isosalvianolic Acid C SAC->IKK Gene Expression Inflammatory Gene Expression (iNOS, COX-2) NF-κB (p65/p50)_n->Gene Expression

Comparative Analysis of NF-κB Pathway Modulation

Compound/TreatmentTarget Protein(s)Observed EffectModel SystemReference
This compound (SAC) p-IκBα, p-NF-κB p65Decreased phosphorylation and nuclear translocationCisplatin-induced AKI in mice; LPS-stimulated microglia[1][3]
Salvianolic Acid B (SAB) p-IκBα, p-NF-κB p65Decreased phosphorylationRat model of Rheumatoid Arthritis[6]
Amifostine (AMF) (Positive Control)Attenuated NF-κB activationCisplatin-induced AKI in mice[1]
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38, is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to inactivate the phosphorylation of JNK, ERK, and p38 in a model of cisplatin-induced kidney injury, suggesting its role in mitigating renal damage and inflammation.[7]

MAPK_Pathway Stimulus Stimulus Upstream Kinases Upstream Kinases Stimulus->Upstream Kinases p-ERK p-ERK Upstream Kinases->p-ERK p-JNK p-JNK Upstream Kinases->p-JNK p-p38 p-p38 Upstream Kinases->p-p38 Cellular Response Inflammation, Apoptosis p-ERK->Cellular Response p-JNK->Cellular Response p-p38->Cellular Response SAC Isosalvianolic Acid C SAC->Upstream Kinases

Comparative Analysis of MAPK Pathway Modulation

Compound/TreatmentTarget Protein(s)Observed EffectModel SystemReference
This compound (SAC) p-JNK, p-ERK, p-p38Decreased phosphorylationCisplatin-induced AKI in mice[7]
Salvianolic Acid B (SAB) p-ERK, p-p38Inhibited phosphorylationTGF-β1-stimulated human hepatic stellate cells[8]
PD98059 (ERK Inhibitor) ERKBlocked phosphorylationTGF-β1-stimulated LX-2 cells[8]
SB203580 (p38 Inhibitor) p38Blocked phosphorylationTGF-β1-stimulated LX-2 cells[8]
CaMKK-AMPK-Sirt1 Signaling Pathway

The CaMKK-AMPK-Sirt1 axis is a vital pathway involved in cellular energy homeostasis and has been implicated in protective mechanisms against cellular stress. This compound has been found to activate this pathway.[1][2] In a cisplatin-induced nephrotoxicity model, SAC treatment enhanced the production of p-AMPK and Sirt1.[1] The protective effects of SAC were reversed by a Sirt1 inhibitor (EX 527), confirming the critical role of this pathway in mediating SAC's therapeutic effects.[2]

AMPK_Sirt1_Pathway SAC Isosalvianolic Acid C CaMKK CaMKK SAC->CaMKK p-AMPK p-AMPK CaMKK->p-AMPK Sirt1 Sirt1 p-AMPK->Sirt1 Protective Effects Anti-inflammation, Antioxidant Sirt1->Protective Effects EX527 EX 527 (Sirt1 Inhibitor) EX527->Sirt1

Comparative Analysis of CaMKK-AMPK-Sirt1 Pathway Modulation

Compound/TreatmentTarget Protein(s)Observed EffectModel SystemReference
This compound (SAC) p-CaMKK, p-AMPK, Sirt1Increased expression/phosphorylationCisplatin-induced AKI in mice[1]
Compound C (AMPK Inhibitor) AMPKAttenuated the effects of SACLPS-stimulated microglia[3]
EX 527 (Sirt1 Inhibitor) Sirt1Inverted the protective effect of SACCisplatin-induced AKI in mice[2]

Experimental Protocols

Western Blot Analysis

To determine the protein expression levels of key signaling molecules, the following protocol was utilized in the cited studies[1][3]:

  • Tissue/Cell Lysis: Kidney tissues or cultured cells were homogenized in RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) were separated by electrophoresis on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: The separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-NF-κB p65, p-p38, p-AMPK, Sirt1, and their total forms, as well as β-actin as a loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Sample Prep Sample Preparation Lysis Lysis Sample Prep->Lysis 1 Quantification Quantification Lysis->Quantification Lysis->Quantification 2 SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Quantification->SDS-PAGE 3 Transfer Transfer SDS-PAGE->Transfer SDS-PAGE->Transfer 4 Blocking Blocking Transfer->Blocking Transfer->Blocking 5 Primary Ab Primary Ab Blocking->Primary Ab Blocking->Primary Ab 6 Secondary Ab Secondary Ab Primary Ab->Secondary Ab Primary Ab->Secondary Ab 7 Detection Detection Secondary Ab->Detection Secondary Ab->Detection 8 Analysis Analysis Detection->Analysis Detection->Analysis 9

Animal Model of Cisplatin-Induced Acute Kidney Injury

The in vivo studies cited utilized a mouse model of cisplatin-induced nephrotoxicity[1][2][7]:

  • Animal Husbandry: Male ICR mice (6-8 weeks old) were housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]

  • Treatment Regimen: Mice were pre-treated with this compound (5, 10, or 20 mg/kg, i.p.) or Amifostine (positive control) for 10 consecutive days.[1][7]

  • Induction of AKI: On day 7, a single dose of cisplatin (20 mg/kg, i.p.) was administered to induce acute kidney injury.[7]

  • Sample Collection: On day 11, mice were euthanized, and blood and kidney tissues were collected for biochemical and histological analysis.[7]

  • Biochemical Analysis: Serum levels of blood urea nitrogen (BUN) and creatinine (CRE) were measured as indicators of renal function.[1]

  • Histological Analysis: Kidney tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess histopathological changes.[1]

This comparative guide highlights the significant modulatory effects of this compound on key signaling pathways involved in inflammation and cellular stress. The provided data and experimental protocols offer a valuable resource for researchers investigating the therapeutic potential of this promising natural compound.

References

A Comparative Guide to Isosalvianolic Acid C and Other Natural Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and ischemic events is a paramount challenge in modern medicine. Natural compounds have emerged as a promising frontier in this endeavor, offering a rich diversity of chemical structures and biological activities. Among these, Isosalvianolic acid C has garnered significant attention for its potent neuroprotective properties. This guide provides an objective comparison of this compound with other well-researched natural compounds—curcumin, resveratrol, and epigallocatechin gallate (EGCG)—supported by experimental data to aid in the evaluation and selection of candidates for further research and development.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the neuroprotective effects of this compound, Curcumin, Resveratrol, and EGCG in models of cerebral ischemia.

Table 1: In Vivo Neuroprotective Effects in Ischemic Stroke Models

CompoundAnimal ModelDosing and AdministrationInfarct Volume Reduction (%)Key Biomarker ChangesReference
This compound tMCAO Mice20 and 40 mg/kg, intraperitoneal~58.6% (at 40 mg/kg)↓ p-p65, ↓ TREM1, ↓ TLR4[1]
Curcumin MCAO Rats100 and 300 mg/kg, i.p. 30 min after MCAO37.23% (100 mg/kg), 46.39% (300 mg/kg)↑ SOD, ↑ GPx, ↓ Lipid peroxidation[2]
Resveratrol MCAO Rats20 and 30 mg/kgSignificant reduction, ~28%↑ p-AMPK[3]
EGCG Hypoxia-Ischemia Rats50 mg/kg daily for 1 day pre- and 2 days post-HI~61.8%↓ iNOS activity, Preserved mitochondrial complex activity[4]

tMCAO: transient Middle Cerebral Artery Occlusion; MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; p-AMPK: phosphorylated AMP-activated protein kinase; iNOS: inducible Nitric Oxide Synthase; HI: Hypoxia-Ischemia.

Table 2: In Vitro Neuroprotective Effects

CompoundCell ModelChallengeConcentrationOutcomeKey Biomarker ChangesReference
This compound MicrogliaLPS/IFN-γNot specifiedInhibition of M1 polarization↓ TNF-α, ↓ IL-6, ↓ IL-1β[5]
Curcumin Primary Cortical NeuronsOGD/R5 µM~23% increase in cell viability↑ p-Akt, ↑ Nrf2 binding activity[6]
Resveratrol Not specifiedNot specifiedNot specifiedNot specifiedNot specified
EGCG HT22 CellsOGD/RNot specifiedAttenuated cell lossModulation of AKT/AMPK/mTOR pathway[7]

OGD/R: Oxygen-Glucose Deprivation/Reperfusion; p-Akt: phosphorylated Protein Kinase B; Nrf2: Nuclear factor erythroid 2-related factor 2.

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed experimental protocols for the key in vivo and in vitro experiments cited.

This compound: In Vivo Neuroprotection Assay
  • Animal Model: Male C57BL/6J mice.

  • Ischemia Model: Transient middle cerebral artery occlusion (tMCAO) was induced by inserting a filament to block the MCA for 60 minutes, followed by reperfusion.

  • Treatment: this compound (20 or 40 mg/kg) or vehicle (normal saline) was administered intraperitoneally once daily.

  • Infarct Volume Assessment: 24 hours after tMCAO, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) and total area of each section were measured to calculate the infarct volume percentage.

  • Biomarker Analysis: Western blotting was used to measure the protein levels of TLR4, TREM1, and phosphorylated p65 in the ischemic brain tissue.[1]

Curcumin: In Vitro Neuroprotection Assay
  • Cell Model: Primary cortical neurons from neonatal Sprague-Dawley rats.[8]

  • Ischemia Model: Oxygen-glucose deprivation/reoxygenation (OGD/R). Neurons were incubated in a glucose-free medium in a hypoxic chamber (95% N2, 5% CO2) for 1 hour, followed by a return to normal glucose medium and normoxic conditions for 24 hours.

  • Treatment: Curcumin (5 µM) was added to the culture medium immediately after the OGD period.

  • Cell Viability Assessment: Cell viability was measured using the MTT assay, which quantifies the metabolic activity of living cells. Lactate dehydrogenase (LDH) release into the culture medium was also measured as an indicator of cell death.[6]

  • Signaling Pathway Analysis: Western blotting was performed to determine the phosphorylation status of Akt and the nuclear translocation of Nrf2.[6]

Resveratrol: In Vivo Neuroprotection Assay
  • Animal Model: Male Wistar rats.

  • Ischemia Model: Middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion.

  • Treatment: A single dose of resveratrol (1.8 mg/kg) was administered intravenously at the onset of reperfusion.

  • Infarct Volume Assessment: Brains were sectioned and stained with TTC. The infarct area was quantified and expressed as a percentage of the total brain area.

  • Biomarker Analysis: Western blotting was used to measure the levels of phosphorylated AMPK in the brain tissue.[3]

EGCG: In Vivo Neuroprotection Assay
  • Animal Model: Wistar rats.

  • Ischemia Model: Hypoxia-ischemia (HI) was induced by permanent left common carotid artery occlusion followed by exposure to 8% oxygen for 1 hour.

  • Treatment: EGCG (50 mg/kg) was administered daily for one day before and two days after the HI insult.

  • Infarct Volume Assessment: Brains were sectioned and stained to assess the infarct volume.

  • Biomarker Analysis: Nitric oxide synthase (NOS) activity was measured. Western blotting was used to determine the protein expression of different NOS isoforms. Mitochondrial complex activities were also assessed.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these natural compounds are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by each compound.

Isosalvianolic_Acid_C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TREM1 TREM1 TREM1->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nuc->ProInflammatory_Genes Activates Neuroinflammation Neuroinflammation ProInflammatory_Genes->Neuroinflammation Isosalvianolic_Acid_C Isosalvianolic Acid C Isosalvianolic_Acid_C->TLR4 Inhibits Isosalvianolic_Acid_C->TREM1 Inhibits

Caption: this compound inhibits the TLR4-TREM1-NF-κB pathway.

Curcumin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Curcumin Curcumin Curcumin->PI3K Activates

Caption: Curcumin promotes neuroprotection via the PI3K/Akt/Nrf2 pathway.

Resveratrol_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMPK AMPK NAD NAD+ AMPK->NAD Increases SIRT1 SIRT1 NAD->SIRT1 Activates PGC1α PGC-1α SIRT1->PGC1α Deacetylates & Activates FOXO FOXO SIRT1->FOXO Deacetylates & Activates Mitochondrial\nBiogenesis Mitochondrial Biogenesis PGC1α->Mitochondrial\nBiogenesis Stress\nResistance Stress Resistance FOXO->Stress\nResistance Resveratrol Resveratrol Resveratrol->AMPK Activates EGCG_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Activates GSK3β GSK-3β Akt->GSK3β Inhibits CREB CREB Akt->CREB Activates Survival_Genes Cell Survival Gene Expression CREB->Survival_Genes Neuronal Survival Neuronal Survival Survival_Genes->Neuronal Survival EGCG EGCG EGCG->PI3K Activates

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isosalvianolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Isosalvianolic Acid C are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Protective gloves

  • Safety goggles with side-shields

  • Impervious clothing or lab coat

  • A suitable respirator to avoid breathing dust or fumes[1][2]

Ensure that an accessible safety shower and eye wash station are available in the handling area[2].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations[1]. The following protocol outlines the general steps for its safe disposal:

  • Segregation of Waste :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's chemical safety guidelines.

    • Keep solid waste separate from liquid waste.

  • Containerization :

    • Place solid this compound waste in a clearly labeled, sealed, and appropriate waste container.

    • For solutions containing this compound, use a labeled, leak-proof container. The container should be compatible with the solvent used.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and quantity of the waste.

    • Note any other components in the waste mixture, such as solvents.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed and store it in a cool, dry place away from incompatible materials[1][2].

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste container's contents.

Accidental Release Measures

In the event of a spill, the following measures should be taken[1]:

  • For solutions : Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.

  • Decontamination : Scrub the affected surfaces and equipment with alcohol.

  • Disposal of Contaminated Materials : Dispose of all contaminated materials, including the absorbent, as hazardous waste according to the procedures outlined above[1].

Quantitative Data Summary

Currently, there is no publicly available quantitative data regarding specific concentration limits for the disposal of this compound. The guiding principle is to treat all concentrations as hazardous waste and dispose of them in accordance with institutional and governmental regulations.

ParameterValueSource
Occupational Exposure LimitNo data available[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Labeled, Sealed Waste Container segregate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' containerize->label_waste store Store in Designated Hazardous Waste Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end_node End: Proper Disposal Complete pickup->end_node

Figure 1. Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
isosalvianolic acid C
Reactant of Route 2
isosalvianolic acid C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.